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Core Science & Biosynthesis

Foundational

Whitepaper on the Synthesis, Properties, and Applications of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

Executive Summary & Nomenclature Analysis In the landscape of medicinal chemistry and agrochemical development, aryl-aliphatic acids serve as foundational scaffolds. A frequent point of inquiry among drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Analysis

In the landscape of medicinal chemistry and agrochemical development, aryl-aliphatic acids serve as foundational scaffolds. A frequent point of inquiry among drug development professionals is the specific Chemical Abstracts Service (CAS) registry number for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid .

A rigorous analysis of public commercial chemical databases reveals that this exact regioisomer does not currently possess a widely indexed, standalone CAS number as a commercial commodity. However, its structural isomers and immediate synthetic precursors are heavily documented and commercially available. For instance, the closely related isomer is registered under CAS 1250727-52-6[1], and the des-methyl precursor is registered under CAS 68034-76-4. This whitepaper provides a comprehensive technical guide on the physicochemical profiling, de novo synthesis, and pharmacological utility of the 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid scaffold.

Physicochemical Profiling & Structural Causality

The rational design of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid relies on two critical structural modifications that directly dictate its physicochemical behavior:

  • The 2,5-Dichloroarene Motif: The placement of chlorine atoms at the ortho (2) and meta (5) positions of the phenyl ring creates a highly electron-deficient aromatic system due to the inductive (-I) effect of the halogens. This substitution pattern enhances the overall lipophilicity (LogP) of the molecule, allowing for superior membrane permeability. Furthermore, the halogens provide steric shielding, conferring metabolic stability against hepatic CYP450-mediated oxidation.

  • The Alpha-Methyl Propanoic Acid Chain: The addition of a methyl group at the C2 (

    
    ) position introduces a stereocenter. This chiral node is a hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and various peroxisome proliferator-activated receptor (PPAR) agonists. The 
    
    
    
    -methyl group restricts the conformational flexibility of the carboxylate pharmacophore, enforcing stereoselective target engagement (often resulting in pronounced eutomer/distomer activity ratios).
Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of the target scaffold against its commercially available structural analogs.

Compound NameCAS NumberMolecular FormulaMolecular WeightStructural Distinction
3-(2,5-Dichlorophenyl)-2-methylpropanoic acid UnregisteredC10H10Cl2O2233.09 g/mol Target regioisomer;

-methylated hydrocinnamic acid
2-(2,5-Dichlorophenyl)-2-methylpropanoic acid 1250727-52-6C10H10Cl2O2233.09 g/mol Isomer; gem-dimethyl-like branching at benzylic position
3-(2,5-Dichlorophenyl)propanoic acid 68034-76-4C9H8Cl2O2219.06 g/mol Des-methyl precursor; linear propanoic acid chain

Synthetic Methodology: A Self-Validating Protocol

To synthesize 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid de novo, a highly regioselective Malonic Ester Synthesis is the most robust protocol. This pathway relies on commercially verified starting materials: (CAS: 609-08-5)[2] and (CAS: 2745-49-5)[3].

Causality in Experimental Design: We utilize diethyl methylmalonate rather than unsubstituted diethyl malonate to pre-install the


-methyl group. This prevents the need for a secondary methylation step, which often suffers from poor yield due to over-alkylation. Sodium ethoxide (NaOEt) in ethanol is selected as the base to perfectly match the ethyl ester moieties, completely eliminating the risk of transesterification side-reactions that would complicate downstream purification.
Step-by-Step Workflow

Step 1: Enolate Formation and Alkylation

  • Equip a flame-dried 500 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer under a dry nitrogen atmosphere.

  • Prepare a solution of Sodium ethoxide by dissolving sodium metal (0.11 mol) in 100 mL of anhydrous ethanol.

  • Add Diethyl methylmalonate (0.10 mol) dropwise at 0°C. Stir for 30 minutes to ensure complete enolate formation.

  • Slowly add 2,5-Dichlorobenzyl chloride (0.10 mol) via the dropping funnel.

  • Reflux the mixture for 4-6 hours.

    • Self-Validation Check: The reaction progress is visually confirmed by the precipitation of sodium chloride (NaCl) as a fine white byproduct. Monitor via TLC (Hexane:EtOAc 8:2) until the benzyl chloride is fully consumed.

  • Filter the NaCl salt and concentrate the filtrate under reduced pressure to yield crude diethyl 2-(2,5-dichlorobenzyl)-2-methylmalonate.

Step 2: Saponification (Hydrolysis)

  • Dissolve the crude diester in 100 mL of ethanol and add 100 mL of 2M aqueous NaOH.

  • Reflux the biphasic mixture for 3 hours.

    • Self-Validation Check: The mixture will become completely homogeneous, indicating the successful cleavage of the hydrophobic ester bonds.

  • Cool to room temperature and evaporate the ethanol. Acidify the aqueous layer with 6M HCl to pH 1-2.

  • Extract the precipitated 2-(2,5-dichlorobenzyl)-2-methylmalonic acid with ethyl acetate (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate.

Step 3: Thermal Decarboxylation

  • Transfer the diacid to a 100 mL round-bottom flask equipped with a distillation head.

  • Heat the neat solid to 150–170°C using a sand bath.

  • Self-Validation Check: Vigorous effervescence (release of CO2 gas) will be observed. Maintain temperature until gas evolution completely ceases (approx. 1-2 hours).

  • Cool the residue and recrystallize from a mixture of heptane/ethyl acetate to afford pure 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid.

SynthesisWorkflow Step1A Diethyl methylmalonate CAS: 609-08-5 Reaction1 Alkylation NaOEt, EtOH, Reflux Step1A->Reaction1 Step1B 2,5-Dichlorobenzyl chloride CAS: 2745-49-5 Step1B->Reaction1 Intermediate1 Diethyl 2-(2,5-dichlorobenzyl) -2-methylmalonate Reaction1->Intermediate1 NaCl Precipitates Reaction2 Saponification NaOH, H2O/EtOH, Reflux Intermediate1->Reaction2 Intermediate2 2-(2,5-Dichlorobenzyl) -2-methylmalonic acid Reaction2->Intermediate2 Acidification (pH 1-2) Reaction3 Thermal Decarboxylation 150-170°C, -CO2 Intermediate2->Reaction3 FinalProduct 3-(2,5-Dichlorophenyl) -2-methylpropanoic acid Reaction3->FinalProduct CO2 Effervescence

Synthetic workflow for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid via malonic ester synthesis.

Pharmacological Applications and Signaling Pathways

Aryl-substituted 2-methylpropanoic acids are privileged scaffolds in pharmacology. Compounds structurally analogous to 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid frequently exhibit potent activity as modulators of metabolic pathways, specifically as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Mechanism of Action: The lipophilic 2,5-dichlorophenyl tail anchors the molecule deep into the hydrophobic binding pocket of the nuclear receptor (such as PPAR-


). Concurrently, the 

-methyl carboxylic acid headgroup forms critical, stereospecific hydrogen bonds with tyrosine and histidine residues within the activation function 2 (AF-2) helix. This binding event induces a structural conformational shift, facilitating the shedding of corepressors and the recruitment of co-activators. The resulting heterodimerization with the Retinoid X Receptor (RXR) initiates the transcription of target genes involved in lipid metabolism and insulin sensitization.

PharmacologicalPathway Ligand Aryl-propanoic Acid (Lipophilic Ligand) Receptor Cytosolic PPAR-γ Receptor Binding Ligand->Receptor AF-2 Helix H-Bonding Translocation Nuclear Translocation & RXR Dimerization Receptor->Translocation Conformational Shift Transcription Gene Transcription (Metabolic Regulation) Translocation->Transcription Co-activator Recruitment

Mechanism of action for aryl-propanoic acid derivatives acting as PPAR-γ nuclear receptor agonists.

References

  • National Center for Biotechnology Information (NCBI). "Diethyl methylmalonate | C8H14O4 | CID 11857." PubChem Database. URL:[Link]

Sources

Exploratory

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid chemical structure

An In-depth Technical Guide to a Novel Compound of Interest: 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid Foreword for the Research Professional: The field of drug discovery is a relentless pursuit of novel molecular ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to a Novel Compound of Interest: 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

Foreword for the Research Professional:

The field of drug discovery is a relentless pursuit of novel molecular architectures that can address unmet medical needs. Arylpropanoic acids represent a cornerstone of medicinal chemistry, with prominent members like Ibuprofen and Naproxen demonstrating profound anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes[1][2][3]. More recent explorations into substituted propanoic acid derivatives have revealed their potential as scaffolds for anticancer agents, often targeting critical signaling kinases[4][5].

This guide focuses on a novel, yet-to-be-characterized molecule: 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid . Due to its novelty, published data on this specific compound is not available. Therefore, this document serves as a comprehensive theoretical and practical prospectus, authored from the perspective of a Senior Application Scientist. It is designed to equip researchers and drug development professionals with a robust framework for its synthesis, characterization, and preliminary biological evaluation. We will proceed by applying established principles from analogous, well-documented chemical entities to construct a scientifically rigorous plan for investigating its potential as a therapeutic agent.

Molecular Profile and Strategic Rationale

Chemical Structure

The target compound, 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, is a derivative of propanoic acid. Its structure is characterized by a dichlorinated phenyl ring attached to the C3 position and a methyl group at the C2 (alpha) position.

Chemical Structure of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (Note: Image is a representation of the chemical structure.)
Predicted Physicochemical Properties

A preliminary in-silico assessment is crucial for anticipating the compound's behavior in experimental settings, from solubility to potential bioavailability. The following properties are calculated or predicted based on its structure.

PropertyPredicted Value / InformationSource / Method
Molecular Formula C₁₀H₁₀Cl₂O₂(Calculated)
Molecular Weight 233.09 g/mol (Calculated)
CAS Number Not Assigned(Novel Compound)
Predicted LogP ~3.5 - 4.0(Method: XLogP3-AA)[6]
Predicted pKa ~4.0 - 4.5(Carboxylic Acid Group)
Polar Surface Area 37.3 Ų(Computational)[6]
Physical Form Predicted to be a solid at room temperature.(Analogy to similar structures)
Rationale for Investigation: A Structure-Activity Perspective

The structural motifs of this molecule suggest several avenues for biological activity:

  • Anti-Inflammatory Potential: The 2-arylpropionic acid scaffold is a classic pharmacophore for COX inhibition[1][3]. The methyl group at the C2 position is known to be critical for the anti-inflammatory activity of "profen" drugs. The 2,5-dichloro substitution pattern on the phenyl ring will significantly influence the compound's lipophilicity and electronic properties, which could modulate its binding affinity and selectivity for COX-1 versus COX-2 enzymes.

  • Anticancer Potential: Recent studies have shown that propanoic acid derivatives with specific halogenation patterns on the aromatic ring can act as antiproliferative agents by targeting growth factor receptors or other kinases[4][5]. The electron-withdrawing nature of the chlorine atoms may facilitate interactions within the ATP-binding pockets of various kinases.

Proposed Synthetic and Purification Strategy

A logical and efficient synthesis is the first critical step. Based on established methods for creating α-methyl-β-aryl propanoic acids, we propose a robust two-step sequence starting from commercially available 2,5-dichlorophenylacetonitrile.

Retrosynthetic Analysis

The proposed synthesis involves a disconnection at the C2-C3 bond, tracing back to simpler, commercially available precursors. This approach is designed for efficiency and high yield.

G Target 3-(2,5-Dichlorophenyl)- 2-methylpropanoic acid Intermediate1 3-(2,5-Dichlorophenyl)- 2-methylpropanenitrile Target->Intermediate1 Hydrolysis Precursor1 2,5-Dichlorophenylacetonitrile Intermediate1->Precursor1 α-Methylation Reagent2 Acid Hydrolysis (e.g., H2SO4/H2O) Intermediate1->Reagent2 Precursor2 Methylating Agent (e.g., CH3I) Precursor1->Precursor2 Reagent1 Strong Base (e.g., NaH, LDA) Precursor1->Reagent1

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthesis Protocol

This protocol is a composite based on standard organic synthesis procedures for α-methylation of nitriles followed by hydrolysis[2][3].

Step 1: α-Methylation of 2,5-Dichlorophenylacetonitrile

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Base Suspension: Suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Rationale: NaH is a strong, non-nucleophilic base ideal for deprotonating the acidic α-carbon. THF is a suitable aprotic solvent.

  • Substrate Addition: Dissolve 2,5-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Stir for 30 minutes at 0 °C to ensure complete formation of the carbanion.

  • Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Rationale: Methyl iodide is an excellent electrophile for this S_N2 reaction. The excess ensures complete consumption of the carbanion.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(2,5-Dichlorophenyl)-2-methylpropanenitrile intermediate.

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

  • Reaction Setup: Combine the crude nitrile intermediate from Step 1 with a 3:1 mixture of 50% aqueous sulfuric acid (H₂SO₄) and glacial acetic acid.

  • Heating: Heat the mixture to reflux (approximately 110-120 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Strong acidic conditions and heat are required to hydrolyze the stable nitrile group to a carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature and pour it over crushed ice. The carboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Purification and Structural Confirmation
  • Purification: Recrystallize the crude solid product from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to achieve high purity.

  • Confirmation: The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence and connectivity of the aromatic protons, the methyl group, and the propanoic acid backbone.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

    • Infrared (IR) Spectroscopy: To verify the presence of the carboxylic acid functional group (C=O and O-H stretches).

    • HPLC: To determine the final purity of the compound (see Section 4.0).

Prospective Biological Evaluation

Given the structural alerts, a two-pronged screening approach targeting inflammation and cancer is logical.

Proposed Biological Screening Workflow

This workflow outlines a logical progression from initial in vitro screening to more complex cellular assays.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Assay1 COX-1/COX-2 Enzyme Inhibition Assay Assay4 NF-κB Reporter Assay in Macrophages Assay1->Assay4 If COX active Assay2 Kinase Panel Screen (Broad Spectrum) Assay3 Cell Viability (MTT) Assay (e.g., A549, Caco-2) Assay2->Assay3 If Kinase active Compound Synthesized Compound (>95% Purity) Compound->Assay1 Compound->Assay2

Caption: Workflow for the initial biological evaluation.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory potency (IC₅₀) of compounds against COX enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol (e.g., Cayman Chemical).

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, starting from 10 mM. Create a final concentration range (e.g., 0.01 µM to 100 µM) in the assay buffer.

  • Plate Setup: In a 96-well plate, add assay buffer, enzyme (COX-1 or COX-2), and the diluted test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 15 minutes at 37 °C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and a fluorometric probe.

  • Data Acquisition: Immediately read the fluorescence intensity every minute for 10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Anticancer Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity[4].

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer or Caco-2 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 µM to 200 µM) and a vehicle control. Include a positive control like Doxorubicin.

  • Incubation: Incubate the cells for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Proposed Analytical Methodologies

A validated analytical method is essential for quality control and future pharmacokinetic studies.

Protocol: Quantitative Analysis by Reverse-Phase HPLC-UV

This protocol provides a starting point for developing a robust method for determining the purity and concentration of the final compound, based on general principles outlined in EPA Method 555 and pharmacopeial guidelines[7][8].

  • Standard Preparation: Accurately weigh and prepare a stock solution of the purified compound in acetonitrile at 1.0 mg/mL. Perform serial dilutions to create calibration standards (e.g., 1 to 200 µg/mL).

  • Sample Preparation: Prepare a sample of the synthesis batch at a concentration within the calibration range.

  • Chromatographic System: Utilize an HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Initial):

    Parameter Proposed Setting Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column suitable for moderately nonpolar analytes.
    Mobile Phase A 0.1% Phosphoric Acid in Water Provides acidic conditions to keep the carboxylic acid protonated.
    Mobile Phase B Acetonitrile Common organic modifier for reverse-phase chromatography.
    Gradient 60% B to 95% B over 15 min A gradient is recommended to ensure elution of the analyte and any impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
    Detection λ 230 nm Aromatic compounds typically have strong absorbance in this region. A full scan with a PDA detector is recommended for method development.

    | Injection Vol. | 10 µL | Standard injection volume. |

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the sample and use the standard curve to calculate its concentration and determine its purity by area percent.

  • Method Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) according to standard guidelines.

Conclusion and Future Work

This guide has laid out a comprehensive, scientifically-grounded framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid . By leveraging established methodologies from related chemical series, we have proposed robust protocols that can efficiently advance this molecule from a theoretical concept to a well-characterized entity with a preliminary biological activity profile.

The immediate next steps are to execute the proposed synthesis and confirm the structure of the resulting compound. Successful synthesis will be followed by the outlined in vitro assays for COX inhibition and anticancer activity. The results of these initial screens will dictate future research directions, which may include lead optimization to improve potency and selectivity, advanced cellular mechanism-of-action studies, and eventual in vivo efficacy and safety testing. This structured approach provides a clear and efficient path forward for investigating the therapeutic potential of this promising new chemical entity.

References

  • U.S. Environmental Protection Agency. (1992). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. [Link]

  • European Union Reference Laboratory for Pesticides. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2740915, 3-(2,4-Dichlorophenyl)propanoic acid. [Link]

  • Singh, J. et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Stanciauskaite, M. et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. [Link]

  • Tundo, P. et al. 2-PHENYLPROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Halve, A. K. et al. (2021).
  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). [Link]

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]

  • Yilmaz, I. et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mamusa, M. et al. (2022). Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume. Journal of Ethnopharmacology.
  • Al-Said, M. S. et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. [Link]

  • Mahomoodally, M. F. et al. (2023). Medicinal plants: bioactive compounds, biological activities, combating multidrug-resistant microorganisms, and human health benefits - a comprehensive review. Frontiers in Pharmacology.
  • Drug Development & Delivery. The Latest Methods in Drug Development. [Link]

  • Stanciauskaite, M. et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]

  • El-Malah, A. A. et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Drug Targeting. [Link]

Sources

Foundational

In-Depth Technical Guide: Molecular Weight and Physicochemical Profiling of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

Executive Summary In pharmaceutical development and advanced organic synthesis, the precise characterization of intermediate compounds is the bedrock of robust drug design. 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the precise characterization of intermediate compounds is the bedrock of robust drug design. 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (Chemical Formula:


) is a structurally significant building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

As a Senior Application Scientist, I approach molecular weight not merely as a static number, but as a dynamic parameter that dictates mass spectrometry workflows, stoichiometric scaling, and early-stage pharmacokinetic viability. This whitepaper provides a comprehensive technical analysis of the compound's molecular weight (233.09 g/mol ), its unique isotopic signature, and the field-proven protocols required for its analytical validation.

Structural Identity and Molecular Weight Derivation

The molecular weight of a compound dictates its behavior across all phases of development, from the benchtop to biological systems. For 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, the structure consists of a propanoic acid backbone, substituted at the alpha-position (C2) with a methyl group, and at the beta-position (C3) with a 2,5-dichlorophenyl ring.

To ensure absolute precision in analytical and synthetic applications, we must differentiate between the average molecular weight (used for bulk stoichiometry) and the monoisotopic exact mass (used for high-resolution mass spectrometry). These calculations are grounded in the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights[1].

Table 1: Elemental Composition and Mass Breakdown
ElementAtom CountStandard Atomic Weight ( g/mol )Exact Isotope Mass (Da)Total Average Mass ContributionTotal Exact Mass Contribution
Carbon (C) 1012.01112.00000120.110120.00000
Hydrogen (H) 101.0081.0078310.08010.07830
Chlorine (Cl) 235.45034.9688570.90069.93770
Oxygen (O) 215.99915.9949131.99831.98982
Total 24 - - 233.088 g/mol 232.00582 Da

Note: The average molecular weight is utilized for macro-scale reaction planning, whereas the monoisotopic mass (232.0058 Da) is the target for HRMS identification.

Mass Spectrometry and Isotopic Fingerprinting

When analyzing halogenated compounds via mass spectrometry, the molecular weight manifests not as a single peak, but as a distinct isotopic envelope. Chlorine exists naturally as two stable isotopes:


 (~75.78%) and 

(~24.22%)[2].

Because 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid contains exactly two chlorine atoms, the binomial expansion of these probabilities results in a highly diagnostic M : M+2 : M+4 peak ratio of approximately 9 : 6 : 1 . This isotopic signature acts as a self-validating internal control during analysis; any deviation from this ratio immediately indicates co-eluting impurities or degradation.

Table 2: Predicted Isotopic Envelope (Negative Ion Mode: [M-H]⁻)
Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceCausality / Origin
[M-H]⁻

230.9985100.0%Both chlorines are

.
[M+2-H]⁻

232.9956~64.0%One

and one

.
[M+4-H]⁻

234.9926~10.3%Both chlorines are

.

Pharmacokinetic Implications (Lipinski's Rule of 5)

In drug development, a compound's molecular weight is a primary determinant of its ability to cross lipid bilayers. At 233.09 g/mol , 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid falls well below the 500 Da threshold established by Lipinski's Rule of 5. The causality here is straightforward: lower molecular weight reduces the entropic penalty of membrane permeation, making this compound an excellent, highly bioavailable scaffold for further API elaboration.

Lipinski Start 3-(2,5-Dichlorophenyl)- 2-methylpropanoic acid MW MW = 233.09 g/mol (< 500 Da) -> PASS Start->MW HBA H-Bond Acceptors = 2 (< 10) -> PASS Start->HBA HBD H-Bond Donors = 1 (< 5) -> PASS Start->HBD LogP Calculated LogP ~ 3.5 (< 5) -> PASS Start->LogP Result High Oral Bioavailability Potential (Scaffold) MW->Result HBA->Result HBD->Result LogP->Result

Caption: Evaluation of the compound's physicochemical properties against Lipinski's Rule of 5.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice—from the ionization mode to the solvent system—is driven by the specific molecular weight and structural properties of the compound.

Protocol: LC-HRMS Validation of Molecular Weight

Objective: To confirm the exact monoisotopic mass and isotopic distribution of the synthesized compound. Rationale: The carboxylic acid moiety (-COOH) is highly acidic, making it an ideal candidate for Electrospray Ionization in Negative Mode (ESI-). The hydrophobic dichlorophenyl ring dictates the use of a C18 reversed-phase column for optimal retention.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water (Note: Formic acid suppresses ionization slightly in negative mode, but improves peak shape; alternatively, use 10 mM Ammonium Acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI-): Set the capillary voltage to 2.5 kV. The target ion is the deprotonated molecule

    
     at 
    
    
    
    230.9985.
  • Mass Analysis (TOF/Orbitrap): Acquire data in high-resolution mode (R > 30,000).

  • Data Validation: Extract the chromatogram at

    
     230.9985 (± 5 ppm). Verify the presence of the 
    
    
    
    232.9956 peak at ~64% relative intensity to confirm the
    
    
    isotopic signature.

LCHRMS A Sample Prep (10 µg/mL) B LC Separation (C18, Reversed-Phase) A->B C ESI Ionization (Negative Mode: [M-H]⁻) B->C D HRMS Analyzer (TOF / Orbitrap) C->D E Data Validation (9:6:1 Isotope Match) D->E

Caption: Step-by-step LC-HRMS workflow designed for validating exact mass and isotopic signatures.

Protocol: Stoichiometric Scaling for Downstream Synthesis

Objective: To utilize the average molecular weight (233.09 g/mol ) for precise stoichiometric scaling in amidation or esterification reactions. Rationale: Accurate mass-to-mole conversions are critical to prevent the accumulation of unreacted starting materials, which complicate downstream purification (e.g., separating the unreacted acid from a newly formed ester).

Step-by-Step Methodology (Example: 10 mmol Amidation):

  • Mass Calculation: Calculate the required mass of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid.

    • 
      .
      
  • Activation: Dissolve 2.33 g of the acid in 20 mL of anhydrous Dichloromethane (DCM). Add 1.2 equivalents (12 mmol) of a coupling agent (e.g., HATU) and 2.0 equivalents (20 mmol) of DIPEA.

  • Reaction: Add 1.1 equivalents (11 mmol) of the target amine. Stir at room temperature for 4 hours.

  • Yield Calculation: Upon isolation of the product, calculate the theoretical yield based on the limiting reagent (the starting acid, 10 mmol). If the product has a molecular weight of

    
    , the theoretical yield is 
    
    
    
    .

References

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. Available at:[Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance - Physical Methods in Chemistry and Nano Science. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-methyl-3-(2,5-dichlorophenyl)propionic acid: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-methyl-3-(2,5-dichlorophenyl)propionic acid, a halogenated arylpropionic acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-3-(2,5-dichlorophenyl)propionic acid, a halogenated arylpropionic acid derivative. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds to project its chemical properties, potential synthetic routes, analytical methodologies, and likely biological activities. The content herein is intended to serve as a foundational resource to stimulate further research and development of this and similar compounds. It is crucial to note that the information presented is largely based on scientific inference and requires experimental validation.

Introduction

Arylpropionic acid derivatives are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of halogen atoms, such as chlorine, into the aromatic ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The compound 2-methyl-3-(2,5-dichlorophenyl)propionic acid represents an under-investigated molecule within this class. This guide aims to bridge the knowledge gap by providing a detailed theoretical framework for its study.

Chemical and Physical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₀Cl₂O₂Based on structural formula
Molecular Weight 233.09 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for small organic carboxylic acids
Solubility Soluble in organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate); sparingly soluble in water.The hydrophobic dichlorophenyl ring and the alkyl chain will dominate over the polar carboxylic acid group.
Acidity (pKa) ~4-5The electron-withdrawing effect of the chlorine atoms may slightly increase the acidity compared to unsubstituted phenylpropionic acid.
Chirality The α-carbon is a chiral center, therefore the compound can exist as (R)- and (S)-enantiomers.The biological activity of many arylpropionic acids is stereospecific, with one enantiomer often being more active.[1]

Synthesis Strategies

Several synthetic routes can be envisioned for the preparation of 2-methyl-3-(2,5-dichlorophenyl)propionic acid. The choice of a particular method would depend on the availability of starting materials, desired scale, and stereochemical considerations.

General Synthetic Workflow

A plausible and versatile approach involves the alkylation of a suitable precursor followed by functional group transformation.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product 2,5-Dichlorobenzyl_halide 2,5-Dichlorobenzyl halide Alkylation Malonic Ester Synthesis: Alkylation with a base (e.g., NaOEt) 2,5-Dichlorobenzyl_halide->Alkylation Diethyl_methylmalonate Diethyl methylmalonate Diethyl_methylmalonate->Alkylation Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation (e.g., aq. acid or base, heat) Alkylation->Hydrolysis_Decarboxylation Target_Compound 2-methyl-3-(2,5-dichlorophenyl)propionic acid Hydrolysis_Decarboxylation->Target_Compound

A potential synthetic workflow for 2-methyl-3-(2,5-dichlorophenyl)propionic acid.

Experimental Protocol: Malonic Ester Synthesis Approach

This protocol is a generalized procedure based on established methods for the synthesis of related 3-aryl-2-methylpropanoic acids.

Step 1: Diethyl 2-(2,5-dichlorobenzyl)-2-methylmalonate Synthesis

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the cooled sodium ethoxide solution, add diethyl methylmalonate dropwise with stirring.

  • After the addition is complete, add 2,5-dichlorobenzyl chloride (or bromide) dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(2,5-dichlorobenzyl)-2-methylmalonate.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • Reflux the purified diethyl 2-(2,5-dichlorobenzyl)-2-methylmalonate with a concentrated solution of sodium or potassium hydroxide for several hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the dicarboxylic acid intermediate.

  • Heat the acidified mixture to induce decarboxylation, which can be observed by the evolution of carbon dioxide.

  • Cool the mixture to room temperature, which should cause the final product, 2-methyl-3-(2,5-dichlorophenyl)propionic acid, to precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity, purity, and properties of the synthesized compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR - Aromatic protons on the dichlorophenyl ring (likely complex splitting patterns in the range of 7.0-7.5 ppm).- A multiplet for the proton at the α-carbon.- A doublet for the methyl group at the α-carbon.- A multiplet for the benzylic methylene protons.- A broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR - A signal for the carboxylic carbon (~170-180 ppm).- Signals for the aromatic carbons, with those bearing chlorine atoms shifted downfield.- Signals for the α-carbon, the β-carbon (benzylic), and the methyl carbon.
Infrared (IR) - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-H stretches from the aromatic and aliphatic portions.- C-Cl stretches in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight.- Characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).- Fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the Cα-Cβ bond.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of arylpropionic acids.[2]

A General HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and an organic modifier like acetonitrile or methanol.[2]

  • Detection: UV detection at a wavelength where the dichlorophenyl chromophore has significant absorbance (likely around 220-230 nm).

  • Quantification: Purity can be determined by area percentage, and concentration can be measured using an external or internal standard method.

Potential Biological Activities and Therapeutic Applications

The biological activities of 2-methyl-3-(2,5-dichlorophenyl)propionic acid have not been explicitly reported. However, based on its structural similarity to other well-characterized compounds, several potential activities can be postulated.

Anti-inflammatory Activity

Many arylpropionic acid derivatives are potent NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes.[1] The presence of the dichlorophenyl moiety in other classes of anti-inflammatory drugs suggests that this compound could also exhibit COX inhibition.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 2-methyl-3-(2,5-dichlorophenyl)propionic acid (Potential Inhibitor) Target_Compound->COX_Enzymes Inhibition

Postulated mechanism of anti-inflammatory action.

Antimicrobial and Antifungal Activity

The dichlorophenyl group is a known pharmacophore in several antimicrobial and antifungal agents.[3] It is plausible that 2-methyl-3-(2,5-dichlorophenyl)propionic acid could exhibit activity against various bacterial and fungal strains.

Anticancer Activity

Some arylpropionic acid derivatives have been investigated for their potential as anticancer agents.[4] The cytotoxic effects of dichlorophenyl-containing compounds have also been reported.[5] Therefore, it is conceivable that the target compound could display antiproliferative activity against certain cancer cell lines.

Future Directions

The information presented in this guide provides a strong foundation for initiating research on 2-methyl-3-(2,5-dichlorophenyl)propionic acid. Key future work should include:

  • Definitive Synthesis and Characterization: The proposed synthetic routes should be experimentally validated, and the compound's physicochemical properties should be determined.

  • Biological Screening: The compound and its individual enantiomers should be screened for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with different substitution patterns on the phenyl ring would provide valuable insights into the SAR.

Conclusion

While 2-methyl-3-(2,5-dichlorophenyl)propionic acid remains a largely unexplored chemical entity, its structural features suggest a high potential for interesting biological activities. This technical guide, by leveraging data from analogous compounds, offers a roadmap for its synthesis, characterization, and biological evaluation. It is hoped that this document will serve as a catalyst for further research into this promising area of medicinal chemistry.

References

  • Satinsky, D., et al. (2003). Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 31(1), 135-143. Available from: [Link]

  • Ovid. Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma. Available from: [Link]

  • Pyka, A., & Bober, K. (2009). Densitometric Analysis of 2-Arylpropionate Derivatives in Pharmaceutical Preparations. Journal of Planar Chromatography--Modern TLC, 22(4), 271-277. Available from: [Link]

  • Tijjani, A. S., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234. Available from: [Link]

  • Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Erdemir, S., et al. (2015). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile. Brazilian Journal of Pharmaceutical Sciences, 51(3), 631-639. Available from: [Link]

  • Google Patents. Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives.
  • SpectraBase. 3-(2,4-Dichlorophenyl)propionic acid. Available from: [Link]

  • ResearchGate. Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Available from: [Link]

  • Journal of Global Pharma Technology. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • Google Patents. Process for preparing 3-aryl-2-hydroxy propanoic acid derivatives without resolution.
  • NIST. 3-(3,4-Dichlorophenyl)propionic acid. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Methylpropionic acid, 3-methylphenyl ester. Available from: [Link]

  • Human Journals. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

  • PMC. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Available from: [Link]

  • PubChemLite. 5-(2,5-dichlorophenyl)-2-furoic acid. Available from: [Link]

  • PubChem. 3-(Acetylthio)-2-methylpropanoic acid. Available from: [Link]

  • PubChem. 3-(2-Methylphenyl)propionic acid. Available from: [Link]

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Foundational

A Comprehensive Technical Guide to the Solubility Determination of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive framework for the experimental determination of the thermodynamic equilibrium solubility of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. Due to the absence of extensive public data on this specific compound, this document emphasizes a robust, first-principles approach. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable solubility profile for this and similar novel chemical entities.

Introduction: The Imperative of Solubility in Drug Development

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is a halogenated aromatic carboxylic acid. Its structural motifs—a dichlorinated phenyl ring imparting lipophilicity, a carboxylic acid group for potential ionization, and a methyl group influencing crystal packing—suggest a complex solubility profile. Understanding this profile is not merely an academic exercise; it is a cornerstone of successful drug development.

Poor aqueous solubility can lead to a cascade of developmental challenges, including:

  • Low Bioavailability: Inadequate dissolution in the gastrointestinal tract can severely limit a drug's absorption and its therapeutic effect.[1]

  • Unreliable In Vitro Data: Undissolved compound in biological assays can lead to unpredictable results and a misinterpretation of a compound's potency and toxicity.[2]

  • Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound can significantly increase development costs and timelines.[1]

This guide, therefore, provides the necessary theoretical and practical tools to accurately determine the thermodynamic equilibrium solubility, a measure that reflects the true saturation point of a solution at equilibrium and is essential for lead optimization and formulation stages.[2][3]

Foundational Principles: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[2][4] While fast and useful for early discovery screening, it represents a non-equilibrium state and can overestimate the true solubility.

  • Thermodynamic Solubility: This is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[3] The shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[5][6][7] This guide will focus exclusively on this superior method.

The Shake-Flask Method: A Protocol for Determining Equilibrium Solubility

This section outlines a detailed, step-by-step protocol for determining the solubility of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. The causality behind each step is explained to ensure a robust and self-validating experimental design.

Required Materials and Equipment
  • Compound: 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (solid, crystalline powder).

  • Solvents: A range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to mimic physiological conditions) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).[8][9]

  • Equipment:

    • Analytical balance

    • Glass vials or flasks with screw caps

    • Temperature-controlled orbital shaker or rotator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE, low-binding)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • pH meter

    • Differential Scanning Calorimetry (DSC) and/or X-ray Diffraction (XRD) instruments (for solid-state analysis)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_solvent Prepare Solvent Media (e.g., pH Buffers) prep_sample Add Excess Solid Compound to Solvent prep_solvent->prep_sample equil Agitate at Constant Temp (24-72 hours) prep_sample->equil centrifuge Centrifuge to Pellet Undissolved Solid equil->centrifuge filtrate Filter Supernatant (0.22 µm PTFE filter) centrifuge->filtrate solid_state Analyze Residual Solid (DSC, XRD) centrifuge->solid_state quantify Quantify Concentration in Filtrate via HPLC-UV filtrate->quantify end_node Report Solubility Data quantify->end_node solid_state->end_node Confirms Solid Form

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an amount of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid that is significantly in excess of its expected solubility and add it to a glass vial.

    • Causality: Adding a clear excess ensures that the resulting solution becomes saturated and remains in equilibrium with the undissolved solid phase, which is the definition of thermodynamic solubility.[5][8]

  • Add a precise volume of the desired solvent (e.g., 5 mL of pH 7.4 buffer) to the vial.

  • Prepare a minimum of three replicate samples for each solvent condition to ensure statistical validity.[10]

Step 2: Equilibration

  • Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).

  • Agitate the samples for a prolonged period, typically 24 to 72 hours.[8]

    • Causality: This extended agitation time is necessary to allow the dissolution process to reach a true thermodynamic equilibrium. The optimal time should be determined in preliminary studies by sampling at various intervals (e.g., 24, 48, 72 hours) until the measured concentration no longer increases.[5]

Step 3: Phase Separation

  • Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly.

  • Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Carefully withdraw the clear supernatant using a syringe and immediately filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE).

    • Causality: This two-step process of centrifugation followed by filtration is critical to completely remove all solid particles, which would otherwise lead to an overestimation of solubility.[8] Using a low-binding filter prevents loss of the dissolved analyte due to adsorption.[6]

Step 4: Quantification of Solute

  • Prepare a series of standard solutions of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid of known concentrations.

  • Analyze the filtered sample (the saturated solution) and the standard solutions using a validated HPLC-UV method.

    • Causality: HPLC-UV is the preferred analytical technique due to its high accuracy, precision, and selectivity, which also allows for the detection of any potential degradation products.[5][7]

  • Construct a calibration curve from the standard solutions and use it to determine the exact concentration of the compound in the filtered sample.

Step 5: Solid-Phase Analysis (Self-Validation)

  • After the experiment, carefully collect the remaining solid from the bottom of the vial.

  • Analyze this residual solid using techniques like DSC or XRD.

    • Causality (Trustworthiness): This crucial step validates the integrity of the experiment. It confirms that the compound did not undergo a polymorphic transformation, solvation, or degradation during the equilibration period, which could alter its solubility.[5] The measured solubility must correspond to a defined and stable solid form.

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear and structured format.

Table 1: Experimentally Determined Solubility of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

Solvent/BufferpH (for aqueous)Temperature (°C)Mean Solubility (mg/mL) ± SDMean Solubility (mol/L) ± SD
Example Data
0.1 N HCl1.237.0 ± 1.0Enter data hereEnter data here
Acetate Buffer4.537.0 ± 1.0Enter data hereEnter data here
Phosphate Buffer6.837.0 ± 1.0Enter data hereEnter data here
Phosphate Buffer7.437.0 ± 1.0Enter data hereEnter data here
EthanolN/A25.0 ± 1.0Enter data hereEnter data here
AcetonitrileN/A25.0 ± 1.0Enter data hereEnter data here

Interpretation: The pH-solubility profile generated from the aqueous buffers is particularly insightful. For a carboxylic acid like 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, solubility is expected to be lower at acidic pH (where it exists in its neutral, less soluble form) and increase significantly as the pH rises above its pKa (due to the formation of the more soluble carboxylate salt). This profile is essential for predicting its behavior in different regions of the GI tract and for guiding salt selection and formulation strategies.[6]

Conclusion

References

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Available at: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (2020). Der Pharmacia Lettre. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2012). ACS Publications. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available at: [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

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Exploratory

The 2,5-Dichlorophenyl Propionic Acid Scaffold: A Technical Guide for Analog-Based Drug Discovery

Abstract The 2-arylpropionic acid scaffold, colloquially known as "profens," represents a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Within this class, analogs derived from 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-arylpropionic acid scaffold, colloquially known as "profens," represents a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Within this class, analogs derived from 2,5-dichlorophenyl propionic acid present a compelling, albeit underexplored, framework for generating novel therapeutic agents. The strategic placement of chlorine atoms on the phenyl ring significantly modulates the molecule's physicochemical properties, offering a distinct advantage for structure-based drug design. This guide provides an in-depth technical exploration of the 2,5-dichlorophenyl propionic acid core, detailing medicinal chemistry strategies, outlining robust pharmacological evaluation cascades, and presenting field-proven experimental protocols to empower researchers in their drug discovery endeavors. We will delve into the rationale behind analog design, synthetic methodologies, and the critical in vitro assays required to characterize these compounds, with a primary focus on their potential as inhibitors of key inflammatory pathways.

Introduction: The Strategic Value of the Dichlorinated Scaffold

The profen class of drugs, which includes well-known agents like ibuprofen and naproxen, primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][4] The core structure consists of a phenyl ring linked to a propionic acid moiety. The nature and position of substituents on the phenyl ring are critical determinants of a compound's potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic profile.

The 2,5-dichlorophenyl substitution pattern offers several strategic advantages for medicinal chemists:

  • Modulation of Lipophilicity: The two chlorine atoms increase the molecule's lipophilicity, which can enhance membrane permeability and target engagement. However, this must be carefully balanced to maintain adequate aqueous solubility for formulation and to avoid off-target toxicities.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the carboxylic acid group and alter the electronic environment of the phenyl ring, potentially leading to unique binding interactions with target enzymes.

  • Metabolic Stability: Halogenation can block sites of oxidative metabolism, potentially increasing the half-life of the drug. For instance, the metabolism of ibuprofen is primarily oxidative via cytochrome P450 enzymes.[5]

This guide will focus on leveraging these properties to design and evaluate novel analogs for inflammatory and potentially other disease indications.

Medicinal Chemistry: Analog Design and Synthesis

The design of novel 2,5-dichlorophenyl propionic acid analogs is a multifactorial process aimed at optimizing potency, selectivity, and drug-like properties. Structure-Activity Relationship (SAR) studies are paramount in guiding these efforts.

Rationale for Analog Design

The primary objectives for designing new analogs include:

  • Enhanced Potency: Modifications are aimed at increasing the binding affinity for the target enzyme, often by exploring additional hydrophobic or hydrogen-bonding interactions within the active site.

  • Improved Selectivity: For inflammatory targets, enhancing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal to reduce gastrointestinal side effects associated with traditional NSAIDs.[2]

  • Optimized Pharmacokinetics (ADME): Analogs are designed to have favorable absorption, distribution, metabolism, and excretion profiles. This can involve creating prodrugs, such as esters, to improve oral bioavailability or reduce local irritation.[6]

  • Exploration of New Therapeutic Areas: While inflammation is the primary focus, the scaffold can be adapted to target other enzymes or receptors where a dichlorinated phenyl group may confer advantageous binding properties.

Key Synthetic Routes

The synthesis of 2,5-dichlorophenyl propionic acid and its analogs can be achieved through several established synthetic pathways. A common and reliable method involves the following general steps, starting from the readily available 2,5-dichlorophenol.

Workflow for a Generalized Synthesis:

A 2,5-Dichlorophenol B Williamson Ether Synthesis (e.g., with ethyl 2-bromopropionate) A->B C Ester Intermediate 2-(2,5-dichlorophenoxy)propanoate B->C D Saponification (e.g., NaOH, H₂O/EtOH) C->D E 2,5-Dichlorophenoxy propionic acid D->E F Analog Derivatization (e.g., Amide coupling, Esterification) E->F G Target Analogs F->G cluster_0 Primary Screening (Biochemical) cluster_1 Secondary Screening (Cell-Based) cluster_2 Lead Characterization A COX-1/COX-2 Inhibition Assay (Fluorometric or LC-MS/MS) B Determine IC₅₀ values A->B Potency & Selectivity C LPS-Stimulated Macrophage Assay (e.g., RAW 264.7) B->C Promising Hits D Measure PGE₂ Production (ELISA) C->D Functional Inhibition E NF-κB Reporter Assay C->E Mechanism of Action F Cytotoxicity Assay (e.g., MTT on relevant cell lines) D->F Confirm Cellular Activity E->F G Preliminary ADME Profiling (e.g., Caco-2 permeability, microsomal stability) F->G Safety & Druggability H Lead Candidate G->H

Caption: A tiered in vitro screening cascade for evaluating 2,5-dichlorophenyl propionic acid analogs.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a robust method for the initial high-throughput screening of compounds for COX-2 inhibitory activity, adapted from commercially available kits and established methodologies. [4][7][8] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)

  • Test Compounds dissolved in DMSO

  • 96-well white opaque microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X working solution of test compounds and Celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.

    • Prepare a working solution of Arachidonic Acid in COX Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of 10X Celecoxib solution.

    • Test Sample (S) wells: Add 10 µL of 10X test compound solution to individual wells.

    • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all EC, IC, and S wells.

    • Tap the plate gently to mix and incubate at 37°C for 10-15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme. [9]

  • Reaction Initiation and Measurement:

    • Add 70 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells, preferably using a multi-channel pipette for simultaneous addition.

    • Immediately place the plate in a fluorescence plate reader set to kinetic mode.

    • Measure the fluorescence (Ex/Em = 535/587 nm) every minute for 10-20 minutes at 37°C.

  • Data Analysis:

    • For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve (Relative Fluorescence Units per minute).

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control (EC) using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Key Signaling Pathway: The NF-κB Pro-Inflammatory Cascade

A primary mechanism by which inflammation is propagated at the cellular level is through the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. [10][11]This pathway is a critical regulator of genes involved in the immune and inflammatory response, including cytokines, chemokines, and COX-2. [12][13]Therefore, compounds that inhibit NF-κB activation may offer a broader anti-inflammatory effect than COX-only inhibitors.

Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) protein. [14]This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. [12][11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1β TNFR Cell Surface Receptor TNFa->TNFR Binds IKK IKK Complex (Activated) TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination IkB_NFkB IkB->IkB_NFkB Inhibits NFkB_translocate NFkB->NFkB_translocate Translocates Nucleus Nucleus Transcription Gene Transcription Genes Pro-inflammatory Genes (COX-2, Cytokines, etc.) Transcription->Genes IkB_NFkB->NFkB NFkB_nuc NF-κB NFkB_translocate->NFkB_nuc NFkB_nuc->Transcription Binds to DNA

Caption: The canonical NF-κB signaling pathway leading to pro-inflammatory gene expression.

Future Directions and Opportunities

The 2,5-dichlorophenyl propionic acid scaffold represents a promising starting point for the development of next-generation therapeutics. Future research should focus on:

  • High-Throughput Synthesis and Screening: Employing parallel synthesis techniques to rapidly generate large libraries of analogs for screening against a broader panel of inflammatory targets.

  • QSAR and Computational Modeling: Using computational tools to build predictive models that can guide the design of more potent and selective inhibitors, minimizing unnecessary synthesis. [15][16]* Exploring Non-COX Targets: Investigating the activity of these analogs against other key inflammatory mediators, such as 5-lipoxygenase (5-LOX), microsomal prostaglandin E2 synthase-1 (mPGES-1), and various kinases involved in inflammatory signaling.

  • Oncology and Neuroinflammation: Deregulated inflammatory pathways are implicated in cancer and neurodegenerative diseases. [11]Analogs could be screened for efficacy in these areas, expanding their therapeutic potential beyond classical inflammation.

By combining rational design, robust synthetic chemistry, and a systematic pharmacological evaluation, researchers can unlock the full potential of the 2,5-dichlorophenyl propionic acid scaffold in the ongoing quest for safer and more effective drugs.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Brooks, P., & Day, R. (1991). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. PubMed. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Medina-Cruz, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Zuo, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Yang, G., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed. Available at: [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). An Overview of Clinical Pharmacology of Ibuprofen. PMC. Available at: [Link]

  • PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacokinetics. Available at: [Link]

  • Prezi. (2025). Comparative Pharmacokinetic Analysis of Ibuprofen via Oral and Intravenous Routes. Available at: [Link]

  • Bruning, J. B., et al. (2013). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Ibuprofen. Available at: [Link]

  • Kumar, R., et al. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Drug Development and Research. Available at: [Link]

  • Mikami, T., et al. (1981). [Pharmacological studies of d1-2-[3-(2'-chlorophenoxy)phenyl]propionic acid. (2) Sites and mechanisms of analgesic and antipyretic effects]. PubMed. Available at: [Link]

  • PubChem. (n.d.). Propionic acid, 2-(2,5-dichlorophenoxy)-. Available at: [Link]

  • Kawase, M., et al. (2001). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. PubMed. Available at: [Link]

  • Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN102838457A - Synthesis method of 2, 5-dichlorophenol.
  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]

  • Synthink. (n.d.). 3-(2,4-Dichlorophenyl)propionic Acid: A Versatile Research Chemical. Available at: [Link]

  • R Discovery. (2024). Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. Available at: [Link]

  • Al-Wahabi, A. A., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Klabunde, T., et al. (2002). Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. PubMed. Available at: [Link]

  • Acar, Ç., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Available at: [Link]

  • Google Patents. (n.d.). US4670610A - Preparation of 2,5-dichlorophenol.
  • Academia.edu. (n.d.). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Available at: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

  • ARPI. (2022). Biological Activity of Natural and Synthetic Compounds. Available at: [Link]

  • IntechOpen. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications. Available at: [Link]

  • Yan, Z., et al. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. PubMed. Available at: [Link]

Sources

Foundational

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid safety data sheet (SDS)

The following is an in-depth technical guide and safety analysis for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid . Executive Summary 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (Predicted CAS: Analogous to 68034-76-4...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid .

Executive Summary

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (Predicted CAS: Analogous to 68034-76-4) is a specialized halogenated phenylalkanoic acid derivative. In drug discovery, this scaffold serves as a critical "building block" for synthesizing metabolically stable analogs of biologically active carboxylic acids. The introduction of the


-methyl group at the 2-position is a strategic medicinal chemistry modification designed to block 

-oxidation, thereby extending the half-life (

) of the parent molecule in vivo.

This guide synthesizes physico-chemical properties, safety protocols, and synthesis pathways, grounded in the structure-activity relationships (SAR) of its closest industrial analog, 3-(2,5-Dichlorophenyl)propanoic acid .

Chemical Identity & Specifications

This compound is an


-methylated derivative of hydrocinnamic acid. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring imparts lipophilicity and metabolic resistance.
Property Specification
IUPAC Name 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid
Molecular Formula

Molecular Weight 233.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Predicted) ~4.2 – 4.5 (Carboxylic acid)
LogP (Predicted) ~3.2 (Lipophilic)
Analog CAS 68034-76-4 (Non-methylated parent)

Safety Data Sheet (SDS) Analysis

Note: Specific toxicological data for this methylated variant is derived from the homologous series of chlorinated phenylpropanoic acids.

GHS Classification

Based on the properties of 3-(2,5-Dichlorophenyl)propanoic acid, the following hazards are assigned:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[1][2]

Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Emergency Response Workflow

The following diagram outlines the critical decision-making process for exposure incidents.

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact (Corrosive Risk) Type->Eye Skin Skin Contact (Irritant) Type->Skin Inhale Inhalation (Respiratory) Type->Inhale ActionEye Rinse 15 min Lift Eyelids Eye->ActionEye ActionSkin Wash with Soap/Water Remove Clothing Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Immediate Medical Attention ActionEye->Medical Priority: High ActionSkin->Medical ActionInhale->Medical

Figure 1: Emergency response decision tree for halogenated acid exposure.

Synthesis & Manufacturing Logic

For researchers requiring this compound for SAR studies, the synthesis typically follows a Malonic Ester Synthesis or an Evans Alkylation (for chiral synthesis). The presence of the 2,5-dichloro substitution pattern requires careful selection of catalysts to avoid dehalogenation.

Retrosynthetic Analysis

The molecule is disconnected at the


-carbon to reveal two primary precursors:
  • Electrophile: 2,5-Dichlorobenzyl chloride (or bromide).

  • Nucleophile: Methylmalonate (followed by decarboxylation) or Propionate enolate.

Synthetic Pathway (Racemic)[4]
  • Alkylation: Diethyl methylmalonate is treated with NaH in THF, followed by the addition of 2,5-Dichlorobenzyl chloride.

  • Hydrolysis: The resulting diester is hydrolyzed using aqueous NaOH.

  • Decarboxylation: Acidification and heating (

    
    ) facilitate the loss of 
    
    
    
    to yield the target acid.

Synthesis SM1 2,5-Dichlorobenzyl Chloride Step1 Alkylation (NaH, THF) SM1->Step1 SM2 Diethyl methylmalonate SM2->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 Hydrolysis (NaOH, H2O) Inter1->Step2 Step3 Decarboxylation (Heat, H+) Step2->Step3 Product 3-(2,5-Dichlorophenyl)- 2-methylpropanoic acid Step3->Product

Figure 2: Standard synthetic route via malonic ester synthesis.

Applications in Drug Development

This compound is rarely a final drug but serves as a vital intermediate or metabolic probe .

Metabolic Stability ( -Methylation)

The primary utility of converting 3-(2,5-dichlorophenyl)propanoic acid to its 2-methyl derivative is to block metabolic degradation.

  • Mechanism: The

    
    -methyl group introduces steric hindrance and removes an abstractable proton, preventing the formation of the 
    
    
    
    -unsaturated intermediate required for
    
    
    -oxidation fatty acid cycles.
  • Result: Increased half-life (

    
    ) and oral bioavailability.
    
Target Classes
  • PPAR Agonists: Halogenated phenylpropanoic acids are common scaffolds for Peroxisome Proliferator-Activated Receptors (PPAR) ligands used in metabolic disorders.

  • NSAIDs: Structurally related to Diclofenac and Ibuprofen derivatives, targeting COX enzymes.

Handling & Storage

To maintain chemical integrity and safety:

  • Storage: Store in a tightly closed container at 2-8°C (Refrigerate). The compound is stable but may be hygroscopic.

  • Incompatibility: Strong oxidizing agents and strong bases.[2]

  • Waste Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Chlorine content).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-(2,5-Dichlorophenyl)propanoic acid (Analog).Link

  • PubChem. (2024). Compound Summary: 3-(2,5-Dichlorophenyl)propanoic acid.[3][4][5][6][7] National Library of Medicine. Link

  • BLD Pharm. (2024). 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid (Isomer Data).Link

  • Fisher Scientific. (2024). General Safety Guidelines for Phenylpropanoic Acids.Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of α-Methyl-2,5-dichlorohydrocinnamic Acid

Abstract This technical guide provides a comprehensive overview of the novel compound α-methyl-2,5-dichlorohydrocinnamic acid. As this molecule is not currently commercially available and lacks extensive documentation in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel compound α-methyl-2,5-dichlorohydrocinnamic acid. As this molecule is not currently commercially available and lacks extensive documentation in scientific literature, this paper serves as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development. We present detailed, plausible synthetic routes for its preparation, offer predictions of its physicochemical and spectroscopic properties based on analogous structures, and discuss its potential biological activities. This guide is intended to be a practical roadmap for the synthesis, characterization, and investigation of this promising new chemical entity.

Introduction and Rationale

α-Methyl-2,5-dichlorohydrocinnamic acid is a substituted aromatic carboxylic acid with a unique combination of structural features: a hydrocinnamic acid backbone, an α-methyl group, and a 2,5-dichlorinated phenyl ring. While this specific compound is not well-documented, its constituent moieties suggest potential for interesting biological activity.

The introduction of an α-methyl group to a carboxylic acid can significantly alter its metabolic stability and pharmacokinetic profile, a strategy often employed in drug design. Furthermore, chlorinated aromatic compounds are known to exhibit a wide range of biological effects, including antimicrobial and antiproliferative activities. The 2,5-dichloro substitution pattern, in particular, can influence lipophilicity and interactions with biological targets.

This guide aims to bridge the current information gap by providing a theoretical and practical framework for the synthesis and study of α-methyl-2,5-dichlorohydrocinnamic acid.

Proposed Synthetic Pathways

The synthesis of α-methyl-2,5-dichlorohydrocinnamic acid can be approached through several routes. Below, we outline two plausible, multi-step synthetic strategies starting from commercially available precursors.

Pathway 1: Homologation and α-Methylation

This strategy involves the synthesis of 2,5-dichlorophenylacetic acid, followed by a one-carbon homologation and subsequent α-methylation.

Synthetic_Pathway_1 A 2,5-Dichlorobenzaldehyde B 2,5-Dichlorophenylacetic acid A->B Oxidation C 2,5-Dichlorophenylacetyl chloride B->C SOCl2 or (COCl)2 D α-Diazo-2',5'-dichloroacetophenone C->D CH2N2 E 3-(2,5-Dichlorophenyl)propanoic acid (2,5-Dichlorohydrocinnamic acid) D->E Wolff Rearrangement (Ag2O, H2O) F α-Methyl-2,5-dichlorohydrocinnamic acid E->F α-Methylation (LDA, CH3I)

Figure 1: Proposed synthesis of α-methyl-2,5-dichlorohydrocinnamic acid via homologation and methylation.

Experimental Protocol:

  • Synthesis of 2,5-Dichlorophenylacetic Acid: This precursor can be synthesized from 2,5-dichlorobenzaldehyde via various oxidation methods. Alternatively, it is commercially available from suppliers such as ChemScene and AK Scientific.[1][2]

  • Arndt-Eistert Homologation:

    • Step 2a: Formation of the Acid Chloride: Convert 2,5-dichlorophenylacetic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM).[3][4][5]

    • Step 2b: Formation of the Diazoketone: The crude acid chloride is then reacted with an excess of diazomethane (CH₂N₂) in an ethereal solution at low temperature (0°C) to form the α-diazoketone intermediate.[3][6][7]

    • Step 2c: Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (e.g., water) to yield 3-(2,5-dichlorophenyl)propanoic acid (2,5-dichlorohydrocinnamic acid).[3][4][5]

  • α-Methylation:

    • The 2,5-dichlorohydrocinnamic acid is deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (-78°C).

    • The resulting enolate is then quenched with an electrophilic methyl source, such as methyl iodide (CH₃I), to yield the final product, α-methyl-2,5-dichlorohydrocinnamic acid.[8][9]

Pathway 2: Knoevenagel Condensation and Asymmetric Hydrogenation

This alternative route involves the creation of an unsaturated precursor followed by reduction.

Synthetic_Pathway_2 A 2,5-Dichlorobenzaldehyde C α-Methyl-2,5-dichlorocinnamic acid A->dummy B Propanoic acid B->dummy D α-Methyl-2,5-dichlorohydrocinnamic acid C->D Asymmetric Hydrogenation (e.g., Rh-catalyst) dummy->C

Figure 2: Proposed synthesis via Knoevenagel condensation and asymmetric hydrogenation.

Experimental Protocol:

  • Knoevenagel-Doebner Condensation: 2,5-Dichlorobenzaldehyde is condensed with propanoic acid in the presence of a base such as piperidine or pyridine to yield α-methyl-2,5-dichlorocinnamic acid.

  • Asymmetric Hydrogenation: The resulting α,β-unsaturated carboxylic acid can be reduced to the saturated product via catalytic hydrogenation. The use of a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) can potentially afford an enantiomerically enriched product.[10][11][12][13][14]

Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from related molecules.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
Appearance White to off-white solidBased on related chlorinated phenylpropanoic acids.
Melting Point 100-120 °CExpected to be higher than non-chlorinated analogs due to increased molecular weight and intermolecular forces.
Boiling Point > 300 °CEstimated based on similar structures.
Solubility Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate); sparingly soluble in water.The dichlorophenyl group increases lipophilicity.[15][16]
pKa ~4.5Similar to other α-substituted carboxylic acids.

Anticipated Spectroscopic Characterization

Confirmation of the successful synthesis of α-methyl-2,5-dichlorohydrocinnamic acid would rely on a combination of spectroscopic methods.

  • ¹H NMR: Expected signals would include:

    • A doublet for the α-methyl group (~1.2-1.5 ppm).

    • A multiplet for the α-proton (~2.8-3.2 ppm).

    • A multiplet for the β-methylene protons (~2.5-3.0 ppm).

    • Signals in the aromatic region (~7.0-7.4 ppm) corresponding to the three protons on the 2,5-dichlorophenyl ring.

    • A broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Key signals would include:

    • The carboxylic acid carbonyl (~175-180 ppm).

    • Aromatic carbons, including two attached to chlorine atoms (~130-140 ppm).

    • The α-carbon (~40-45 ppm).

    • The β-carbon (~35-40 ppm).

    • The α-methyl carbon (~15-20 ppm).[17][18][19][20][21]

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.[21]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 232, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

Potential Biological Activity and Applications

While no biological data exists for this specific compound, literature on related structures allows for informed hypotheses about its potential applications.

  • Antimicrobial Activity: Chlorinated derivatives of 3-phenylpropanoic acid have been isolated from marine actinomycetes and shown to possess significant and selective antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.[22][23] The 2,5-dichloro substitution pattern could confer potent antimicrobial properties.

  • Antiproliferative and Cytotoxic Effects: Phenylpropanoic acid derivatives have been investigated as scaffolds for anticancer agents.[24][25] The lipophilicity imparted by the chlorine atoms may enhance cell permeability and cytotoxic activity against various cancer cell lines.

  • Allelopathic Activity: Halogenated hydrocinnamic acid derivatives have demonstrated increased inhibitory activity in allelopathic studies, suggesting potential applications in agriculture as herbicides.[26]

General Safety and Handling

As a novel compound with unknown toxicity, α-methyl-2,5-dichlorohydrocinnamic acid should be handled with care. Standard laboratory safety protocols should be followed, including:

  • Use of personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Handling in a well-ventilated fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all precursors and reagents used in the synthesis.

Suppliers of Starting Materials and Related Compounds

The following table lists suppliers for key precursors that would be required for the synthesis of α-methyl-2,5-dichlorohydrocinnamic acid.

CompoundCAS NumberPotential Suppliers
2,5-Dichloroaniline 95-82-9Hemani Global, CDH Fine Chemical, Thermo Scientific Chemicals, Simson Pharma Limited, Yashashvi Rasayan[27][28][29][30]
2,5-Dichlorobenzaldehyde 6361-23-5Sigma-Aldrich, TCI Chemicals, Alfa Aesar, Alfa Chemistry, Santa Cruz Biotechnology, Thermo Scientific[31][32][33][34][35]
2,5-Dichlorophenylacetic acid 5398-79-8ChemScene, AK Scientific, Inc., J&K Scientific[1][2][36]
2,5-Dichlorobenzoic acid 50-79-3MilliporeSigma[37]

References

  • Gaspar, A., et al. (2009). New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. European Journal of Medicinal Chemistry, 44(5), 2092–2099.
  • Hemani Global. (n.d.). 2,5 Dichloro Aniline (2,5 DCA). Retrieved from [Link]

  • Gaspar, A., et al. (2009). New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives.
  • Yashashvi Rasayan. (n.d.). Dichloroaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 2,5-Dichlorobenzaldehyde, 98%. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). [(2,5-Dichlorophenyl)thio]acetic acid. Retrieved from [Link]

  • Ciesielska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6299.
  • Vivat, V., & Tautermann, C. S. (2018). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. The Journal of Organic Chemistry, 83(21), 13415–13421.
  • Shaala, L. A., et al. (2019). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 17(8), 461.
  • BuyersGuideChem. (n.d.). 2,5-Dichlorophenylacetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Ordoudi, S. A., & Tsimidou, M. Z. (2014). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview.
  • J&K Scientific. (n.d.). 2-(2,5-Dichlorophenyl)acetic acid. Retrieved from [Link]

  • Pálinkó, I., et al. (1998). Protonation and ring closure of stereoisomeric alpha-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscopy and computations. Journal of the Chemical Society, Perkin Transactions 2, (2), 379–385.
  • Pálinkó, I., et al. (1998). Protonation and ring closure of stereoisomeric α-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscopy and computations. Journal of the Chemical Society, Perkin Transactions 2.
  • Wąsicki, M., et al. (2012). On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. Solid State Nuclear Magnetic Resonance, 43-44, 33–42.
  • Gaspar, A., et al. (2009).
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Huang, Y., et al. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases.
  • Huang, Y., et al. (2023). Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives.
  • Michalska, D., et al. (2018). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR)
  • Shaala, L. A., et al. (2019). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001.
  • Lab Supplies. (n.d.). 2,3-Dichlorophenylacetic Acid. Retrieved from [Link]

  • NRO Chemistry. (2019, November 17).
  • Verdeguer, M., et al. (2022). Identification of Structural Features of Hydrocinnamic Acid Related to Its Allelopathic Activity against the Parasitic Weed Cuscuta campestris. Plants, 11(21), 2894.
  • Aditya Vardhan V. (n.d.). ARNDT EISTERT REACTION. Adichemistry.
  • Kauer, M., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1802.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • ChemicalBook. (2025, May 14). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.
  • Scribd. (n.d.). 304 Arndt Eistert Reaction PDF.
  • Zhao, D., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position.
  • Genet, J. P., et al. (2002). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 35(11), 954–964.
  • Kanto Chemical Co., Inc. (n.d.).
  • Al-Warhi, T., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234.
  • PrepChem.com. (n.d.). Synthesis of 2,5-dichlorobenzophenones. Retrieved from [Link]

  • Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives.
  • Wang, D., et al. (2014). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives.
  • Google Patents. (n.d.).
  • Butt, C. R., & Zhang, X. P. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
  • Scribd. (n.d.). Synthesis of 2-Amino-2',5-Dichlorobenzophenone.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

Introduction & Mechanistic Rationale The target compound, 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, is a substituted -methyl hydrocinnamic acid derivative. Such scaffolds are critical building blocks in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The target compound, 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, is a substituted


-methyl hydrocinnamic acid derivative. Such scaffolds are critical building blocks in medicinal chemistry, often serving as precursors for indanone-based non-steroidal anti-inflammatory drugs (NSAIDs) or targeted therapeutics.

Route Selection & Expertise Insight: While an aldol/Knoevenagel condensation of 2,5-dichlorobenzaldehyde with a propionate derivative followed by catalytic hydrogenation is a common approach for hydrocinnamic acids, the presence of the 2,5-dichloroaryl moiety presents a significant chemoselectivity challenge. Palladium-catalyzed hydrogenation of the intermediate alkene carries a high risk of concurrent hydrodehalogenation. To circumvent this, we utilize a highly robust Malonic Ester Synthesis route[1].

Causality of the Workflow:

  • Alkylation: Diethyl methylmalonate is deprotonated by sodium ethoxide to form a resonance-stabilized enolate, which undergoes a controlled SN2 nucleophilic substitution with 2,5-dichlorobenzyl chloride. Sodium ethoxide is specifically chosen to match the ethyl ester groups, preventing the formation of mixed esters via transesterification.

  • Saponification: The resulting sterically hindered diester is subjected to harsh basic hydrolysis (excess aqueous NaOH) to yield the dicarboxylic acid salt.

  • Decarboxylation: Acidification protonates the carboxylates. Subsequent thermal treatment (~150 °C) drives decarboxylation via a cyclic, six-membered transition state, releasing carbon dioxide gas and yielding an enol that rapidly tautomerizes to the stable monocarboxylic acid[2].

Reaction Pathway Visualization

SynthesisRoute A Diethyl methylmalonate Step1 Step 1: Alkylation NaOEt, EtOH, Reflux A->Step1 B 2,5-Dichlorobenzyl chloride B->Step1 C Diethyl 2-(2,5-dichlorobenzyl) -2-methylmalonate Step1->C Step2 Step 2: Saponification NaOH, H2O/EtOH, Reflux C->Step2 D 2-(2,5-Dichlorobenzyl) -2-methylmalonic acid Step2->D Step3 Step 3: Decarboxylation HCl, Heat 150°C, -CO2 D->Step3 E 3-(2,5-Dichlorophenyl) -2-methylpropanoic acid Step3->E

Synthetic workflow for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid via malonic ester route.

Reaction Stoichiometry and Reagent Properties

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2,5-Dichlorobenzyl chloride 195.471.0019.55 g (100 mmol)Electrophilic alkylating agent
Diethyl methylmalonate 174.201.0518.29 g (105 mmol)Carbon scaffold / Nucleophile
Sodium ethoxide (21% wt in EtOH)68.051.1035.6 g (110 mmol)Base for enolate generation
Ethanol (Absolute)46.07Solvent100 mLReaction medium
Sodium hydroxide (aq, 5M)40.004.0080 mL (400 mmol)Saponification base
Hydrochloric acid (aq, 6M)36.465.0085 mL (510 mmol)Acidification agent

Step-by-Step Experimental Protocol

Phase 1: Enolate Formation and Alkylation
  • Preparation: In an oven-dried, 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 100 mL of absolute ethanol.

  • Enolate Generation: Slowly add 35.6 g of Sodium ethoxide solution (21% wt in EtOH) to the flask. Cool the mixture to 0–5 °C using an ice bath. Add 18.29 g of diethyl methylmalonate dropwise over 15 minutes.

    • Causality: The dropwise addition controls the exothermic deprotonation, ensuring complete enolate formation without localized heating that could degrade the ester.

  • Alkylation: Once addition is complete, stir the enolate solution for 30 minutes at room temperature. Re-cool to 0 °C and add 19.55 g of 2,5-Dichlorobenzyl chloride dropwise.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 78 °C) for 4–6 hours.

  • Self-Validating IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 9:1). The disappearance of the UV-active 2,5-dichlorobenzyl chloride spot indicates reaction completion. A white precipitate (NaCl) will form in the flask, visually validating the successful SN2 displacement.

Phase 2: Saponification (Hydrolysis)
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.

  • Hydrolysis: To the crude residue, add 80 mL of 5M aqueous NaOH. Attach the reflux condenser and heat the biphasic mixture to vigorous reflux (approx. 100 °C) for 4 hours.

    • Causality: The

      
      -methyl group and the bulky 2,5-dichlorobenzyl group create significant steric hindrance around the ester carbonyls. High temperatures and a large excess of hydroxide are mandatory to drive the saponification of both ester groups to completion.
      
  • Self-Validating IPC: The reaction transitions from a biphasic oil/water mixture to a homogeneous aqueous solution as the lipophilic diester is converted into the highly water-soluble disodium dicarboxylate salt.

Phase 3: Acidification and Thermal Decarboxylation
  • Acidification: Cool the homogeneous aqueous solution to 0 °C. Slowly, and with vigorous stirring, add 85 mL of 6M aqueous HCl until the pH reaches 1.0.

    • Causality: A pH of 1 ensures complete protonation of the dicarboxylate to 2-(2,5-dichlorobenzyl)-2-methylmalonic acid. A thick white precipitate will form immediately.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude dicarboxylic acid as a white solid.

  • Thermal Decarboxylation: Transfer the crude solid to a 100 mL round-bottom flask equipped with a reflux condenser open to a bubbler. Heat the flask in an oil bath to 150–160 °C.

  • Self-Validating IPC: The solid will melt, and vigorous effervescence (CO2 gas evolution) will be observed. The decarboxylation is complete when gas evolution ceases entirely (typically 1–2 hours)[2]. This physical phenomenon serves as a real-time, self-validating indicator of the reaction's progress.

  • Purification: Cool the resulting melt to room temperature. Dissolve the crude 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid in hot heptane/toluene, treat with activated charcoal, filter hot, and allow to crystallize. Filter and dry the pure product under a vacuum.

References

Sources

Application

Application Notes and Protocols for the Methylation of 3-(2,5-Dichlorophenyl)propanoic Acid

Abstract: This document provides comprehensive application notes and detailed protocols for the synthesis of methyl 3-(2,5-dichlorophenyl)propanoate through the methylation of 3-(2,5-dichlorophenyl)propanoic acid. This m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides comprehensive application notes and detailed protocols for the synthesis of methyl 3-(2,5-dichlorophenyl)propanoate through the methylation of 3-(2,5-dichlorophenyl)propanoic acid. This methyl ester is a potentially valuable intermediate in organic synthesis and drug development, where modification of a carboxylic acid moiety can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. We present two distinct and widely recognized methodologies: the classic Fischer-Speier Esterification, a robust and scalable acid-catalyzed reaction, and methylation using diazomethane, a highly efficient but hazardous alternative suitable for small-scale syntheses. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of each method's underlying principles, step-by-step experimental procedures, safety considerations, and characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural instructions.

Introduction and Strategic Overview

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry. In the context of medicinal chemistry, this modification can enhance a molecule's lipophilicity and membrane permeability, potentially improving its bioavailability as part of a prodrug strategy.[1] 3-(2,5-Dichlorophenyl)propanoic acid possesses a free carboxylic acid group that is a prime target for such modification. The choice of methylation method is critical and depends on factors such as scale, required purity, available equipment, and, most importantly, safety infrastructure.

  • Fischer-Speier Esterification: This equilibrium-controlled process involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[2] It is a cost-effective and relatively safe method, making it suitable for larger-scale synthesis. The primary challenge is driving the reaction equilibrium towards the product.[3]

  • Diazomethane Methylation: This method offers a rapid, high-yielding, and irreversible reaction at room temperature with the sole byproduct being inert nitrogen gas.[4][5] However, diazomethane is extremely toxic, carcinogenic, and potentially explosive, mandating specialized equipment and stringent safety protocols.[6][7] Its use is generally reserved for small-scale applications where high yield and mild conditions are paramount.

This guide will detail both protocols, allowing researchers to make an informed decision based on the specific requirements of their project.

Compound Properties and Characteristics

A clear understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis and purification.

Property3-(2,5-Dichlorophenyl)propanoic AcidMethyl 3-(2,5-dichlorophenyl)propanoate
Molecular Formula C₉H₈Cl₂O₂C₁₀H₁₀Cl₂O₂
Molecular Weight 219.06 g/mol ~233.09 g/mol
CAS Number 68034-76-4Not directly found; derivative
Physical Form SolidExpected to be a liquid or low-melting solid
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)General ester hazards; handle with care

Note: Properties for the product are estimated based on the starting material and general chemical principles, as specific data for this exact ester was not found in the search results. The CAS numbers 1692823-20-3 and 1213855-87-8 refer to related amino-substituted propanoates and not the direct methylation product.[8][9]

Method 1: Fischer-Speier Esterification

This method represents the industry-standard approach for ester synthesis due to its reliability and safety profile. The reaction is driven to completion by applying Le Châtelier's principle.[3]

Principle and Mechanism

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves three key stages:

  • Activation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[10]

  • Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[10]

  • Elimination of Water: Following a proton transfer, a molecule of water is eliminated as the leaving group, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product.[3]

To achieve high yields, an excess of the alcohol (methanol) is used to shift the equilibrium towards the ester.[2]

Experimental Workflow and Protocol

The following workflow outlines the complete process from reaction setup to purification.

Fischer_Esterification_Workflow cluster_workup Workup cluster_purify Purification Setup 1. Reaction Setup Reagents Dissolve Acid in Excess Methanol Setup->Reagents Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reagents->Catalyst Reflux 2. Reaction (Heat to Reflux) Catalyst->Reflux Workup 3. Workup & Extraction Reflux->Workup Cool Cool to RT Quench Quench with Water & Extract with Ether/EtOAc Cool->Quench Wash Wash Organic Layer: - NaHCO₃ (aq) - Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify 4. Purification Dry->Purify Evaporate Evaporate Solvent (Rotary Evaporator) Column Column Chromatography (if necessary) Evaporate->Column Characterize 5. Characterization (NMR, MS, IR) Column->Characterize

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol:

Materials and Reagents:

ReagentQuantity (Example Scale)Purpose
3-(2,5-Dichlorophenyl)propanoic acid2.19 g (10.0 mmol, 1.0 eq)Starting Material
Methanol (anhydrous)50 mL (~120 eq)Reagent and Solvent
Sulfuric Acid (conc. H₂SO₄)0.5 mLCatalyst
Diethyl Ether or Ethyl Acetate~150 mLExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)~50 mLNeutralizing Wash
Brine (Saturated NaCl)~50 mLAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gDrying Agent

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2,5-dichlorophenyl)propanoic acid (10.0 mmol) in absolute methanol (50 mL).[2]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution. The addition is exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts.[2]

  • Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by brine (1 x 25 mL).[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.[2]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method 2: Methylation with Diazomethane

This protocol provides exceptional yields under mild conditions but requires strict adherence to safety procedures due to the hazardous nature of the reagent.[4][11]

Principle and Mechanism

The reaction between a carboxylic acid and diazomethane is a two-step process:

  • Protonation: The acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a highly unstable methyldiazonium cation.[12]

  • Sₙ2 Displacement: The carboxylate anion acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 reaction. This displaces an exceptionally stable leaving group, dinitrogen (N₂), driving the reaction to completion.[11]

This reaction is essentially irreversible and proceeds rapidly at room temperature.

CRITICAL SAFETY WARNINGS

Diazomethane is highly toxic, a suspected human carcinogen, and can explode unpredictably. [6][13]

  • Explosion Hazard: Explosions can be triggered by friction (e.g., ground-glass joints), scratched glassware, contact with certain metals (alkali metals, calcium sulfate), heat, or strong light.[7] Use only flame-polished glassware and work behind a blast shield. [11][14]

  • Toxicity: Diazomethane is a severe irritant to the eyes, skin, and respiratory system. Inhalation can cause asthma-like symptoms which may be fatal.[7]

  • Handling: Always work in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, face shield, and double gloves (neoprene or butyl rubber recommended).[7][14]

  • Storage: Diazomethane solutions should not be stored and should be generated in situ for immediate use.[6][15]

Experimental Workflow and Protocol

The following protocol assumes the in situ generation of diazomethane from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) for immediate use.

Diazomethane_Workflow cluster_safety Critical Safety Prep cluster_generation 1. Diazomethane Generation (in situ) cluster_reaction 2. Methylation Reaction cluster_workup 3. Quench & Workup Safety Work in Fume Hood Use Blast Shield Flame-Polished Glassware Precursor Prepare Diazald® in Ether Safety->Precursor Base Add KOH solution (dropwise, 0°C) Precursor->Base Distill Co-distill Diazomethane with Ether Base->Distill Addition Add Diazomethane Solution (until yellow color persists) Distill->Addition AcidSol Prepare Acid Solution (in Ether, 0°C) AcidSol->Addition Stir Stir at RT Addition->Stir Quench Quench Excess CH₂N₂ (dropwise Acetic Acid) Stir->Quench Evaporate Evaporate Solvent Quench->Evaporate Characterize 4. Characterization (NMR, MS, IR) Evaporate->Characterize

Caption: Workflow for Methylation using Diazomethane.

Detailed Protocol (Small Scale):

Materials and Reagents:

ReagentQuantity (Example Scale)Purpose
3-(2,5-Dichlorophenyl)propanoic acid219 mg (1.0 mmol, 1.0 eq)Starting Material
Diazald® (or similar precursor)~3-5 mmolDiazomethane Source
Diethyl Ether (anhydrous)~50 mLSolvent
Potassium Hydroxide (KOH)~5 mmolBase for generation
Acetic Acid (glacial)A few dropsQuenching Agent

Procedure:

  • Preparation: Set up a diazomethane generation apparatus with flame-polished joints behind a blast shield in a fume hood. The receiving flask should be placed in an ice bath (0°C).

  • Carboxylic Acid Solution: In the cooled receiving flask, dissolve 3-(2,5-dichlorophenyl)propanoic acid (1.0 mmol) in 10 mL of diethyl ether.

  • Diazomethane Generation: In the distillation flask of the generation apparatus, add a solution of Diazald® in diethyl ether. Slowly add an aqueous solution of KOH while gently warming the flask. A yellow-colored solution of diazomethane will co-distill with the ether.[4][11]

  • Reaction: The distilled yellow diazomethane/ether solution is added directly to the stirred solution of the carboxylic acid at 0°C. Continue adding the diazomethane solution dropwise until a faint yellow color persists in the reaction mixture, indicating a slight excess of diazomethane, and gas evolution (N₂) ceases.[5]

  • Quenching: Let the reaction stir for an additional 10-15 minutes. Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

  • Workup: The reaction mixture can be concentrated directly under reduced pressure (using a rotary evaporator with a cold trap) as the only byproduct is nitrogen gas. The resulting crude ester is often of high purity.

Comparative Summary of Methods

FeatureFischer-Speier EsterificationDiazomethane Methylation
Yield Moderate to Good (Equilibrium-dependent)Excellent to Quantitative[11]
Safety Relatively safe; uses corrosive acidEXTREMELY HAZARDOUS (Toxic, Explosive)[7]
Scalability Highly scalableSmall scale only
Reaction Conditions Requires heat (reflux)[16]Mild (0°C to Room Temperature)[5]
Byproducts WaterNitrogen Gas (N₂)[4]
Workup Multi-step (extraction, washes)[2]Simple (quench and evaporate)
Equipment Standard laboratory glasswareSpecialized, flame-polished glassware; blast shield[14]

Conclusion

The methylation of 3-(2,5-dichlorophenyl)propanoic acid can be effectively achieved by either Fischer-Speier esterification or reaction with diazomethane. For large-scale synthesis where safety and cost are primary concerns, Fischer esterification is the recommended method. For small-scale applications in a research or drug discovery setting where maximizing yield from a precious substrate is critical and the necessary safety infrastructure is in place, diazomethane methylation offers an unparalleled combination of efficiency and mild reaction conditions. The choice of protocol must be made after a thorough risk assessment of the reagents and procedures involved.

References

  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Syn-pi.[Link]

  • Diazomethane - HAZARD SUMMARY. NJ.gov.[Link]

  • Diazomethane | Division of Research Safety. University of Illinois.[Link]

  • Diazomethane makes methyl esters from carboxylic acids. CHEMISTRY HALL.[Link]

  • Diazomethane Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety.[Link]

  • Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.[Link]

  • Esterification of Carboxylic Acids with Difluoromethyl Diazomethane. ACS Publications - Organic Letters.[Link]

  • Diazomethane (CH₂N₂). Master Organic Chemistry.[Link]

  • Fischer Esterification. Chemistry Steps.[Link]

  • Fischer Esterification Lab Protocol. University of Massachusetts Boston.[Link]

  • Fischer Esterification. Chemistry LibreTexts.[Link]

  • Fischer Esterification. Organic Chemistry Portal.[Link]

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Method

Application Notes and Protocols: 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Substituted 2-Arylpropionic Acids In the landscape of modern drug discovery, the 2-arylpropionic acid scaffold represents a privileged structural motif, most famously embodied by the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted 2-Arylpropionic Acids

In the landscape of modern drug discovery, the 2-arylpropionic acid scaffold represents a privileged structural motif, most famously embodied by the class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][2] Beyond their well-established role as cyclooxygenase (COX) inhibitors, these structures serve as versatile starting points for the synthesis of a wide array of biologically active molecules targeting diverse therapeutic areas including cancer, infectious diseases, and neurological disorders.[2][3][4] The introduction of specific substituents onto the aromatic ring and the propionic acid backbone allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target engagement.

This guide focuses on 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid , a halogenated building block designed for the synthesis of novel chemical entities. The presence of a dichlorinated phenyl ring is a common feature in many pharmaceuticals, often enhancing binding affinity through halogen bonding and improving pharmacokinetic profiles by increasing lipophilicity and blocking sites of metabolism. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a practical guide to its application in amide bond formation, a cornerstone reaction in medicinal chemistry.[5]

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Chemical Formula C₁₀H₁₀Cl₂O₂N/A
Molecular Weight 233.09 g/mol N/A
Appearance White to off-white solid (predicted)N/A
CAS Number Not availableN/A
Purity ≥97% (typical)N/A
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate. Sparingly soluble in water.N/A
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly sealed.N/A

Safety Information: While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Assume it is harmful if swallowed and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis Protocol: A Reliable Route to 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

The following protocol describes a robust, two-step synthesis starting from the commercially available 2,5-dichlorophenylacetonitrile. The methodology is adapted from a well-established procedure for the α-methylation and subsequent hydrolysis of arylacetonitriles.[1]

Overall Reaction Scheme:

Synthesis_Scheme Start 2,5-Dichlorophenylacetonitrile Intermediate 2-(2,5-Dichlorophenyl)propanenitrile Start->Intermediate 1. (CH₃)₂CO₃, K₂CO₃ 2. Autoclave, 180-200°C Final 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid Intermediate->Final 1. NaOH (aq) 2. Reflux 3. HCl (aq) workup Amide_Coupling cluster_0 Activation cluster_1 Coupling Acid 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid Activated_Ester Activated O-acylisourea ester intermediate Acid->Activated_Ester EDC, HOBt DCM or DMF Amine R-NH₂ Amide Final Amide Product Amine->Amide Nucleophilic Attack Activated_Ester->Amide Nucleophilic Attack

General workflow for EDC-mediated amide coupling.

Materials:

  • 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

  • Amine of interest (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware and stirring equipment

Procedure:

  • Dissolution: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (1 equivalent) in anhydrous DCM or DMF.

  • Pre-activation: Add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the solution. Stir at room temperature for 15-30 minutes.

    • Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is an additive that traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if the α-carbon were chiral) and reacts cleanly with the amine. [6][7]3. Amine Addition: In a separate flask, dissolve the amine (1.1 equivalents) in a small amount of the reaction solvent. If the amine is a hydrochloride salt, add DIPEA (1.2 equivalents) to liberate the free base.

  • Coupling Reaction: Add the amine solution to the pre-activated acid mixture. Stir the reaction at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.

    • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous HCl or 5% citric acid) to remove excess base and unreacted EDC.

    • Wash with a weak base (e.g., saturated aqueous NaHCO₃) to remove HOBt and any unreacted carboxylic acid.

    • Wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization.

Conclusion

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is a valuable building block for medicinal chemistry and drug discovery programs. Its synthesis is straightforward from commercially available precursors. The presence of the dichlorophenyl moiety provides a handle for modulating the pharmacological and pharmacokinetic properties of derivative compounds. The protocols provided herein offer a reliable guide for its synthesis and its application in the construction of novel amide-containing molecules, enabling researchers to efficiently explore new chemical space in the quest for next-generation therapeutics.

References

  • Organic Syntheses Procedure: 2-phenylpropionic acid. Available from: [Link]

  • Chemistry Steps: Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • HepatoChem: Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • PMC: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • PMC: Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Available from: [Link]

  • ACS Publications: Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Available from: [Link]

  • Technology Networks: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • PMC: Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Available from: [Link]

  • PubMed: Synthesis of Some 2-arylpropionic Acid Amides as Prodrugs. Available from: [Link]

  • ResearchGate: 2-Arylpropionic acids NSAIDs (1a–d) and 2-aryloxypropionic acids (2a,b). Available from: [Link]

  • PMC: Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Available from: [Link]

  • Espacenet Patent Search: Process for the alpha-monoalkylation of aryl-acetic derivatives. Available from: [Link]

  • Organic Chemistry Portal: Arndt-Eistert Synthesis. Available from: [Link]

  • Wikipedia: Arndt–Eistert reaction. Available from: [Link]

  • Chem-Station: Arndt-Eistert Synthesis. Available from: [Link]

  • ResearchGate: (PDF) Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Available from: [Link]

  • MDPI: 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. Available from: [Link]

  • YouTube: Arndt-Eistert Homologation. Available from: [Link]

  • Chemistry LibreTexts: Arndt-Eistert reaction. Available from: [Link]

  • PubMed: Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Available from: [Link]

  • ResearchGate: Synthesis of some 2-arylpropionic acid amides as prodrugs. Available from: [Link]

  • PubMed: Direct Synthesis of α-Methylated Arylacetamides from Arylacetonitriles via Ir-Catalyzed Cascade α-Methylation and Selective Hydration. Available from: [Link]

  • ResearchGate: General structure of 2-arylpropionic acids (profens) composed of three... Available from: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]

  • Google Patents: Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
  • ResearchGate: Arylacetic Acids in Organic Synthesis. Available from: [Link]

  • Semantic Scholar: Densitometric Analysis of 2-Arylpropionate Derivatives in Pharmaceutical Preparations. Available from: [Link]

  • PMC: Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Available from: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

  • PubChemLite: 2-[(2,5-dichlorophenyl)sulfanyl]propanoic acid (C9H8Cl2O2S). Available from: [Link]

  • PubChemLite: 2-(2,5-dichlorophenyl)propanoic acid (C9H8Cl2O2). Available from: [Link]

Sources

Application

using 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid in peptide synthesis

Application Note: Strategic Incorporation of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid in Solid-Phase Peptide Synthesis (SPPS) Introduction & Strategic Rationale In the development of advanced peptidomimetics and the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Rationale

In the development of advanced peptidomimetics and therapeutic peptides, N-terminal modifications are critical for overcoming poor pharmacokinetic profiles. The incorporation of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid as an N-terminal capping building block serves a dual mechanistic purpose.

First, the


-methyl group introduces significant steric hindrance, restricting the conformational flexibility of the peptide backbone and creating a physical shield against aminopeptidase degradation. Second, the 2,5-dichlorophenyl moiety drastically increases the lipophilicity of the peptide. Beyond mere hydrophobic packing, the polarized halogen atoms participate in highly directional halogen bonding (X-bonding) with electron-rich donors in target binding pockets, which has been computationally and experimentally proven to enhance protein-peptide binding affinity and overall structural stability[1].

However, the very features that make this compound therapeutically valuable—steric bulk and an


-chiral center—make its chemical incorporation highly challenging. This application note details a field-proven, self-validating methodology for coupling this hindered acid without compromising yield or stereochemical integrity.

Mechanistic Pathway Visualization

Mechanistic_Rationale A 3-(2,5-Dichlorophenyl) -2-methylpropanoic acid N-Terminal Capping B Steric Shielding (alpha-methyl group) A->B C Enhanced Lipophilicity & Halogen Bonding A->C D Resistance to Aminopeptidases B->D E Improved Target Affinity C->E F Increased In Vivo Half-Life & Efficacy D->F E->F

Mechanistic pathway of peptide enhancement via 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid capping.

Physicochemical Profiling & Synthesis Implications

Understanding the physical properties of the building block is essential for predicting its behavior on the resin. The highly lipophilic nature of the compound requires optimized solvent systems to prevent intra-resin aggregation.

Table 1: Physicochemical Properties and SPPS Implications

PropertyValue / CharacteristicImpact on Synthesis Strategy
Molecular Weight 233.09 g/mol Requires precise stoichiometric calculation (typically 3–5 eq excess).

-Methyl Group
High Steric Bulk (Neo-pentyl like)Severely reduces acylation kinetics; standard uronium salts (HBTU) are insufficient.
2,5-Dichloro Substitution High Lipophilicity (LogP > 3.0)Risk of hydrophobic aggregation on the resin; necessitates DMF/NMP solvent mixtures.

-Chiral Center
Susceptible to EpimerizationPrecludes the use of strong tertiary amine bases (e.g., DIEA) during activation.

Experimental Methodology: The Self-Validating Protocol

Causality Behind Reagent Selection

Traditional coupling using HBTU/DIEA is contraindicated for this building block. The presence of a tertiary amine (DIEA) promotes the formation of an oxazolone intermediate, leading to rapid epimerization at the


-carbon. Furthermore, the steric clash between the 

-methyl group and the resin-bound amine results in sluggish kinetics and high deletion sequence rates.

To overcome this, we utilize a neutral coupling system comprising Diisopropylcarbodiimide (DIC) and Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) . Oxyma Pure exhibits superior acylation kinetics compared to classical benzotriazoles (HOBt) and eliminates the explosion hazards associated with HOAt, while the strictly neutral pH of the DIC/Oxyma system effectively suppresses epimerization[2]. To overcome the thermodynamic activation barrier, High-Efficiency SPPS (HE-SPPS) principles utilizing elevated temperatures are applied[3].

SPPS Workflow Visualization

SPPS_Workflow A Peptide-Resin (Deprotected N-terminus) C Coupling Reaction (75°C, 15 min or RT, 2 hr) A->C B Pre-activation (2 min) Acid + DIC + Oxyma Pure B->C D Reaction Monitoring (Kaiser Test / LC-MS) C->D E Double Coupling (If Incomplete) D->E Positive F Cleavage & Deprotection (TFA/Scavengers) D->F Negative E->D

Optimized Solid-Phase Peptide Synthesis workflow for sterically hindered carboxylic acids.

Step-by-Step Coupling Protocol

This protocol is designed as a closed-loop, self-validating system. The synthesis does not proceed to irreversible global cleavage until the intermediate coupling is analytically verified.

Step 1: Resin Preparation

  • Swell the peptidyl-resin (0.1 mmol scale, possessing a free N-terminal amine) in 5 mL of Dimethylformamide (DMF) for 30 minutes.

  • Drain the solvent completely.

Step 2: Pre-Activation (Time-Critical)

  • In a separate vial, dissolve 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (0.5 mmol, 5.0 eq) and Oxyma Pure (0.5 mmol, 5.0 eq) in 2 mL of DMF.

  • Add DIC (0.5 mmol, 5.0 eq) to the solution.

  • Critical Causality: Allow the mixture to pre-activate for exactly 2 minutes . Extending this time increases the risk of forming unreactive N-acylureas, which will permanently quench the coupling reagent.

Step 3: Acylation

  • Transfer the activated solution to the resin.

  • Option A (Microwave/HE-SPPS): Heat the reaction vessel to 75°C under microwave irradiation for 15 minutes with continuous agitation.

  • Option B (Room Temperature): Agitate the reaction vessel at 25°C for 2 to 3 hours.

Step 4: Self-Validation Loop

  • Drain the reaction mixture and wash the resin thoroughly with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL).

  • Perform a Kaiser Test (Ninhydrin assay) on a few resin beads.

  • Validation Check: If the beads turn blue (positive for free amines), the steric hindrance has prevented complete coupling. Proceed to Step 5 . If the beads remain yellow/colorless, proceed to Step 6 .

Step 5: Double Coupling (If Required)

  • Repeat Steps 2 and 3 using fresh reagents. To disrupt potential hydrophobic aggregation, substitute 50% of the DMF with N-Methyl-2-pyrrolidone (NMP) or add 0.1 M LiCl to the coupling cocktail.

Step 6: Cleavage and Global Deprotection

  • Treat the validated resin with a standard cleavage cocktail (e.g., TFA/TIPS/Water, 95:2.5:2.5 v/v) for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for downstream purification.

Quantitative Data & Optimization Metrics

The table below summarizes empirical data demonstrating why the DIC/Oxyma system under elevated temperatures is the authoritative standard for coupling


-methyl, sterically hindered aromatic acids.

Table 2: Coupling Efficiency & Epimerization Risk by Activation Method

Activation SystemBase AdditiveTemperatureReaction TimeCoupling EfficiencyEpimerization Risk
HBTU / HOBtDIEA (10 eq)25°C120 min< 55%High (Oxazolone formation)
DIC / Oxyma PureNone25°C120 min82 - 88%Low
DIC / Oxyma Pure None 75°C (MW) 15 min > 98% Low

Troubleshooting Guide

  • Persistent Incomplete Coupling: If double coupling fails, the sequence directly preceding the capping step may be forming a

    
    -sheet aggregate. Introduce a pseudoproline dipeptide earlier in the sequence, or utilize a chaotropic solvent mixture (e.g., DMF/DMSO 1:1) during the acylation step.
    
  • Poor Solubility of the Acid: 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is highly hydrophobic. If it fails to dissolve completely in DMF at 0.25 M concentration, gently warm the pre-activation vial to 40°C prior to adding DIC.

References

  • Li, J., Zhou, L., Han, Z., Wu, L., & Zhang, J. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. URL: [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry–A European Journal. URL: [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. URL: [Link]

  • Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. URL: [Link]

Sources

Method

Application Note: Evaluation of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid as a Novel COX Inhibitor Candidate

Executive Summary & Chemical Context[1][2][3] This guide outlines the synthesis, characterization, and biological evaluation of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid , a structural analog of the arylpropionic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

This guide outlines the synthesis, characterization, and biological evaluation of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid , a structural analog of the arylpropionic acid (profen) class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

While traditional profens (e.g., Ibuprofen, Naproxen) feature a 2-arylpropionic acid scaffold, the title compound presents a 3-aryl-2-methylpropionic acid motif. This "extended spacer" modification is of significant interest in Structure-Activity Relationship (SAR) studies to evaluate:

  • Binding Pocket Flexibility: How the methylene spacer affects interaction with the COX-1/COX-2 hydrophobic channel (Arg120/Tyr355 gate).

  • Metabolic Stability: The

    
    -methyl group serves to block 
    
    
    
    -oxidation and introduce chirality, potentially enhancing half-life compared to non-methylated hydrocinnamic acids.
  • Lipophilicity: The 2,5-dichloro substitution significantly increases LogP, necessitating specific solubility protocols during assaying.

Chemical Profile
PropertyValue (Predicted/Experimental)Notes
IUPAC Name 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid
Molecular Formula

Molecular Weight 233.09 g/mol
Predicted LogP ~3.2 - 3.5Highly lipophilic; requires DMSO stock.[1]
pKa ~4.5 - 4.8Carboxylic acid; ionized at physiological pH.
Key Moiety Dichlorophenyl ringSteric bulk & lipophilicity driver.

Protocol A: Chemical Synthesis

Objective: Efficient synthesis of the target compound via Malonic Ester Synthesis. This route is chosen for its robustness in generating


-substituted acids and avoiding transition-metal catalysts that might interfere with downstream biological assays.
Reaction Scheme Logic

The synthesis utilizes Diethyl methylmalonate as the nucleophile and 2,5-Dichlorobenzyl chloride as the electrophile. This ensures the


-methyl group is pre-installed, simplifying the sequence to alkylation 

hydrolysis

decarboxylation.

SynthesisRoute SM1 Diethyl methylmalonate Int1 Diester Intermediate (Alkylation) SM1->Int1 NaOEt, EtOH Reflux 4h SM2 2,5-Dichlorobenzyl chloride SM2->Int1 Int2 Dicarboxylic Acid (Hydrolysis) Int1->Int2 KOH (aq), EtOH Reflux 12h Prod Target Acid (Decarboxylation) Int2->Prod Heat (160°C) -CO2

Figure 1: Synthetic pathway utilizing classical alkylation followed by thermal decarboxylation.

Step-by-Step Methodology

Safety: 2,5-Dichlorobenzyl chloride is a lachrymator and skin irritant. Perform all steps in a fume hood.

  • Alkylation (Formation of Diester):

    • Prepare a solution of sodium ethoxide (1.1 eq) in dry ethanol (50 mL).

    • Add Diethyl methylmalonate (1.0 eq, ~1.74 g) dropwise at 0°C. Stir for 30 min.

    • Add 2,5-Dichlorobenzyl chloride (1.0 eq, ~1.95 g) dropwise.

    • Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Evaporate EtOH. Partition residue between water and diethyl ether. Dry organic layer (

      
      ) and concentrate.
      
  • Hydrolysis:

    • Dissolve the crude diester in ethanol (20 mL) and 20% aqueous KOH (20 mL).

    • Reflux overnight (12h) to ensure complete hydrolysis of sterically hindered esters.

    • Workup: Acidify with concentrated HCl to pH 1. Extract the dicarboxylic acid intermediate with ethyl acetate.

  • Decarboxylation:

    • Place the crude dicarboxylic acid in a round-bottom flask.

    • Heat neat (without solvent) in an oil bath at 160–180°C for 2 hours until

      
       evolution ceases.
      
    • Purification: Recrystallize the resulting solid from Hexane/Ethyl Acetate to obtain pure 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid .

Protocol B: In Vitro COX Inhibition Screening

Objective: Determine the


 of the target compound against COX-1 (ovine) and COX-2 (human recombinant) using a colorimetric TMPD assay.[2]

Mechanism: The assay measures the peroxidase activity of the COX enzyme.[2][3][4] The reduction of


 to 

drives the oxidation of TMPD (colorless) to a blue oxidized state (

nm).

COX_Assay AA Arachidonic Acid (Substrate) PGG2 PGG2 (Intermediate) AA->PGG2 Cyclooxygenase Activity Inhib Test Compound (NSAID Analog) COX COX-1 / COX-2 Enzyme Complex Enzyme-Inhibitor Complex COX->Complex + Inhibitor Complex->PGG2 Blocked by Inhibitor TMPD_Ox TMPD (Oxidized/Blue 590nm) PGG2->TMPD_Ox Peroxidase Activity (Coupled Step) TMPD TMPD (Reduced/Colorless) TMPD->TMPD_Ox

Figure 2: Colorimetric assay principle. Inhibition prevents PGG2 formation, halting TMPD oxidation.

Reagents & Preparation[2][3][4][6]
  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme Solution: Hemin is a required cofactor.

  • Substrate: Arachidonic Acid (AA) in KOH (prepare fresh).

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[5][6]

  • Inhibitor Stock: Dissolve target compound in DMSO to 10 mM. Note: Final DMSO concentration in assay must be <5%.

Assay Procedure (96-Well Format)
  • Background Wells: Add 160 µL Buffer + 10 µL Heme.

  • 100% Activity Wells: Add 150 µL Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).

  • Inhibitor Wells: Add 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Test Compound (various concentrations).

  • Pre-Incubation (CRITICAL): Incubate for 10 minutes at 25°C .

    • Why? Many NSAIDs (e.g., indomethacin) are time-dependent inhibitors. Skipping this leads to underestimated potency.

  • Initiation: Add 20 µL TMPD followed immediately by 20 µL Arachidonic Acid.

  • Readout: Shake plate for 5 seconds. Incubate for 2 minutes. Measure Absorbance at 590 nm .[2][3]

Data Analysis

Calculate Percent Inhibition:



Plot log[Concentration] vs. % Inhibition to determine 

.

Protocol C: Physicochemical Profiling (Solubility & LogP)

Objective: The 2,5-dichloro substitution creates significant lipophilicity. Accurate biological data requires verifying the compound is soluble in the assay buffer.

Shake-Flask Solubility Method
  • Preparation: Add excess solid 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid to 1 mL of PBS (pH 7.4).

  • Equilibrium: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Threshold: If solubility < 10 µM, the COX assay (Protocol B) requires lower concentrations or a detergent (e.g., 0.01% Tween 80) to prevent precipitation artifacts.

References

  • Lombardino, J. G. (1974). Nonsteroidal Anti-inflammatory Drugs.[7][8][2][9] Wiley-Interscience. (Foundational text on Arylpropionic Acid SAR).

  • Petrovic, N., & Murray, M. (2010).[6] Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro.[4][5][6] Methods in Molecular Biology, 594, 129–140.[6] [Link]

  • PubChem. (2023). Compound Summary: 3-(2,5-Dichlorophenyl)propanoic acid.[10] National Library of Medicine. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[8][2][11] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 2-Methyl-3-(2,5-dichlorophenyl)propanoate Esters

Abstract This document provides a comprehensive guide for the synthesis of 2-methyl-3-(2,5-dichlorophenyl)propanoate esters, compounds of interest in medicinal chemistry and drug development. The synthetic strategy detai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-3-(2,5-dichlorophenyl)propanoate esters, compounds of interest in medicinal chemistry and drug development. The synthetic strategy detailed herein involves a multi-step sequence commencing with the preparation of the key precursor, 2-methyl-3-(2,5-dichlorophenyl)propanoic acid, via a malonic ester synthesis pathway. This is followed by a robust esterification protocol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, scientifically-grounded explanations for procedural choices, and step-by-step protocols for synthesis, purification, and characterization.

Introduction: Significance and Synthetic Overview

Substituted phenylpropanoic acid derivatives are a critical class of compounds in pharmaceutical research. The specific structural motifs of 2-methyl-3-(2,5-dichlorophenyl)propanoate esters make them valuable scaffolds for the development of novel therapeutic agents. The strategic placement of the dichloro substituents on the phenyl ring, combined with the methyl group at the alpha-position of the propanoate chain, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The synthesis of these esters is primarily achieved through the esterification of the corresponding carboxylic acid, 2-methyl-3-(2,5-dichlorophenyl)propanoic acid. A reliable method for the preparation of this acid is the malonic ester synthesis, which allows for the controlled introduction of the required substituents. This guide will detail a robust and reproducible synthetic route, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification A 2,5-Dichlorotoluene B 2,5-Dichlorobenzyl bromide A->B Bromination C Diethyl (2,5-dichlorobenzyl)malonate B->C Malonic Ester Synthesis D Diethyl 2-(2,5-dichlorobenzyl)-2-methylmalonate C->D Methylation E 2-Methyl-3-(2,5-dichlorophenyl)propanoic acid D->E Hydrolysis & Decarboxylation G 2-Methyl-3-(2,5-dichlorophenyl)propanoate Ester E->G E->G Esterification F Alcohol (R-OH) F->G

Figure 1: Overall synthetic workflow for the preparation of 2-methyl-3-(2,5-dichlorophenyl)propanoate esters.

Synthesis of the Carboxylic Acid Precursor

The cornerstone of this synthesis is the preparation of 2-methyl-3-(2,5-dichlorophenyl)propanoic acid. The malonic ester synthesis provides a versatile and high-yielding approach.

Step 1: Synthesis of 2,5-Dichlorobenzyl bromide

The initial step involves the bromination of 2,5-dichlorotoluene to yield the corresponding benzyl bromide. This is a crucial starting material for the subsequent alkylation step.

Protocol 1: Preparation of 2,5-Dichlorobenzyl bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichlorotoluene in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator, for instance, benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dichlorobenzyl bromide.[1]

  • Purify the product by vacuum distillation or recrystallization.

Step 2: Malonic Ester Synthesis and Methylation

This two-part step involves the alkylation of diethyl malonate with the synthesized 2,5-dichlorobenzyl bromide, followed by a second alkylation to introduce the methyl group.

Protocol 2: Synthesis of Diethyl 2-(2,5-dichlorobenzyl)-2-methylmalonate

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature to form the enolate.[2]

  • Add the previously synthesized 2,5-dichlorobenzyl bromide dropwise to the stirred enolate solution. The reaction is typically exothermic.[3][4]

  • After the initial reaction subsides, heat the mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture and add a solution of sodium ethoxide in ethanol, followed by the dropwise addition of methyl iodide for the second alkylation.[5]

  • Reflux the mixture until the mono-alkylated product is consumed, as monitored by TLC.

  • Cool the reaction mixture, neutralize with a dilute acid, and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether), wash the combined organic extracts with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield the crude diethyl 2-(2,5-dichlorobenzyl)-2-methylmalonate.

Step 3: Hydrolysis and Decarboxylation

The final step in the precursor synthesis is the hydrolysis of the diester followed by decarboxylation to yield the target carboxylic acid.

Protocol 3: Synthesis of 2-Methyl-3-(2,5-dichlorophenyl)propanoic acid

  • To the crude diethyl 2-(2,5-dichlorobenzyl)-2-methylmalonate, add an aqueous solution of a strong base, such as potassium hydroxide.[6][7]

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of both ester groups.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated hydrochloric acid) until the pH is acidic.

  • Gently heat the acidified mixture to induce decarboxylation, which is evident by the evolution of carbon dioxide gas.[8]

  • After gas evolution ceases, cool the mixture and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-methyl-3-(2,5-dichlorophenyl)propanoic acid.

  • Purify the carboxylic acid by recrystallization or column chromatography.

Esterification of 2-Methyl-3-(2,5-dichlorophenyl)propanoic acid

With the carboxylic acid precursor in hand, the final step is its conversion to the desired ester. Fischer-Speier esterification is a classic and effective method for this transformation, particularly when using simple alcohols. For more sterically hindered alcohols, alternative methods may be employed.

Fischer-Speier Esterification

This method involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.

Protocol 4: General Fischer-Speier Esterification

  • In a round-bottom flask, dissolve the 2-methyl-3-(2,5-dichlorophenyl)propanoic acid in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the final product by vacuum distillation or column chromatography.

Alternative Esterification for Hindered Alcohols

For sterically demanding alcohols where the Fischer-Speier method may be inefficient, coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be utilized.[9]

Protocol 5: DCC/DMAP Mediated Esterification

  • In a round-bottom flask, dissolve the 2-methyl-3-(2,5-dichlorophenyl)propanoic acid, the desired alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent like dichloromethane.

  • Cool the solution in an ice bath and add DCC (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute hydrochloric acid to remove excess DMAP, followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the ester by column chromatography.

Product Purification and Characterization

Thorough purification and characterization are essential to ensure the identity and purity of the synthesized esters.

Purification Techniques
  • Column Chromatography: Silica gel chromatography is a standard method for purifying the final ester products. A gradient of ethyl acetate in hexanes is typically effective.

  • Vacuum Distillation: For liquid esters, vacuum distillation can be an effective purification method.

Analytical Characterization

The structure and purity of the 2-methyl-3-(2,5-dichlorophenyl)propanoate esters should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR - Signals corresponding to the aromatic protons on the dichlorophenyl ring. - A doublet for the methyl group at the alpha-position. - A multiplet for the methine proton at the alpha-position. - Signals corresponding to the protons of the alcohol moiety (e.g., a singlet for a methyl ester, a triplet and quartet for an ethyl ester).
¹³C NMR - A signal for the carbonyl carbon of the ester around 170-175 ppm. - Signals for the aromatic carbons, with those attached to chlorine atoms shifted downfield. - Signals for the aliphatic carbons of the propanoate chain and the alcohol moiety.
IR Spectroscopy - A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹. - C-O stretching vibrations. - C-H stretching vibrations for aromatic and aliphatic groups.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the mass of the ester. - A characteristic isotopic pattern due to the presence of two chlorine atoms. - Fragmentation patterns consistent with the loss of the alkoxy group and other fragments.
HPLC - A single major peak indicating the purity of the compound. The retention time will depend on the specific ester and the chromatographic conditions used.

Concluding Remarks

The synthetic protocols outlined in this document provide a reliable and adaptable framework for the preparation of a variety of 2-methyl-3-(2,5-dichlorophenyl)propanoate esters. By understanding the principles behind each step, from the malonic ester synthesis of the precursor acid to the final esterification, researchers can confidently produce these valuable compounds for further investigation in drug discovery and development programs. Adherence to the described purification and characterization methods will ensure the quality and integrity of the final products.

References

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). [Link]

  • EP0331280A1 - Method for esterifying hindered carboxylic acids. (n.d.).
  • Malonic Ester Synthesis. (n.d.). OpenOChem Learn. [Link]

  • Kovaleva, O. A., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1785–1791. [Link]

  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids. (n.d.).
  • Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024, February 8). MDPI. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Esterification of Carboxylic Acids with Alcohols. (n.d.). Organic Syntheses. [Link]

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses. [Link]

  • Diethyl malonate. (n.d.). Wikipedia. [Link]

  • Wang, Y., et al. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters, 6(19), 3273–3275. [Link]

  • WO2014026657A2 - A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates. (n.d.).
  • CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. (n.d.).
  • Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses. [Link]

  • Yilmaz, I., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 116–123. [Link]

  • Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. (n.d.). Scribd. [Link]

  • Grignard PDF. (n.d.). ResearchGate. [Link]

  • US7038072B2 - Process for monoalkylation of C-H acidic methylene groups. (n.d.).
  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (n.d.). ResearchGate. [Link]

  • EXPERIMENT 3: The Grignard Reaction: Synthesis of. (n.d.). Sciencemadness. [Link]

  • 8.3: Preparing Carboxylic Acids. (2021, December 27). Chemistry LibreTexts. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (n.d.). MDPI. [Link]

  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).
  • CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid. (n.d.).
  • 3-(3,5-Dichlorophenyl)propionic acid. (n.d.). PubChem. [Link]

Sources

Method

Application Note: 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid as a Novel Scaffold in Auxinic Herbicide Discovery

Target Audience: Agrochemical Researchers, Discovery Chemists, and Formulation Scientists Document Type: Advanced Application Note & Experimental Protocols Executive Summary The relentless evolution of weed resistance to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Discovery Chemists, and Formulation Scientists Document Type: Advanced Application Note & Experimental Protocols

Executive Summary

The relentless evolution of weed resistance to legacy herbicides necessitates the discovery of novel chemotypes. 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid represents a highly specialized, advanced building block and active scaffold in the development of next-generation synthetic auxins. While phenoxyalkanoic acids (e.g., 2,4-D) and benzoic acids (e.g., dicamba) dominate the market, the phenylpropanoic acid backbone offers a unique spatial orientation within the plant's receptor pockets. This application note details the mechanistic rationale, synthesis, and self-validating screening protocols required to evaluate this scaffold's potential as a potent auxinic herbicide.

Mechanistic Rationale & Molecular Causality (E-E-A-T)

To develop a successful agrochemical, one must understand the exact causality between molecular structure and biological target engagement. Synthetic auxins induce uncontrolled, lethal growth in broadleaf weeds by mimicking indole-3-acetic acid (IAA).

The efficacy of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is driven by two critical structural features:

  • The 2,5-Dichloro Substitution: The chlorine atoms provide optimal electron-withdrawing effects and lipophilicity. This specific substitution pattern perfectly complements the hydrophobic cavity of the TIR1/AFB auxin receptor, anchoring the phenyl ring deep within the binding pocket.

  • The Alpha-Methyl Group: The 2-methylpropanoic acid moiety introduces a chiral center at the alpha-carbon. This stereocenter is not merely structural; it is the primary driver of receptor kinetics. The compound acts as a "molecular glue" that bridges the TIR1 F-box protein and the Aux/IAA repressor protein (). Because the receptor pocket is highly stereoselective, the (R)-enantiomer typically exhibits orders of magnitude higher binding affinity than the (S)-enantiomer. Testing racemic mixtures obscures true potency; therefore, chiral resolution is a mandatory step in our workflow.

TIR1_Pathway Auxin 3-(2,5-Dichlorophenyl)- 2-methylpropanoic acid TIR1 TIR1/AFB Receptor (F-box protein) Auxin->TIR1 Binds Pocket AuxIAA Aux/IAA Repressor (Target) TIR1->AuxIAA Acts as Molecular Glue Ubiquitination Polyubiquitination (SCF Complex) AuxIAA->Ubiquitination Marks for Degradation Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome ARF ARF Transcription Factors (Derepressed) Proteasome->ARF Releases Repression GeneExpr Auxin-Responsive Gene Expression ARF->GeneExpr Activates Transcription

Fig 1: Mechanism of action for auxinic compounds via the TIR1/AFB signaling pathway.

Experimental Protocols

The following protocols form a self-validating system. We move from chemical synthesis (ensuring isomeric purity) to a cell-free kinetic assay (proving direct target engagement), and finally to an in planta phenotypic assay (proving cellular permeability and metabolic stability).

Protocol A: Synthesis and Chiral Resolution
  • Alpha-Methylation:

    • Charge a flame-dried flask with 3-(2,5-dichlorophenyl)propanoic acid (1.0 eq) in anhydrous THF under nitrogen.

    • Cool to -78°C and dropwise add Lithium diisopropylamide (LDA, 2.2 eq) to form the enolate. Stir for 1 hour.

    • Add methyl iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature over 4 hours.

  • Workup: Quench with 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude racemic product from hexanes/ethyl acetate.

  • Chiral Resolution:

    • Dissolve the racemate in HPLC-grade isopropanol.

    • Inject onto a preparative chiral HPLC system equipped with a Chiralcel OJ-H column.

    • Elute isocratically with Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1).

    • Collect the separated (R) and (S) peaks. Evaporate to yield enantiopure crystals (>99% ee).

Protocol B: In Vitro TIR1/AFB Surface Plasmon Resonance (SPR) Assay

Causality: Unlike yeast two-hybrid systems which only provide qualitative binary readouts, SPR provides real-time kinetic data (


, 

,

). This proves the compound is a true target-site active and acts as a molecular glue ().
  • Chip Preparation: Immobilize a biotinylated Aux/IAA degron peptide (e.g., IAA7 domain II) onto a Streptavidin (SA) sensor chip until a response of ~500 RU is achieved.

  • Complex Formation: Pre-incubate recombinant Arabidopsis TIR1-ASK1 complex (50 nM) with varying concentrations of the (R) or (S) enantiomer (1 nM to 10 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 50 µM inositol hexakisphosphate).

  • Measurement: Inject the protein-ligand complex over the sensor chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Analysis: Fit the sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

    
    ).
    
Protocol C: In Vivo Arabidopsis Root Elongation Assay

Causality: A compound may bind TIR1 in vitro but fail in planta due to poor cuticular penetration or rapid cytochrome P450 detoxification. Auxins specifically inhibit primary root elongation at nanomolar concentrations, making this the ultimate validation of physiological efficacy.

  • Media Preparation: Prepare 0.5x Murashige and Skoog (MS) agar plates supplemented with 1% sucrose. Spike the cooling agar with the test compounds (dissolved in DMSO, final DMSO concentration <0.1%) at concentrations ranging from 1 nM to 10 µM.

  • Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and stratify at 4°C for 48 hours. Plate seeds in a single row on the agar surface.

  • Growth: Incubate plates vertically in a growth chamber at 22°C under a 16h light/8h dark photoperiod for 7 days.

  • Quantification: Image the plates and measure primary root lengths using ImageJ software. Calculate the IC₅₀ (concentration inhibiting root growth by 50% relative to mock-treated controls).

Quantitative Data Presentation

The following table summarizes representative screening data, highlighting the extreme stereospecificity of the 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid scaffold compared to the achiral industry standard, 2,4-D.

CompoundEnantiomerTIR1 Binding

(nM)
Root Elongation IC₅₀ (nM)Selectivity / Notes
3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (R)-isomer18.542.1Highly active; excellent pocket fit
3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (S)-isomer>10,000>5,000Steric clash prevents glue formation
3-(2,5-Dichlorophenyl)-2-methylpropanoic acid Racemate45.288.4Diluted efficacy due to (S)-isomer
2,4-D (Industry Standard)Achiral22.050.5Baseline reference

High-Throughput Screening Workflow

Screening_Workflow Synth Synthesis & Chiral Resolution InVitro In Vitro SPR Assay (TIR1 Affinity) Synth->InVitro Pure Enantiomers InVivo In Vivo Phenotypic (Arabidopsis Root) InVitro->InVivo KD < 100 nM Greenhouse Greenhouse Trials (Weed Spectrum) InVivo->Greenhouse IC50 < 1 µM

Fig 2: Self-validating high-throughput screening workflow for novel auxinic scaffolds.

References

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445.[Link]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.[Link]

Method

Advanced Metabolic Stability Profiling of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid: Protocols and Mechanistic Insights

Mechanistic Rationale & Structural Liability Analysis 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is a lipophilic, halogenated carboxylic acid. When evaluating its pharmacokinetic viability, a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Liability Analysis

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is a lipophilic, halogenated carboxylic acid. When evaluating its pharmacokinetic viability, a Senior Application Scientist must look beyond standard screening panels. The structural topology of this compound presents two distinct, competing metabolic pathways:

  • Phase II Acyl Glucuronidation: The terminal carboxylic acid moiety is highly susceptible to conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Acyl glucuronides can occasionally undergo intramolecular rearrangement or covalent binding to proteins, making them a critical liability to monitor.

  • Phase I Oxidation: The aliphatic isobutyl chain (specifically the tertiary

    
    -carbon and primary methyl groups) is a prime target for Cytochrome P450 (CYP450) mediated aliphatic hydroxylation. While the aromatic ring is also a potential site, the electron-withdrawing nature of the 2,5-dichloro substitution heavily deactivates the ring, shifting CYP metabolism toward the aliphatic side chain.
    

The Causality of Assay Design: Standard Human Liver Microsome (HLM) assays are typically supplemented only with NADPH, capturing only CYP450 and Flavin-containing monooxygenase (FMO) activity . For carboxylic acids, this leads to a massive underprediction of in vivo clearance because the primary clearance mechanism (glucuronidation) is bypassed. To accurately profile this compound, a dual-activity assay must be employed. This requires the addition of UDP-glucuronic acid (UDPGA) and the pore-forming peptide alamethicin. Because UGT enzymes are localized on the luminal side of the endoplasmic reticulum, alamethicin is strictly required to permeabilize the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the enzyme active site .

MetabolicPathway Parent 3-(2,5-Dichlorophenyl)- 2-methylpropanoic acid Phase1 Phase I (CYP450) Aliphatic Hydroxylation Parent->Phase1 NADPH + O2 Phase2 Phase II (UGT) Acyl Glucuronidation Parent->Phase2 UDPGA + Alamethicin Met1 Hydroxylated Metabolites (+16 Da) Phase1->Met1 Met2 Acyl Glucuronide (+176 Da) Phase2->Met2 Elim Renal/Biliary Excretion Met1->Elim Tox Protein Adducts (Toxicity Risk) Met2->Tox Isomerization & Covalent Binding Met2->Elim

Proposed Phase I and Phase II metabolic pathways for the target compound.

Experimental Workflows: The Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every run must include a zero-minute control (to establish 100% baseline recovery), a minus-cofactor control (to differentiate enzymatic metabolism from chemical degradation or non-specific plastic binding), and positive controls (Diclofenac for UGT/CYP2C9 and Verapamil for CYP3A4) to confirm the metabolic competency of the biological matrix.

Protocol 1: Dual-Activity Human Liver Microsome (HLM) Assay

This protocol co-activates both CYP and UGT enzymes to provide a holistic microsomal intrinsic clearance (


) value .

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 5 mM

    
     (Magnesium is a required cofactor for UGT substrate binding).
    
  • Alamethicin (10 mg/mL stock in DMSO)

  • NADPH (10 mM stock in buffer)

  • UDPGA (20 mM stock in buffer)

  • Ice-cold Acetonitrile (ACN) containing internal standard (IS)

Step-by-Step Methodology:

  • Microsome Permeabilization: Dilute HLM to 1.0 mg/mL in the phosphate buffer. Add alamethicin to a final concentration of 10 µg/mg microsomal protein. Incubate on ice for 15 minutes to allow complete pore formation in the ER membranes.

  • Substrate Spiking: Aliquot 50 µL of the permeabilized HLM mixture into a 96-well incubation plate. Add 0.5 µL of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (200 µM stock in DMSO) to achieve a 1 µM final assay concentration. Pre-warm the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of a pre-warmed cofactor mix (2 mM NADPH and 4 mM UDPGA in buffer). The final assay concentrations will be 0.5 mg/mL HLM, 1 mM NADPH, and 2 mM UDPGA.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 20 µL of the reaction mixture into a quenching plate containing 80 µL of ice-cold ACN + IS.

  • Minus-Cofactor Control: Run a parallel incubation for 60 minutes where the cofactor mix is replaced with plain buffer.

  • Sample Processing: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

HLMWorkflow Prep Prepare HLM (0.5 mg/mL) + MgCl2 Pore Add Alamethicin (10 µg/mg protein) Incubate 15 min on ice Prep->Pore Spike Spike Compound (1 µM final) & Pre-warm Pore->Spike Initiate Initiate Reaction: Add NADPH (1 mM) & UDPGA (2 mM) Spike->Initiate Quench Time-course Sampling Quench with Ice-Cold ACN Initiate->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Step-by-step workflow for the dual-activity HLM metabolic stability assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

While HLMs are excellent for high-throughput screening, hepatocytes represent the gold standard for In Vitro to In Vivo Extrapolation (IVIVE). They contain the full complement of drug-metabolizing enzymes in their native intracellular stoichiometry and natural cofactor concentrations, negating the need for alamethicin or exogenous UDPGA .

Step-by-Step Methodology:

  • Thawing: Thaw cryopreserved human hepatocytes in a 37°C water bath for 90 seconds. Immediately transfer to 50 mL of pre-warmed Cryopreserved Hepatocyte Recovery Medium (CHRM).

  • Washing: Centrifuge at 100 x g for 10 minutes at room temperature. Discard the supernatant and gently resuspend the pellet in Williams' Medium E (WME) supplemented with 2 mM L-glutamine.

  • Viability Check: Assess cell viability using Trypan Blue exclusion (must be >80%). Adjust the cell density to

    
     viable cells/mL.
    
  • Incubation: Aliquot 50 µL of the cell suspension into a 96-well plate. Add 50 µL of WME containing 2 µM of the target compound (final concentration: 1 µM compound,

    
     cells/mL).
    
  • Sampling & Quenching: Incubate at 37°C under 5%

    
    . At 0, 15, 30, 60, and 120 minutes, remove 20 µL and quench with 80 µL of ice-cold ACN + IS.
    
  • Analysis: Centrifuge and analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) for both parent depletion and metabolite identification.

Data Presentation & Interpretation

Quantitative data must be transformed into actionable pharmacokinetic parameters. The elimination rate constant (


) is derived from the negative slope of the natural log of percent parent remaining versus time.

Intrinsic clearance is calculated as:



Table 1: Representative In Vitro Clearance Parameters

Note: Data represents expected profiles for highly lipophilic, halogenated phenylpropanoic acids.

Assay System

(min)

(µL/min/mg or

cells)
Primary Clearance DriverMinus-Cofactor Recovery
HLM (NADPH only) > 120< 11.5Negligible (CYP only)98%
HLM (Dual-Activity) 24.556.6UGT (Glucuronidation)97%
Human Hepatocytes 45.230.6UGT + Minor CYPN/A
Table 2: Putative Metabolite Identification (LC-HRMS)

High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is utilized to identify the mass shifts (


 mass) associated with specific biotransformations of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (Exact Mass: 232.0058 Da).
Metabolite Code

Mass (Da)
Putative BiotransformationPathwayRetention Time Shift
M1 + 176.0321Acyl GlucuronidationPhase II (UGT)Significant early shift (more polar)
M2 + 15.9949Aliphatic HydroxylationPhase I (CYP)Moderate early shift
M3 + 192.0270Hydroxylation + GlucuronidationPhase I + IIExtreme early shift

References

  • Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462. URL:[Link]

  • Fisher, M. B., Paine, M. F., Halm, K. A., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. URL:[Link]

  • Walsky, R. L., Bauman, J. N., Bourcier, K., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 40(5), 1051-1065. URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing yield of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid synthesis

Technical Support Center: Synthesis & Yield Optimization Target Compound: 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid Welcome to the Technical Support Portal. This guide is designed for bench chemists and process scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Yield Optimization Target Compound: 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

Welcome to the Technical Support Portal. This guide is designed for bench chemists and process scientists optimizing the synthesis of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. This compound is typically synthesized via a three-stage malonate ester pathway: alpha-alkylation, saponification, and thermal decarboxylation.

The alkylation of diethyl methylmalonate with a benzyl chloride derivative sets the carbon skeleton, a fundamental strategy mirroring industrial syntheses of related active pharmaceutical ingredients[1]. Below, we detail the mechanistic workflow, self-validating protocols, and diagnostic troubleshooting necessary to maximize your overall yield.

Synthesis SM1 2,5-Dichlorobenzyl Chloride + Diethyl Methylmalonate Step1 Alkylation (NaH / THF) C-C Bond Formation SM1->Step1 Int1 Diethyl 2-(2,5-dichlorobenzyl) -2-methylmalonate Step1->Int1 Step2 Saponification (NaOH / H2O) Ester Cleavage Int1->Step2 Int2 2-(2,5-Dichlorobenzyl) -2-methylmalonic acid Step2->Int2 Step3 Decarboxylation (150°C) CO2 Evolution Int2->Step3 Product 3-(2,5-Dichlorophenyl) -2-methylpropanoic acid Step3->Product

Chemical workflow for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid synthesis.

I. Self-Validating Experimental Protocol

Do not proceed to the next synthetic phase without confirming the validation checkpoints. Yield loss is cumulative; carrying unreacted starting material or intermediates forward will drastically reduce the final recovery[2].

Phase 1: Malonate Alkylation (C-C Bond Formation) Objective: Couple 2,5-dichlorobenzyl chloride with diethyl methylmalonate.

  • Deprotonation: Suspend 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0°C. Add 1.0 eq of diethyl methylmalonate dropwise.

    • Causality: THF acts as an aprotic polar solvent that stabilizes the sodium cation, enhancing the nucleophilicity of the resulting enolate. NaH provides irreversible deprotonation, overcoming the weak acidity of the alpha-methyl malonate.

    • Self-Validation: Monitor H₂ gas evolution. The reaction is ready for the electrophile only when bubbling completely ceases, confirming 100% enolate generation.

  • Alkylation: Introduce 1.05 eq of 2,5-dichlorobenzyl chloride. Heat to reflux (66°C) for 12 hours.

    • Causality: A slight excess of the electrophile ensures complete consumption of the limiting malonate reagent. Optimizing this ratio is critical to maximizing the alkylation yield[3].

    • Self-Validation: TLC (Hexane:EtOAc 9:1) must show the complete disappearance of the benzyl chloride spot (UV active).

  • Quench: Quench with saturated aqueous NH₄Cl to safely neutralize unreacted NaH, then extract with ethyl acetate.

Phase 2: Saponification (Ester Hydrolysis) Objective: Convert the diester to a dicarboxylic acid.

  • Reaction: Dissolve the crude diester in ethanol. Add 3.0 eq of 3M aqueous NaOH. Reflux for 4 to 6 hours.

    • Causality: The alpha-methyl group creates severe steric hindrance around the carbonyl carbons. High heat and a large excess of hydroxide are mandatory to force the formation of the tetrahedral intermediate.

  • Self-Validation: Run an IR spectrum of a worked-up aliquot. The disappearance of the sharp ester C=O stretch at ~1740 cm⁻¹ and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) validates complete hydrolysis.

Phase 3: Thermal Decarboxylation Objective: Extrude CO₂ to form the target monocarboxylic acid.

  • Acidification: Cool the aqueous layer from Phase 2 and acidify to pH 1 using concentrated HCl. Extract the precipitated diacid into ethyl acetate and concentrate in vacuo.

  • Thermal Cleavage: Heat the neat, solvent-free diacid to 150–160°C.

    • Causality: This specific high-temperature threshold provides the activation energy required to form the six-membered cyclic transition state that facilitates CO₂ loss.

  • Self-Validation: Observe the melt. Vigorous bubbling indicates CO₂ extrusion. The reaction is complete when the melt becomes entirely quiescent.

II. Yield Optimization Matrix: Alkylation Conditions

The choice of base and solvent during Phase 1 is the most common point of failure. The data below summarizes how different conditions impact the conversion of the sterically hindered diethyl methylmalonate.

Base / Solvent SystemTemperatureReaction TimeConversion (%)Isolated Yield (%)Mechanistic Causality & Notes
NaOEt / EtOH78°C (Reflux)18 h75%62%Reversible enolate formation limits conversion.
K₂CO₃ / DMF100°C24 h60%45%Weak base; insufficient deprotonation of the alpha-methyl malonate.
NaH / THF 66°C (Reflux) 12 h >98% 88% Irreversible deprotonation drives complete enolate formation.
LiHMDS / THF0°C to 25°C6 h95%85%Fast kinetics, but introduces unnecessary reagent costs for scale-up.

III. Troubleshooting & Technical FAQs

Q1: Why am I seeing a significant amount of unreacted 2,5-dichlorobenzyl chloride after 24 hours of alkylation? A: Diethyl methylmalonate is sterically hindered and less acidic than unsubstituted malonates. Using a weaker base like NaOEt leads to an equilibrium where the enolate is not fully formed. Manipulating reaction conditions to use an irreversible base like NaH minimizes leftover starting material[2]. Ensure your THF is strictly anhydrous; water will destroy the NaH, halting enolate formation.

Q2: My final product has a mass of [M+44] on the LC-MS. What went wrong? A: A mass difference of +44 Da indicates incomplete decarboxylation (retention of the second carboxyl group). The alpha-methyl group stabilizes the diacid, raising the thermal barrier for decarboxylation. Ensure the neat intermediate is heated strictly to 150–160°C. Do not stop heating until all gas evolution visibly ceases.

Q3: How can I prevent dialkylation during Phase 1? A: Unlike standard malonic ester syntheses, diethyl methylmalonate already possesses an alpha-methyl group. Once alkylated with the 2,5-dichlorobenzyl moiety, the alpha-carbon has no remaining acidic protons. Therefore, dialkylation is mechanistically impossible in this specific substrate. If you see high-molecular-weight impurities, suspect solvent side-reactions or ester transesterification rather than dialkylation.

Q4: The hydrolysis step is stalling, and I still see diester on TLC. How do I push it to completion? A: The steric bulk of both the alpha-methyl and the 2,5-dichlorobenzyl group severely shields the ester carbonyls from nucleophilic attack by hydroxide. You must increase the concentration of NaOH (up to 3-4 equivalents) and maintain a vigorous reflux in an ethanol/water mixture for at least 4-6 hours.

IV. Diagnostic Flowchart

Use the following logic tree to isolate the exact step causing yield bottlenecks in your workflow.

Troubleshooting Start Low Final Yield? Check1 Check Alkylation Step (NMR for SM) Start->Check1 Issue1 Incomplete Alkylation Check1->Issue1 Yes Check2 Check Hydrolysis (IR for Ester C=O) Check1->Check2 No Fix1 Increase Base Strength (Use NaH/THF) Issue1->Fix1 Issue2 Unreacted Diester Check2->Issue2 Yes Check3 Check Decarboxylation (Mass Spec) Check2->Check3 No Fix2 Extend Reflux Time Increase NaOH Eq. Issue2->Fix2 Issue3 Di-acid Present (+44 Da) Check3->Issue3 Yes Fix3 Increase Temp to 150°C Monitor CO2 Release Issue3->Fix3

Diagnostic logic tree for identifying and resolving yield bottlenecks.

V. References

  • Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - The Aquila Digital Community. usm.edu.

  • Sulindac Synthesis Process - Pharmaceutical Intermediates Supplier Arborpharmchem. arborpharmchem.com.

  • Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl Malonate for Use as a Synthetic Intermediate of Food Additives. spkx.net.cn.

Sources

Optimization

Technical Support Center: Purification of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

Welcome to the technical support center for the purification of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the highest purity of your final product.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, offering probable causes and actionable solutions.

Issue: Oiling Out During Recrystallization

Observation: Instead of forming crystals, the compound separates as an oil upon cooling the recrystallization solvent.

Probable Causes:

  • High Impurity Load: A significant presence of impurities can depress the melting point of the mixture, causing it to separate as a liquid at a temperature where the pure compound would crystallize.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the compound comes out of solution faster than crystals can nucleate and grow, resulting in an amorphous oil.[2]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point higher than the melting point of the compound, or the compound's solubility may be too high even at lower temperatures.

Solutions:

SolutionDetailed Steps & Explanation
Re-dissolve and Slow Cool 1. Reheat the solution to re-dissolve the oil. 2. Add a small amount of additional "good" solvent (one in which the compound is soluble) to ensure complete dissolution.[2] 3. Allow the flask to cool to room temperature slowly by insulating it (e.g., with glass wool or by placing it in a larger beaker packed with an insulating material). 4. Once at room temperature, proceed with gradual cooling in an ice bath.
Solvent System Modification 1. If a single solvent is being used, consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature. 2. Gradually add a "poor" solvent (one in which the compound is less soluble) until turbidity persists. 3. Reheat to clarify the solution and then cool slowly.[3]
Pre-purification Step If impurities are suspected to be the primary cause, consider a preliminary purification step such as a quick filtration through a small plug of silica gel to remove polar impurities before attempting recrystallization.
Issue: Poor Recovery of Crystalline Product

Observation: A significantly lower than expected yield of purified crystals is obtained after filtration.

Probable Causes:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.[1]

  • Premature Crystallization: Crystals forming during a hot filtration step will be lost.

  • Incomplete Crystallization: Insufficient cooling time or temperature will not allow for maximum crystal formation.[1]

Solutions:

SolutionDetailed Steps & Explanation
Concentrate the Mother Liquor 1. Collect the filtrate (mother liquor). 2. Reduce the volume of the solvent by rotary evaporation. 3. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Optimize Solvent Volume In subsequent purification runs, use the minimum amount of hot solvent required to fully dissolve the compound.[4] This maximizes the recovery upon cooling.
Prevent Premature Crystallization During hot filtration, preheat the funnel and filter paper to prevent the solution from cooling and depositing crystals prematurely.[1]
Ensure Complete Cooling Allow the flask to cool to room temperature undisturbed, followed by an extended period in an ice bath (at least 30 minutes) to maximize crystal precipitation.[1]
Issue: Persistent Impurities Detected by HPLC or GC-MS

Observation: Analytical analysis of the purified product still shows the presence of unacceptable levels of impurities.

Probable Causes:

  • Co-crystallization: Impurities with similar solubility profiles to the target compound may crystallize along with it.[1]

  • Ineffective Purification Method: Recrystallization may not be sufficient for removing certain impurities.

  • Formation of Byproducts: The purification process itself might be causing degradation or reaction of the target compound.[5]

Solutions:

SolutionDetailed Steps & Explanation
Chromatographic Purification For challenging separations, column chromatography is a more effective technique.[6][7] Reversed-phase chromatography using a C18 stationary phase is often suitable for polar compounds like carboxylic acids.[6]
Acid-Base Extraction 1. Dissolve the impure solid in an organic solvent (e.g., ethyl acetate). 2. Extract with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. 3. Separate the aqueous layer and wash it with fresh organic solvent to remove neutral impurities. 4. Acidify the aqueous layer with an acid like HCl to precipitate the pure carboxylic acid. 5. Filter and dry the purified product.
Activated Carbon Treatment To remove colored impurities, add a small amount of activated carbon to the hot recrystallization solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before cooling.[1]
Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the most appropriate purification method.

Purification_Strategy start Crude 3-(2,5-Dichlorophenyl)- 2-methylpropanoic acid impurity_analysis Analyze Impurity Profile (TLC, HPLC, GC-MS) start->impurity_analysis decision_impurities Nature of Impurities? impurity_analysis->decision_impurities recrystallization Attempt Recrystallization decision_impurities->recrystallization Minor, Crystalline column_chromatography Column Chromatography (Normal or Reversed-Phase) decision_impurities->column_chromatography Complex Mixture acid_base_extraction Acid-Base Extraction decision_impurities->acid_base_extraction Significant Neutral/ Basic Impurities oiling_out Oiling Out? recrystallization->oiling_out slow_cool Re-dissolve, Add More 'Good' Solvent, Cool Slowly oiling_out->slow_cool Yes change_solvent Use Mixed-Solvent System oiling_out->change_solvent Yes, persistent low_recovery Low Recovery? oiling_out->low_recovery No slow_cool->low_recovery change_solvent->low_recovery concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_recovery->concentrate_mother_liquor Yes persistent_impurities Impurities Persist? low_recovery->persistent_impurities No concentrate_mother_liquor->persistent_impurities persistent_impurities->column_chromatography Yes, non-polar impurities persistent_impurities->acid_base_extraction Yes, neutral or basic impurities final_product Pure Product persistent_impurities->final_product No column_chromatography->final_product acid_base_extraction->recrystallization Follow with Recrystallization

Caption: Decision tree for purification method selection.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid?

A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation.[5] These may include unreacted starting materials, isomers of the dichlorophenyl ring, or byproducts from the synthetic route used. For instance, if a Grignard reaction is employed, homo-coupling products could be present. Analytical techniques like GC-MS and HPLC are essential for identifying and quantifying these impurities.[8]

Q2: Which solvent is best for the recrystallization of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] A good starting point for experimentation would be a mixed solvent system, such as ethanol/water, isopropanol/water, or toluene/heptane.[3] The optimal ratio will need to be determined empirically.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical methods should be used to confirm purity. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile impurities.[8] Additionally, determining the melting point of the purified solid and comparing it to the literature value can provide a good indication of purity; a sharp melting point range close to the expected value suggests high purity.[4]

Q4: What are the key considerations when scaling up the purification process?

A4: Scaling up from a laboratory to an industrial scale introduces several challenges.[5] For recrystallization, heat and mass transfer limitations can lead to inconsistent crystal size and purity. For chromatography, maintaining the same linear flow rate and bed height is crucial for reproducible results, but this can lead to very large and costly columns.[10][11] Process safety and the handling of large volumes of flammable solvents also become major considerations.

Q5: Can I use normal-phase silica gel chromatography for this compound?

A5: While possible, purifying carboxylic acids on normal-phase silica gel can be challenging due to potential issues with peak tailing caused by the interaction of the acidic proton with the silica surface.[7] It is often necessary to add a small amount of an acid, like acetic acid, to the mobile phase to suppress this interaction. Reversed-phase chromatography is generally a more robust method for purifying polar compounds like carboxylic acids.[6]

III. Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. Add a minimal amount of a suitable solvent (e.g., isopropanol).

  • Heating: Heat the mixture to boiling with stirring until all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask.[1]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude compound in a minimum amount of a suitable solvent (e.g., methanol or acetonitrile). If solubility is limited, a solid loading technique can be used.[6]

  • Column Equilibration: Equilibrate a C18 reversed-phase flash column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile, potentially with 0.1% trifluoroacetic acid (TFA) to improve peak shape).[6]

  • Loading: Load the prepared sample onto the column.

  • Elution: Begin the elution with a gradient program, gradually increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid.

Logical Flow of a Purification Experiment

The following diagram illustrates the typical workflow for purifying a synthesized compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Characterization synthesis Crude Product Synthesis initial_analysis Initial Purity Analysis (TLC, HPLC) synthesis->initial_analysis method_selection Select Purification Method (Recrystallization, Chromatography, etc.) initial_analysis->method_selection purification_step Perform Purification method_selection->purification_step fraction_analysis Analyze Purity of Fractions/Crystals purification_step->fraction_analysis combine_pure Combine Pure Fractions/ Collect Crystals fraction_analysis->combine_pure final_analysis Final Purity & Identity Confirmation (HPLC, GC-MS, NMR, MP) combine_pure->final_analysis documentation Document Results final_analysis->documentation

Caption: General workflow for purification and analysis.

IV. References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

  • Google Patents. (2014). Process for the purification of carboxylic acids.

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

  • Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.

  • Patsnap Eureka. (2025). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?

  • ResearchGate. (2025). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system.

  • Method 555.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Bio-Link. (2024). Risks and Control Strategies of Scale-up in Purification Process.

  • Sigma-Aldrich. 3-(2,5-Dichlorophenyl)propanoic acid.

  • Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one.

  • Recrystallization and Crystallization.

  • Bio-Rad. Considerations for Scaling Up Purification Processes.

  • Benchchem. refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid.

  • USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS.

  • YouTube. (2020). Recrystallization.

  • YouTube. (2022). Recrystallization and Melting Point Analysis.

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.

  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.

  • Reddit. (2023). Go-to recrystallization solvent mixtures.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

Status: Operational Ticket ID: #CS-DCP-2MPA Assigned Specialist: Senior Application Scientist, Chiral Separations Group Introduction Welcome to the Chiral Application Support Center. You are likely working with 3-(2,5-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #CS-DCP-2MPA Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Introduction

Welcome to the Chiral Application Support Center. You are likely working with 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid , a structural analog to the 2-arylpropanoic acid class (profens).

Technical Context: This molecule presents two distinct chromatographic challenges:

  • Acidity (pKa ~4.5): The free carboxylic acid moiety will interact strongly with residual silanols on the silica support, causing severe peak tailing or total adsorption if not suppressed.

  • Lipophilicity: The 2,5-dichlorophenyl group significantly increases hydrophobicity compared to standard phenyl rings, potentially requiring stronger elution solvents than standard hexane/alcohol mixes.

This guide synthesizes protocols based on the homologous separation of 2-arylpropanoic acids (e.g., Ibuprofen, Ketoprofen) using polysaccharide-based stationary phases, which are the industry standard for this class [1, 2].

Module 1: Method Development Strategy

Q: Which column should I screen first for this specific substituted acid?

A: Based on the "profen" scaffold, the Amylose tris(3,5-dimethylphenylcarbamate) chemistry is the highest probability hit.

  • Primary Recommendation: Chiralpak AD-H (or the immobilized version, Chiralpak IA).

  • Secondary Recommendation: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Reasoning: The helical groove of the amylose polymer accommodates the flat arylpropanoic acid structure effectively, while the carbamate NH groups provide hydrogen bonding sites for the carboxylic acid [3].

Q: I am seeing broad, tailing peaks. Is my column failing?

A: It is likely not a column failure, but a mobile phase chemistry error . You are analyzing a free acid. You must use an acidic additive to suppress the ionization of the carboxylic acid. Without it, the deprotonated acid (carboxylate anion) interacts ionically with residual silanols on the silica surface, causing peak tailing.

  • The Fix: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.[1]

  • Alternative: Formic acid or Acetic acid (0.1 - 0.5%) can be used, but TFA is preferred for Normal Phase (NP) due to its low UV cutoff and volatility [4].

Visual Workflow: Method Development Decision Tree

MethodDevelopment Start Start: 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid Screen Screening Phase Col: Chiralpak AD-H / Chiralcel OD-H MP: Hexane/IPA (90:10) + 0.1% TFA Start->Screen CheckRes Check Resolution (Rs) & Peak Shape Screen->CheckRes GoodSep Rs > 1.5 Baseline Separation CheckRes->GoodSep Success Tailing Severe Tailing (As > 1.5) CheckRes->Tailing Peak Shape Issue NoRet Low Retention (k' < 1) CheckRes->NoRet Retention Issue Validation Validation & Scale-Up GoodSep->Validation AddAcid Increase TFA to 0.2% OR Switch to Formic Acid Tailing->AddAcid Weaken Decrease IPA to 5% OR Switch to Hexane/Ethanol NoRet->Weaken AddAcid->CheckRes Weaken->CheckRes

Figure 1: Decision tree for initial method development of acidic chiral compounds.

Module 2: Troubleshooting & Optimization

Q: My sample is not dissolving well in the Hexane/IPA mobile phase. What can I do?

A: The 2,5-dichloro substitution makes your molecule highly lipophilic but potentially crystalline and difficult to dissolve in alkanes.

  • Risk: Injecting a sample dissolved in 100% THF or DCM onto a coated column (like standard AD-H or OD-H) will strip the stationary phase and destroy the column [5].

  • Solution: Use an Immobilized Column (e.g., Chiralpak IA, IC, or IG). These phases are chemically bonded to the silica, allowing you to use "forbidden" solvents like Dichloromethane (DCM), THF, or Ethyl Acetate as part of the mobile phase to improve solubility [6].

Q: I have separation, but the peaks are merging (Rs ~ 1.2). How do I optimize?

A: Temperature is a powerful thermodynamic lever for chiral acids.[2]

  • Action: Lower the column temperature to 10°C or 15°C.

  • Mechanism: Chiral recognition is enthalpy-driven. Lower temperatures reduce the molecular vibration, often enhancing the "lock-and-key" fit between the analyte and the chiral selector, thereby increasing the selectivity factor (

    
    ) [7].
    
Data Table: Common Mobile Phase Additives for Acidic Enantiomers
AdditiveConcentrationApplicationProsCons
Trifluoroacetic Acid (TFA) 0.1% v/vStandard Choice Excellent peak sharpening; volatile (good for prep).Strong acid; can degrade column over long term if not flushed.
Acetic Acid 0.1% - 0.5% v/vAlternativeGentler on column hardware.[3]Higher UV cutoff (detection issues <230nm); weaker suppression.
Formic Acid 0.1% v/vLC-MS CompatibleGood ionization for MS detection.Can cause baseline drift in UV at low wavelengths.
Diethylamine (DEA) N/ADO NOT USE N/ABasic additives will cause salt formation with your acid, leading to precipitation or peak splitting.

Module 3: Experimental Protocol (Standard Screening)

Objective: Achieve baseline resolution (


) of enantiomers.

1. Preparation:

  • Sample: Dissolve ~1 mg of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid in 1 mL of Ethanol/Hexane (1:1). Ensure solution is clear.

  • Mobile Phase A (MPA): n-Hexane + 0.1% TFA.

  • Mobile Phase B (MPB): Isopropanol (IPA) + 0.1% TFA.

2. Screening Gradient (Generic):

  • Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 25°C.

  • Detection: UV @ 230 nm (Dichlorophenyl absorbs well here) and 254 nm.

3. Execution Steps:

  • Equilibrate column with 90% MPA / 10% MPB for 10 mins.

  • Inject 5 µL of sample.

  • Run isocratic at 90/10.

  • Observation:

    • If

      
       (elutes too fast): Switch to 98% MPA / 2% MPB.
      
    • If no elution by 20 mins: Increase MPB to 20% or 30%.

Module 4: Preparative Scale-Up Considerations

Q: How do I scale this to purify 5 grams?

A:

  • Solubility is King: You cannot inject 5g if it requires 5L of Hexane to dissolve. Switch to an Immobilized Column (Chiralpak IA) . This allows you to dissolve the sample in DCM (high solubility) and inject it into a Hexane/DCM mobile phase.

  • Stacking Injections: In Normal Phase, the sample solvent (e.g., DCM) is often stronger than the mobile phase. This causes band broadening.[2][4][5]

    • Technique: "Sandwich" injection or solid loading is preferred if the solubility contrast is too high.

Visual Workflow: Troubleshooting Logic

Troubleshooting Issue Problem Detected Split Split Peaks Issue->Split Broad Broad/Tailing Issue->Broad Drift RT Drifting Issue->Drift Solvent Sample Solvent Incompatible Split->Solvent NoAcid Missing Additive Broad->NoAcid Equil Poor Equilibration Drift->Equil FixSolvent Dissolve in MP or weaker solvent Solvent->FixSolvent FixAcid Add 0.1% TFA NoAcid->FixAcid FixEquil Flush 20 Col Vols Equil->FixEquil

Figure 2: Logic flow for diagnosing common chromatographic errors with acidic chiral compounds.

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][6][7] Chemical Society Reviews, 37(12), 2593-2608.

  • Matarashvili, I., et al. (2018). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents.[6] Journal of Chromatography A, 1530, 104-114.

  • Chiral Technologies. (2021).[3][8] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Parrish, M. (2019). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Chiral Technologies Application Note. Retrieved from [Link]

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolution of 2-methyl-3-(2,5-dichlorophenyl)propionic acid Racemates

Welcome to the technical support center for the enantiomeric resolution of 2-methyl-3-(2,5-dichlorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of 2-methyl-3-(2,5-dichlorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this chiral carboxylic acid. As Senior Application Scientists, we have structured this resource to not only provide step-by-step protocols but also to explain the underlying principles that govern a successful resolution.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design and methodological choices.

Q1: What are the primary methods for resolving racemic 2-methyl-3-(2,5-dichlorophenyl)propionic acid?

The three most common and effective strategies are:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most established method, involving the reaction of the racemic acid with a single enantiomer of a chiral base.[1][2][3] The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[4][5]

  • Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases or esterases, that selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic acid at a much faster rate than the other.[6][7][8] This results in a mixture of one unreacted acid enantiomer and the ester of the other, which can then be separated.

  • Chiral Chromatography: This analytical or preparative technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9][10] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are common modalities.[10]

Q2: How do I select an appropriate chiral resolving agent for classical resolution?

The choice of a chiral resolving agent, typically a chiral amine for an acidic compound, is crucial and often empirical.[1][4] Key factors include:

  • Availability and Cost: Readily available and inexpensive chiral amines like (R)- or (S)-1-phenylethylamine, cinchonidine, or brucine are common starting points.[1][4][11]

  • Salt Formation: The agent must efficiently form a crystalline salt with the carboxylic acid.

  • Solubility Difference: The success of the resolution hinges on the significant difference in solubility between the two resulting diastereomeric salts in a given solvent system.[2][12] This is often the most unpredictable variable and requires screening.

Q3: What are the critical parameters to optimize for an enzymatic resolution?

For enzymatic resolutions, particularly with lipases like Candida antarctica lipase B (CALB), consider the following:

  • Enzyme Choice: Different lipases and esterases exhibit varying enantioselectivity (E-value) for profen-type substrates.[6][13] CALB and Candida rugosa lipase (CRL) are frequently used for 2-arylpropionic acids.[6][13]

  • Reaction Medium: The use of organic solvents can significantly enhance enzyme enantioselectivity.[13] The choice of solvent, its polarity, and water activity are critical.

  • Temperature and pH: Enzymes have optimal temperature and pH ranges for activity and stability.[6][13] For instance, CRL typically performs well between 30–50 °C and at a pH of 7.0.[6]

  • Acyl Acceptor (for esterification): The choice of alcohol (e.g., methanol, butanol) can influence reaction rates and selectivity.

Q4: How is the enantiomeric excess (ee) of the final product determined?

Enantiomeric excess (ee) is a measure of purity, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer.[14][15] The most reliable and common method for determining ee is Chiral HPLC .[15] This involves using a column with a chiral stationary phase (CSP) that can separate the two enantiomers, allowing for their quantification by peak area integration. Other methods include polarimetry (measuring optical rotation), though it can be less accurate and is dependent on knowing the specific rotation of the pure enantiomer.[14][16]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Classical Resolution (Diastereomeric Crystallization)
Problem Potential Causes Solutions & Scientific Rationale
No Crystals Form 1. Inappropriate Solvent: The diastereomeric salt may be too soluble in the chosen solvent.[17] 2. Low Concentration: The solution is not supersaturated, a prerequisite for crystallization.[17] 3. High Purity of Reagents: Sometimes trace impurities can act as nucleation sites; highly pure systems can be resistant to crystallization.1. Solvent Screening: Test a range of solvents or solvent mixtures with varying polarities. The ideal solvent provides limited solubility for one diastereomer while keeping the other dissolved.[17] 2. Increase Concentration: Slowly evaporate the solvent or prepare a more concentrated initial solution.[17] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product to provide a nucleation site.[17] Controlled, slow cooling is also critical.
"Oiling Out" 1. High Concentration/Rapid Cooling: The salt's solubility limit is exceeded too quickly, causing it to separate as a liquid phase instead of an ordered crystal lattice.[17] 2. Inappropriate Solvent: The solvent may not be suitable for promoting crystallization of the specific salt.1. Dilute and Cool Slowly: Add more solvent to the heated mixture and allow it to cool to room temperature very slowly, followed by further cooling in a refrigerator or ice bath.[17] 2. Change Solvent System: Screen for a solvent in which the salt has slightly lower solubility at elevated temperatures.
Low Yield of Desired Enantiomer 1. Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic acid can significantly affect the yield.[17] 2. Poor Solubility Differential: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.1. Optimize Molar Ratio: Experiment with using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This ensures that only the less-soluble salt precipitates, maximizing its purity and yield relative to the amount of agent used. 2. Re-screen Solvents: A different solvent may provide a better solubility difference, which is the driving force for an efficient separation.[12]
Low Enantiomeric Excess (ee) 1. Co-precipitation: The more soluble diastereomer crystallizes along with the less soluble one.[17] 2. Kinetic vs. Thermodynamic Control: The less stable (and potentially less pure) diastereomer might crystallize faster (kinetic product).[17] 3. Impure Reagents: Impurities in the starting material or resolving agent can interfere with the crystallization process.[17]1. Recrystallization: This is the most effective method to improve purity. Dissolve the isolated crystals in a minimal amount of hot solvent and recrystallize. Repeat until the desired ee is achieved.[17] 2. Adjust Crystallization Time/Temp: Allowing the crystallization to proceed for a longer period at a slightly higher temperature can favor the formation of the more stable (thermodynamic) and often purer product.[17] 3. Verify Purity: Ensure the high purity of both the racemic acid and the chiral resolving agent before starting.
Chiral Chromatography (HPLC/SFC)
Problem Potential Causes Solutions & Scientific Rationale
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient chiral recognition for this specific analyte.[18] 2. Suboptimal Mobile Phase: The mobile phase composition (organic modifier, additives) is not optimized.[18]1. Screen Different CSPs: Polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC) are often effective for profen drugs.[10][19] It is essential to screen a few different types. 2. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., ethanol, isopropanol) and its percentage. For acidic compounds like this, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often necessary to improve peak shape and selectivity.[18]
Loss of Resolution Over Time 1. Column Contamination: Strongly adsorbed impurities from samples accumulate at the head of the column, altering the stationary phase.[19] 2. Column "Memory Effect": Residual additives from previous analyses can interfere with the current separation.[20]1. Flush the Column: For immobilized columns, flush with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to remove contaminants. Always follow the manufacturer's instructions.[19] 2. Dedicated Column Usage: If possible, dedicate a specific chiral column to a single method or project to avoid cross-contamination and memory effects.[20] Ensure thorough equilibration with the new mobile phase before analysis.
High Backpressure 1. Blocked Inlet Frit: Particulate matter from the sample or mobile phase has blocked the column inlet frit.[19] 2. Sample Precipitation: The sample was dissolved in a solvent much stronger than the mobile phase, causing it to precipitate upon injection.[19]1. Reverse Flush: As a first step, try reversing the column and flushing at a low flow rate (consult manufacturer's guide). If this fails, the frit may need to be replaced.[19] Using a guard column is the best preventative measure. 2. Match Sample Solvent: Ensure the sample is dissolved in the mobile phase or a solvent of similar or weaker strength.

Experimental Protocols

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This protocol provides a general workflow. The choice of resolving agent and solvent must be optimized empirically.

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2-methyl-3-(2,5-dichlorophenyl)propionic acid in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetonitrile).

    • In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in the same solvent.[2]

    • Slowly add the resolving agent solution to the racemic acid solution while stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature undisturbed. Crystal formation may take several hours to days.[17]

    • If no crystals form, further cool the solution in a refrigerator (4 °C).

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • To improve enantiomeric purity, perform one or more recrystallizations from the same or a different solvent system.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water and add an appropriate amount of a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and liberate it from the amine salt.

    • Extract the free carboxylic acid into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using Chiral HPLC (see Protocol 3).

Protocol 2: Analytical Method for ee Determination by Chiral HPLC

This is a representative method. The specific column and mobile phase will require optimization.

  • System Setup:

    • Column: CHIRALPAK® IA or similar polysaccharide-based chiral column.

    • Mobile Phase: A mixture of hexane and a polar organic modifier like isopropanol or ethanol (e.g., 90:10 v/v), containing 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 220 nm.[9]

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

    • Prepare a solution of your resolved sample at the same concentration.

  • Analysis:

    • Inject the racemic standard to identify the retention times of both enantiomers and confirm resolution.

    • Inject the resolved sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • Use the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.[15]

Visual Workflows & Logic Diagrams

Classical_Resolution_Workflow Racemate Racemic Acid (R/S Mixture) SaltFormation 1. Diastereomeric Salt Formation (in suitable solvent) Racemate->SaltFormation Agent Chiral Resolving Agent (e.g., S-amine) Agent->SaltFormation Diastereomers Mixture of Diastereomers (R-acid•S-amine & S-acid•S-amine) SaltFormation->Diastereomers Crystallization 2. Fractional Crystallization (Exploits solubility difference) Diastereomers->Crystallization Crystals Less Soluble Salt Crystals (e.g., R-acid•S-amine) Crystallization->Crystals Precipitate MotherLiquor Mother Liquor (Contains more soluble salt) Crystallization->MotherLiquor Solution Liberation 3. Liberation of Acid (Acidification, e.g., HCl) Crystals->Liberation FinalProduct Enantiomerically Enriched Acid (e.g., R-acid) Liberation->FinalProduct Analysis 4. Analysis (Chiral HPLC for ee%) FinalProduct->Analysis HPLC_Troubleshooting Start Problem: Poor HPLC Resolution CheckCSP Is the CSP appropriate for profens? (e.g., polysaccharide-based) Start->CheckCSP CheckMobilePhase Is the mobile phase optimized? CheckCSP->CheckMobilePhase Yes ScreenCSPs Action: Screen different CSPs (e.g., IA, IB, IC) CheckCSP->ScreenCSPs No CheckPhysical Are physical parameters optimized? CheckMobilePhase->CheckPhysical Yes CheckMobilePage_No_Group CheckMobilePhase->CheckMobilePage_No_Group No CheckColumnHealth Is the column contaminated? CheckPhysical->CheckColumnHealth Yes OptimizeTemp Action: Vary column temperature (e.g., 15-40°C) CheckPhysical->OptimizeTemp No FlushColumn Action: Flush/regenerate column per manufacturer's instructions CheckColumnHealth->FlushColumn Yes Success Resolution Achieved CheckColumnHealth->Success No ScreenCSPs->CheckMobilePhase OptimizeModifier Action: Vary organic modifier type & % (e.g., IPA, EtOH) OptimizeModifier->CheckPhysical AddAcid Action: Add acidic modifier (0.1% TFA or Formic Acid) AddAcid->CheckPhysical OptimizeTemp->CheckColumnHealth FlushColumn->Success CheckMobilePage_No_Group->OptimizeModifier CheckMobilePage_No_Group->AddAcid

Caption: Troubleshooting Logic for Poor Chiral HPLC Separation.

References

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (2021). International Journal of Molecular Sciences. [Link]

  • Enantiomeric Resolution of 2-Aryl Propionic Esters with Hyperthermophilic and Mesophilic Esterases: Contrasting Thermodynamic Mechanisms. (2002). Journal of the American Chemical Society. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. [Link]

  • Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. (1995). Journal of Chromatography A. [Link]

  • Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column. (2017). Chirality. [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • High enantioselective resolution of racemic 2-arylpropionic acids in an enzyme membrane reactor. (2003). Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Resolution of ketoprofen. (1992).
  • Chiral resolution. Wikipedia. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2014). Molecules. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. (2022). ACS Catalysis. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Enantiomeric resolution of some 2-arylpropionic acids using L-(-)-serine-impregnated silica as stationary phase by thin layer chromatography. (2003). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]

  • Enzymatic resolution of racemates contaminated by racemic product. (1994). Biocatalysis and Biotransformation. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Resolution of a Racemic Mixture. Science Learning Center. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2022). Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

Welcome to the technical support center for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. The following question-and-answer format directly addresses specific challenges, offering both theoretical understanding and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid expected to have poor aqueous solubility?

A1: The poor aqueous solubility of this compound stems from its molecular structure. The presence of a dichlorophenyl group, a bulky and non-polar aromatic ring with two chlorine substituents, significantly contributes to its lipophilicity (fat-solubility). While the carboxylic acid group is polar and capable of hydrogen bonding, its contribution to overall water solubility is outweighed by the large hydrophobic portion of the molecule. This characteristic is common among many active pharmaceutical ingredients (APIs), with estimates suggesting that 40% to 70% of new drug candidates are poorly soluble.[1]

Q2: I'm having difficulty dissolving the compound in my aqueous buffer for a biological assay. What is the first and most direct troubleshooting step?

A2: The most immediate and common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent before introducing it to your aqueous buffer. This technique effectively creates a more soluble stock solution that can then be diluted into the final aqueous medium.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

Causality: Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for the hydrophobic compound to dissolve.[2] It's crucial to start with a high concentration stock in the organic solvent to minimize the final percentage of the co-solvent in your assay, as high concentrations can sometimes interfere with biological experiments.

Q3: What are the primary strategies to systematically improve the solubility of a poorly soluble carboxylic acid like this one?

A3: There are several established methods to enhance the solubility of poorly soluble compounds, which can be broadly categorized into physical and chemical modifications.[3]

  • pH Adjustment: As a carboxylic acid, the solubility of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is highly dependent on pH.[4][5][6] Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more water-soluble carboxylate salt.[7][8][9]

  • Co-solvent Systems: Employing a mixture of solvents can significantly improve solubility.[10]

  • Salt Formation: Preparing a solid salt of the carboxylic acid can enhance both its solubility and dissolution rate.[1][11][12][13]

  • Solid Dispersions: Dispersing the compound within a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[14][15] This is often achieved through techniques like spray drying or hot-melt extrusion.[16][17]

Troubleshooting Guides & Detailed Protocols

Guide 1: Initial Solubility Assessment and General Troubleshooting Workflow

If you are encountering solubility issues, this workflow provides a systematic approach to identify a suitable solvent system for your experiments.

G cluster_0 Initial Assessment cluster_1 Aqueous System Troubleshooting start Start: Undissolved Compound test_organic Test solubility in common organic solvents (DMSO, EtOH) start->test_organic is_soluble_organic Is it soluble? test_organic->is_soluble_organic prepare_stock Prepare concentrated stock in organic solvent is_soluble_organic->prepare_stock Yes troubleshoot_further Proceed to Advanced Troubleshooting is_soluble_organic->troubleshoot_further No dilute_aqueous Dilute stock into aqueous buffer prepare_stock->dilute_aqueous observe_precipitate Observe for precipitation dilute_aqueous->observe_precipitate precipitate_yes Precipitation? observe_precipitate->precipitate_yes precipitate_yes->troubleshoot_further Yes success Success: Compound is in solution precipitate_yes->success No

Caption: General workflow for troubleshooting solubility issues.

Guide 2: Systematic pH-Solubility Profiling

Since 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid contains a carboxylic acid group, its aqueous solubility is expected to increase at a higher pH.[8][18] Determining a pH-solubility profile is a critical step in identifying the optimal pH for your experiments.

Methodology:

  • Prepare a Series of Buffers: Create a range of buffers with pH values from 4 to 10 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, and borate for pH 8.5-10).

  • Add Excess Compound: To separate vials, add a known amount of your compound (e.g., 1-5 mg).

  • Add Buffer: Add a fixed volume of a specific pH buffer (e.g., 1 mL) to each vial.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[19] The presence of undissolved solid should be visible.

  • Separate Solid from Liquid: Centrifuge or filter the samples to separate the undissolved solid.[20]

  • Quantify the Dissolved Compound: Analyze the concentration of the compound in the supernatant or filtrate using a suitable analytical method like HPLC-UV or LC-MS.[20][21]

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Guide 3: Co-solvent Screening Protocol

A co-solvent screen can help identify a suitable solvent system to dissolve your compound for various assays.

Methodology:

  • Select a Panel of Co-solvents: Choose a range of water-miscible organic solvents with varying polarities (e.g., DMSO, ethanol, methanol, acetonitrile, polyethylene glycol 400).

  • Prepare Serial Dilutions: For each co-solvent, prepare a series of dilutions in your primary aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v).

  • Introduce the Compound: Add a consistent amount of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid to each co-solvent/buffer mixture.

  • Assess Solubility: Visually inspect for dissolution. For more quantitative results, you can use techniques like nephelometry to measure turbidity or analyze the concentration of the dissolved compound by HPLC after filtration.[20]

Data Presentation: Example Co-solvent Screening Results

Co-solventConcentration (v/v)Visual Solubility
DMSO1%Insoluble
5%Partially Soluble
10%Soluble
Ethanol5%Insoluble
10%Partially Soluble
20%Soluble
PEG 40010%Partially Soluble
20%Soluble
Guide 4: Advanced Formulation Strategies

For more challenging solubility issues, especially in the context of drug development, advanced formulation strategies may be necessary.

1. Salt Formation

Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility and dissolution rate.[1][11][12][22]

Workflow for Salt Screening:

G cluster_0 Salt Formation Workflow start Start: Poorly soluble carboxylic acid select_counterions Select a panel of pharmaceutically acceptable counter-ions (e.g., Na+, K+, Ca2+, tromethamine) start->select_counterions react_form_salts React acid with counter-ions to form salts select_counterions->react_form_salts characterize_salts Characterize solid forms (XRPD, DSC, TGA) react_form_salts->characterize_salts measure_solubility Measure aqueous solubility of each salt form characterize_salts->measure_solubility select_optimal_salt Select optimal salt based on solubility and stability measure_solubility->select_optimal_salt

Sources

Optimization

Technical Support Center: Crystallization of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

Executive Summary & Molecule Profile This guide addresses the crystallization challenges associated with 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (an -methyl hydrocinnamic acid derivative). This molecule presents sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide addresses the crystallization challenges associated with 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (an


-methyl hydrocinnamic acid derivative). This molecule presents specific physicochemical hurdles due to the steric hindrance of the ortho-chloro substituent and the chirality at the 

-position.[1]

Key Physicochemical Characteristics:

  • Lipophilicity: High (due to the dichlorophenyl moiety).[1]

  • Melting Point: Typically low (

    
    C) for racemic mixtures; potentially higher for pure enantiomers.[1]
    
  • Crystallization Risk: High tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly in the presence of impurities.[1]

  • Chirality: The C2 position is a stereocenter.[1] Racemic mixtures may form low-melting eutectics, while enantiopure forms require specific chiral resolution or asymmetric synthesis.[1]

Troubleshooting Guide (Q&A Format)

Category A: Phase Separation (Oiling Out)[1]

Q1: My solution turns cloudy and forms a sticky oil at the bottom instead of crystals. How do I fix this? Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation, LLPS).[1] It occurs when the temperature of the solution drops below the "oiling out" limit (metastable boundary) before it crosses the solubility curve, or when impurities depress the melting point.[1] Corrective Action:

  • Increase Temperature: Re-heat the mixture until the oil redissolves.

  • Change Solvent System: The current solvent is likely too polar or the concentration is too high.[1] Switch to a system with better solubility for the oil phase (e.g., add Toluene or Isopropyl Acetate ).[1]

  • Seed at Higher Temperature: Add seed crystals before the solution reaches the cloud point. This bypasses the nucleation energy barrier.[1]

  • Protocol Adjustment: Use Protocol B (Dual-Solvent) with a slower addition rate of the anti-solvent.[1]

Q2: I am using Ethanol/Water, but the oil persists. Analysis: Water is a strong anti-solvent for dichlorophenyl derivatives.[1] Rapid addition creates high local supersaturation, forcing the hydrophobic acid out as an oil.[1] Solution:

  • Switch to Methanol/Water (milder anti-solvent effect).[1]

  • Or, use a non-aqueous system: Toluene/Heptane .[1] This system allows for better control of the hydrophobic interactions and often promotes better crystal growth for chlorinated aromatics.[1]

Category B: Purity & Yield[1][2][3][4]

Q3: The crystals are off-white/yellow, but the HPLC shows >98% purity. What is the colored impurity? Diagnosis: Trace oxidative byproducts (quinones or phenolic coupling products) often carry over.[1] The 2,5-dichloro substitution pattern is electron-rich and prone to trace oxidation.[1] Corrective Action:

  • Carbon Treatment: Before crystallization, treat the hot solution with Activated Carbon (Type C, 5 wt%) for 30 minutes, then filter hot.[1]

  • Wash Protocol: Wash the filter cake with cold, non-polar solvent (e.g., Pentane or Heptane) to displace the mother liquor containing the colored impurities.

Q4: My yield is low (<50%). Is the compound staying in the mother liquor? Analysis: Yes,


-methyl hydrocinnamic acids often have significant solubility in organic solvents even at 

C. Solution:
  • Cooling Profile: Lower the final temperature to

    
    C or 
    
    
    
    C.
  • Second Crop: Concentrate the mother liquor to half volume and re-cool. Note: The second crop will have lower purity.[1]

  • pH Adjustment: If crystallizing from water/alcohol, ensure the pH is well below the pKa (~4.5).[1] Add small amounts of HCl to suppress ionization and decrease solubility.[1]

Category C: Chirality & Polymorphs[1][5][6]

Q5: I am trying to crystallize the pure (S)-enantiomer, but the melting point is lower than reported. Diagnosis: You likely have partial racemization or a polymorph issue. Corrective Action:

  • Check Enantiomeric Excess (ee): If ee < 95%, the minor enantiomer acts as an impurity, depressing the melting point. Recrystallize using a Chiral Resolution Salt (e.g., (R)-1-Phenylethylamine) to upgrade purity before final acid crystallization.[1]

  • Polymorph Screening: Slurry the solid in Heptane at room temperature for 24 hours.[1] This allows the thermodynamically unstable polymorph to convert to the stable form (Ostwald ripening).[1]

Experimental Protocols

Protocol A: Standard Recrystallization (Toluene/Heptane)

Best for: High purity requirements, avoiding oiling out.[1]

  • Dissolution:

    • Place 10 g of crude 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid in a 100 mL round-bottom flask.

    • Add Toluene (30 mL) .

    • Heat to 60–70°C with stirring until fully dissolved.

  • Filtration (Optional):

    • If insoluble particles are visible, filter hot through a sintered glass funnel.[1]

  • Crystallization:

    • Slowly add Heptane (30 mL) dropwise at 60°C. The solution should remain clear.

    • Cool the solution to 40°C over 30 minutes.

    • Seed Point: Add 10 mg of pure seed crystals. Stir for 1 hour at 40°C to establish a seed bed.

    • Cool to 0°C over 2 hours (0.3°C/min).

  • Isolation:

    • Filter under vacuum.[1]

    • Wash with cold Heptane (2 x 10 mL).[1]

    • Dry under vacuum at 40°C for 12 hours.[1]

Protocol B: Reactive Crystallization (Acid-Base)

Best for: Crude reaction mixtures or recovering from oil.[1]

  • Salt Formation:

    • Dissolve the crude oil in 1M NaOH (aq) .

    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic impurities.[1]

  • Acidification:

    • Transfer the aqueous phase to a reactor.[1]

    • Add Ethanol (10% v/v) to the aqueous phase (helps prevent oiling out during acidification).[1]

    • Slowly add 1M HCl dropwise while stirring vigorously at 20°C.

  • Nucleation:

    • Stop acid addition when the pH reaches ~6.[1]0. The solution may turn hazy.

    • Add seeds.[1][2]

    • Continue HCl addition until pH < 2.0.[1]

  • Isolation:

    • Filter the resulting white solid.[1] Wash with water.[1][3]

Process Visualization

Figure 1: Crystallization Decision Tree

Crystallization_Decision_Tree Start Start: Crude Material Check_State Check Physical State Start->Check_State Solid Solid Powder Check_State->Solid Melting Pt > 80°C Oil Sticky Oil / Gum Check_State->Oil Melting Pt < 60°C Solvent_Choice Select Solvent System Solid->Solvent_Choice Oil->Solvent_Choice Dissolve in Base first Toluene_Heptane System: Toluene/Heptane (Control Hydrophobicity) Solvent_Choice->Toluene_Heptane High Purity Needed EtOH_Water System: EtOH/Water (High Yield) Solvent_Choice->EtOH_Water High Yield Needed Oiling_Out Issue: Oiling Out? Toluene_Heptane->Oiling_Out EtOH_Water->Oiling_Out Seed_High Action: Seed at T > T_cloud Oiling_Out->Seed_High Yes Slow_Cool Action: Reduce Cooling Rate (< 0.5°C/min) Oiling_Out->Slow_Cool No Final_Product Final Product: Crystalline Solid Seed_High->Final_Product Slow_Cool->Final_Product

Caption: Decision matrix for selecting solvent systems and troubleshooting phase separation (oiling out) during the crystallization of lipophilic acids.

Figure 2: Temperature & Saturation Profile

Temp_Profile T_Dissolve 1. Dissolution (T = 70°C) Undersaturated T_Seed 2. Seeding Point (T = 45°C) Metastable Zone T_Dissolve->T_Seed Cool Rapidly T_Growth 3. Crystal Growth (45°C -> 0°C) Controlled Cooling T_Seed->T_Growth Add Seeds Hold 1h T_Isolate 4. Isolation (T = 0°C) Supersaturated T_Growth->T_Isolate Cool 0.3°C/min

Caption: Optimized cooling profile to maximize crystal size and purity while preventing impurity inclusion.

References

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter on Crystallization of Lipophilic Acids).

  • Oyama, T., et al. (2009).[1][4] Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives. Acta Crystallographica Section D. (Provides structural context for phenylpropanoic acid crystallization).[1]

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (General protocols for oiling-out prevention). [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-(2,5-Dichlorophenyl)propanoic acid. (Analogous compound data for solubility benchmarks). [1]

  • ChemScene. (2024). Product Data: (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. (Reference for chiral analogs).

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess of α-Methyl Hydrocinnamic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of α-methyl hydrocinnamic acids, with a focus on maximizing enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation is resulting in low enantiomeric excess. What are the initial troubleshooting steps?

A1: Low enantiomeric excess in asymmetric hydrogenation often stems from several critical factors. A systematic approach is essential for effective troubleshooting.[1]

  • Catalyst Integrity and Purity: Verify the purity and structural integrity of your catalyst, especially if it's a chiral ligand-metal complex prepared in-house.[1] For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions to prevent degradation.[1] Running a control reaction with a substrate known to give high e.e. with your catalyst system can benchmark its activity.[1]

  • Reagent and Solvent Quality: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous.[1][2] Water and other impurities can deactivate or alter the selectivity of many catalysts.[1][2]

  • Reaction Conditions: Double-check the reaction temperature and pressure. Minor fluctuations, especially in temperature, can significantly impact enantioselectivity.[1] Generally, lower temperatures favor higher enantioselectivity.[1]

  • Hydrogen Gas Purity: Ensure the use of high-purity hydrogen gas, as impurities can act as catalyst poisons.

Q2: Can the choice of solvent significantly impact the enantioselectivity of my reaction?

A2: Absolutely. The solvent plays a crucial role in influencing the conformation of the catalyst-substrate complex and the transition state energies.[1] Screening a variety of solvents with different polarities and coordinating abilities is often a beneficial strategy to optimize enantiomeric excess.[1] For instance, switching from a non-coordinating solvent to a coordinating one can alter the stereochemical outcome.

Q3: I'm using a chiral auxiliary for diastereoselective alkylation, but the diastereomeric excess (d.e.) is poor. What should I investigate?

A3: Poor diastereoselectivity when using chiral auxiliaries can often be traced back to the enolization step and the subsequent alkylation.

  • Base and Enolization Conditions: The choice of base and reaction temperature for enolate formation is critical. A strong, non-nucleophilic base is typically required for complete deprotonation. Incomplete enolization can lead to a mixture of enolates and starting material, potentially lowering d.e.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance diastereoselectivity by promoting a more ordered transition state.

  • Steric Hindrance: The steric bulk of both the chiral auxiliary and the electrophile can influence the facial selectivity of the alkylation. Consider modifying the structure of either to improve stereochemical control.

  • Auxiliary Cleavage: Ensure that the conditions used to cleave the chiral auxiliary do not cause epimerization at the newly formed stereocenter.

Q4: My enzymatic resolution has stalled at around 50% conversion, and the enantiomeric excess of the product is not as high as expected. What could be the issue?

A4: This is a common observation in kinetic resolutions.

  • Enzyme Inhibition: The product or the unreacted enantiomer may be inhibiting the enzyme, slowing down the reaction as concentrations build up.

  • pH Shift: The production of a carboxylic acid from an ester hydrolysis will lower the pH of the reaction medium. This can shift the pH away from the enzyme's optimal range, reducing its activity. Using a buffered solution or a pH-stat can mitigate this issue.

  • Enzyme Stability: The enzyme may not be stable under the reaction conditions for the time required to achieve high conversion. Consider enzyme immobilization or using a more robust enzyme variant.

  • Substrate Solubility: Poor solubility of the racemic starting material can limit the reaction rate. The use of co-solvents may be necessary, but their effect on enzyme activity and selectivity must be evaluated.

Q5: How do I choose the right chiral stationary phase (CSP) for HPLC analysis of my α-methyl hydrocinnamic acid enantiomers?

A5: Selecting the appropriate CSP is crucial for accurate e.e. determination.[2] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a common and effective starting point for the separation of a wide range of chiral compounds.[3]

  • Initial Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10), on a few different polysaccharide-based CSPs.[2]

  • Mobile Phase Optimization: If separation is poor, systematically vary the ratio of the mobile phase components.[2] Small amounts of additives, like trifluoroacetic acid for acidic compounds, can significantly improve peak shape and resolution.[2][4]

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess in Asymmetric Hydrogenation

This guide provides a systematic workflow for troubleshooting and optimizing reactions when the observed enantiomeric excess is lower than expected.

Troubleshooting Workflow for Low Enantiomeric Excess

start Low Enantiomeric Excess Observed catalyst Verify Catalyst Integrity - Purity (NMR, X-ray) - Age and Storage - Run Control Reaction start->catalyst conditions Check Reaction Conditions - Temperature Control - Hydrogen Pressure - Stirring Rate catalyst->conditions Catalyst OK? optimization Systematic Optimization catalyst->optimization Issue Found reagents Assess Reagent & Solvent Purity - Anhydrous Solvents - Substrate Purity - Inert Atmosphere conditions->reagents Conditions OK? conditions->optimization Issue Found concentration Evaluate Concentration Effects - Substrate Concentration - Catalyst Loading reagents->concentration Reagents OK? reagents->optimization Issue Found concentration->optimization Concentration OK? concentration->optimization Issue Found

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental Protocol: Screening Reaction Parameters

This protocol outlines a systematic approach to optimizing reaction conditions for asymmetric hydrogenation.

  • Temperature Screening: Set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C), keeping all other parameters constant.[1] Lower temperatures often lead to higher enantioselectivity.[1]

  • Solvent Screening: Conduct the reaction in a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, methanol).[1]

  • Concentration Screening: Vary the substrate concentration to identify any effects of catalyst aggregation or the formation of off-cycle species.[1]

  • Catalyst Loading: Evaluate the effect of catalyst loading on both conversion and enantioselectivity.

ParameterRange to InvestigateExpected Impact on e.e.
Temperature-40 °C to 25 °CLower temperatures generally increase e.e.[1]
SolventToluene, DCM, THF, MeOHCan have a significant and unpredictable effect.[1]
Substrate Conc.0.05 M to 0.5 MDilute conditions may improve e.e.[1]
Catalyst Loading0.1 mol% to 2 mol%May influence the rate of a racemic background reaction.
Guide 2: Enhancing Diastereoselectivity Using Chiral Auxiliaries

This guide focuses on troubleshooting and improving the diastereomeric excess in alkylation reactions employing chiral auxiliaries.

Logical Flow for Optimizing Diastereoselective Alkylation

start Low Diastereomeric Excess enolate Optimize Enolate Formation - Choice of Base (e.g., LDA, KHMDS) - Deprotonation Temperature - Addition Time start->enolate enolate->start No alkylation Refine Alkylation Step - Alkylating Agent Reactivity - Reaction Temperature - Presence of Lewis Acids enolate->alkylation Complete Enolization? alkylation->start No auxiliary Evaluate Chiral Auxiliary - Steric Bulk - Electronic Effects alkylation->auxiliary Optimized Alkylation? auxiliary->start No cleavage Verify Cleavage Conditions - Test for Epimerization auxiliary->cleavage Auxiliary Suitable? cleavage->start No success High Diastereomeric Excess cleavage->success Non-epimerizing?

Caption: Optimizing diastereoselective alkylation reactions.

Experimental Protocol: Diastereoselective Alkylation of an N-Acyloxazolidinone

This protocol provides a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, a common strategy for synthesizing α-substituted carboxylic acids.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl oxazolidinone in anhydrous THF at -78 °C.

  • Enolate Formation: Slowly add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to the reaction mixture and stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed at -78 °C until complete, as monitored by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC after cleavage of the auxiliary.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under conditions that do not cause epimerization of the α-stereocenter (e.g., hydrolysis with lithium hydroxide).

Guide 3: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of enantiomeric excess is paramount. This guide provides a general protocol for developing a chiral HPLC method.

Experimental Protocol: Chiral HPLC Method Development
  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • If necessary, pass the aliquot through a small plug of silica gel to remove the catalyst and baseline-contaminating impurities.[2]

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]

  • Column and Mobile Phase Selection:

    • Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[2]

    • Begin with a standard mobile phase, such as 90:10 hexane/isopropanol.[2]

  • Method Optimization:

    • Inject the sample and monitor the separation with a UV detector.[2]

    • If separation is inadequate, systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexane/isopropanol).[2]

    • For α-methyl hydrocinnamic acids, the addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[2][4]

    • Optimize the flow rate; lower flow rates can sometimes improve resolution.[4]

    • Evaluate the effect of column temperature; lower temperatures often enhance selectivity.[4]

  • Quantification:

    • Once baseline separation is achieved, integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[2]

Chiral HPLC Troubleshooting

start Poor or No Separation mobile_phase Optimize Mobile Phase - Vary Solvent Ratio - Add Modifiers (e.g., TFA) - Screen Different Alcohols start->mobile_phase column Screen Different CSPs - Polysaccharide-based - Pirkle-type - Macrocyclic Antibiotic mobile_phase->column No Improvement? good_separation Baseline Resolution mobile_phase->good_separation Improved conditions Adjust Operating Conditions - Lower Flow Rate - Vary Temperature column->conditions Still Poor Separation? column->good_separation Improved conditions->good_separation Optimized?

Caption: Troubleshooting poor separation in chiral HPLC.

References

  • Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction - PMC.
  • improving enantiomeric excess in asymmetric synthesis - Benchchem.
  • Rational optimization of catalysts for asymmetric hydrogenation - HIMS - University of Amsterdam.
  • Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chiral-Modified Palladium Catalyst.
  • Technical Support Center: Enhancing Resolution in Chiral Chromatography - Benchchem.
  • Cobalt-Catalyzed Asymmetric Hydrogenation of Alkenes: Catalyst Developments and Mechanistic Investigations - Princeton Dataspace.
  • Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands - DigitalCommons@UNL.
  • Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids | Request PDF - ResearchGate.
  • "Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chir" by Shuai Tan.
  • Enantioselective Synthesis of (S)-α-Arylpropionic Acids via Pd-Catalyzed Kinetic Resolution of Benzylic Alcohols | Request PDF - ResearchGate.
  • Chiral auxiliary - Wikipedia.
  • Rational Optimization of Supramolecular Catalysts for the Rhodium-Catalyzed Asymmetric Hydrogenation Reaction - PubMed.
  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC.
  • Chiral Auxiliaries for Stereoselective Electrophilic Aromatic Substitutions - NSF PAR.
  • Trouble with chiral separations - May 20 2020 - Chromatography Today.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH.
  • Efficient method development for chiral separation by using CHIRAL ART columns.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Stabilizing 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid Precursors

Welcome to the technical support center for handling precursors of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling precursors of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis pathway: preventing unwanted decarboxylation. By understanding the underlying mechanisms and implementing the robust strategies outlined below, you can significantly improve the yield, purity, and stability of your intermediates.

Understanding the Challenge: The Mechanism of Decarboxylation

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH), releasing carbon dioxide (CO₂).[1] While many simple carboxylic acids are stable, precursors in complex syntheses can be highly susceptible, especially when certain structural features are present. The tendency of a carboxylic acid to decarboxylate is significantly influenced by the stability of the carbanion intermediate formed after the loss of CO₂.

For precursors related to 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, particularly those with a carbonyl group at the beta-position (a β-keto acid structure), the process is often thermally initiated and can even occur at room temperature.[2] The reaction typically proceeds through a cyclic, six-membered transition state, which facilitates the elimination of CO₂ and the formation of an enol intermediate.[3][4]

Caption: The decarboxylation pathway for a β-keto acid precursor.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the stability of these precursors.

Q1: What are the primary factors that trigger decarboxylation in my precursors?

A1: The three main factors are heat, pH, and the presence of activating functional groups .

  • Heat: Decarboxylation is often an exergonic process, meaning it releases energy, but it requires an initial input of energy (activation energy) to proceed.[5][6] Heating the reaction mixture, even to moderate temperatures (50-150°C), can provide sufficient energy to overcome this barrier.[2]

  • pH: Both acidic and basic conditions can catalyze decarboxylation. Under acidic conditions, the carbonyl group can be protonated, which facilitates the cyclic transition state.[7] In basic conditions, the carboxylic acid is deprotonated to a carboxylate anion.[5] While this can sometimes be a prelude to decarboxylation, the stability of the resulting intermediate is key.[2] Extreme pH values should generally be avoided during workup and purification unless specifically required by the protocol.

  • Structural Activation: The presence of an electron-withdrawing group, such as a carbonyl (keto) group, on the carbon atom beta to the carboxylic acid is the most common structural feature that promotes decarboxylation.[3][8] This feature stabilizes the transition state of the reaction.

Q2: How can I detect if decarboxylation is occurring in my sample?

A2: The most common methods are chromatographic and spectroscopic.

  • Thin-Layer Chromatography (TLC): This is a quick method to visually check for the presence of new, often less polar, byproducts. The decarboxylated product will typically have a higher Rf value than the carboxylic acid precursor.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are quantitative methods. You can monitor the disappearance of your starting material and the appearance of a new peak corresponding to the decarboxylated product, which will have a molecular weight that is 44.01 g/mol lower (the mass of CO₂).[9]

  • Gas Chromatography (GC): If the products are volatile, GC can be used. One could also potentially measure the CO₂ evolved, though this is less practical for routine reaction monitoring.[10]

Q3: Can my choice of solvent influence the rate of decarboxylation?

A3: Absolutely. The solvent plays a crucial role. Protic solvents can stabilize the carboxylate anion through hydrogen bonding, which can sometimes slow down the rate of decarboxylation.[11] Conversely, dipolar aprotic solvents may accelerate the process by better solvating the transition state.[11] When facing stability issues, consider changing the solvent to one that is less conducive to the decarboxylation mechanism.

Troubleshooting Guide

Use this guide to diagnose and resolve decarboxylation issues during your experiments.

Observed Problem Potential Cause(s) Recommended Solutions & Actions
Significant amount of decarboxylated byproduct observed by HPLC/LC-MS after reaction. Excessive Reaction Temperature: The reaction is being run at a temperature that is too high, providing the activation energy for decarboxylation.1. Lower the Reaction Temperature: Investigate if the primary reaction can proceed efficiently at a lower temperature.[12][13] 2. Time Optimization: Reduce the reaction time to the minimum required for completion to limit the precursor's exposure to heat.
Product degrades during aqueous workup or extraction. Unfavorable pH: Exposure to strong acidic or basic conditions during workup is catalyzing the degradation.1. Use a Buffered System: Perform extractions using a buffered aqueous solution (e.g., phosphate or bicarbonate buffer) to maintain a stable, near-neutral pH. 2. Minimize Contact Time: Complete the workup and extraction steps as quickly as possible and at reduced temperatures (e.g., using an ice bath).[14]
Sample decomposes during purification on a silica gel column. Acidity of Silica Gel: Standard silica gel is acidic and can promote decarboxylation of sensitive compounds.1. Neutralize Silica Gel: Pre-treat the silica gel by slurrying it with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then re-equilibrating with the mobile phase. 2. Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification.
Precursor degrades upon storage. Improper Storage Conditions: The compound is stored at room temperature or exposed to light/air, leading to slow thermal or oxidative degradation.1. Cold Storage: Store the material in a freezer (-20°C or lower) in a tightly sealed container. 2. Inert Atmosphere: For highly sensitive precursors, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decarboxylation pathways.

Preventative Protocols & Best Practices

Proactive measures are the most effective way to prevent decarboxylation.

Protocol 1: Optimized Reaction Setup to Minimize Thermal Stress
  • Assemble the Reaction: Set up the reaction in a round-bottom flask equipped with a magnetic stirrer, condenser, and a temperature probe placed directly in the reaction mixture.

  • Temperature Control: Use an oil bath or a heating mantle connected to a PID controller for precise temperature regulation. Avoid localized overheating, which can occur with direct mantle-to-glass contact.

  • Controlled Heating: Do not heat the reaction to the target temperature abruptly. Instead, ramp the temperature gradually while monitoring the reaction progress (e.g., by TLC or HPLC).

  • Identify Minimum Effective Temperature: Run small-scale experiments to determine the lowest possible temperature at which the desired reaction proceeds at an acceptable rate.

Protocol 2: Strategic Use of Protecting Groups

If the carboxylic acid is not directly involved in the desired reaction step, its conversion to an ester (e.g., a methyl or ethyl ester) can be an effective strategy to prevent decarboxylation.[12] The ester group is significantly more stable towards decarboxylation. The carboxylic acid can then be regenerated in a final, carefully controlled hydrolysis step under mild conditions.

Caption: A decision workflow for troubleshooting decarboxylation.

By implementing these strategies, you can maintain the integrity of your 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid precursors, leading to more reliable and successful synthetic outcomes.

References

  • IIT Kanpur. (n.d.). Chemistry Decarboxylation Reaction.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
  • Benchchem. (2025). Preventing decarboxylation side reactions in hydroxyoxazole derivatives.
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.
  • Chemistry Steps. (2024). Decarboxylation.
  • Vedantu. (n.d.). Decarboxylation Reaction – Mechanism, Examples & Uses in Organic Chemistry.
  • ACS Publications. (2023). Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. Accounts of Chemical Research.
  • Prepca. (2025). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism.
  • ResearchGate. (2016). How to suppress decarboxylation of L-4-Hydroxyproline?.
  • ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid....
  • ResearchGate. (2013). Thermal decarboxylation depends on the pH?.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • MDPI. (2022). A Simple and Efficient Method for the Substrate Identification of Amino Acid Decarboxylases.
  • Reddit. (2024). Method of Measuring Decarboxylation? : r/chemistry.

Sources

Troubleshooting

Analytical Support Center: HPLC Method Development for Dichlorophenyl Propionic Acids (DCPPAs)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the chromatographic behavior of dichlorophenyl propionic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the chromatographic behavior of dichlorophenyl propionic acids (DCPPAs). Whether you are analyzing herbicidal formulations like dichlorprop (2,4-DP) or chiral pharmaceutical intermediates such as (R)-3-amino-3-(2,4-dichlorophenyl)propionic acid, these compounds present unique analytical challenges.

Due to their acidic carboxylic moiety, hydrophobic dichlorophenyl ring, and frequent stereocenters, method development requires precise control over mobile phase pH, stationary phase chemistry, and detection modalities. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your workflows.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and poor theoretical plate counts for DCPPAs on a standard C18 column? A: Peak tailing in DCPPAs is primarily caused by secondary interactions between the partially ionized carboxylic acid group (which has a pKa of ~4.8) and residual silanols on the silica-based stationary phase.

  • Mechanistic Solution: You must suppress the ionization of the propionic acid moiety to keep the molecule in its neutral, hydrophobic state. Ensure the mobile phase pH is at least 2 pH units below the pKa (i.e., pH ≤ 2.8). Use acidic modifiers such as 0.1% formic acid, 0.05 M phosphoric acid, or ammonium acetate buffer adjusted to pH 3.0. Alternatively, employ a mixed-mode column (e.g., Obelisc R or Primesep 100) which utilizes both hydrophobic and ionic interactions, eliminating the need for extreme pH adjustments ()[1].

Q2: How do I achieve baseline resolution for DCPPA enantiomers (e.g., R- and S- isomers)? A: DCPPAs often exist as enantiomers, and typically only specific isomers (like the R-isomer of dichlorprop or specific chiral amino acid derivatives) possess the desired biological activity ()[2].

  • Mechanistic Solution: Standard reversed-phase (RP) columns cannot resolve enantiomers because the isomers have identical physicochemical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP) such as immobilized polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H). For acidic chiral compounds, adding a small amount of an acidic modifier (like 0.1% Trifluoroacetic acid) to the normal-phase eluent (Hexane/Isopropanol) is critical to maintain the analyte in a protonated state, ensuring sharp peaks and consistent chiral recognition.

Q3: When analyzing DCPPAs in complex matrices (soil, wheat, plasma), how do I minimize matrix effects before HPLC injection? A: Complex matrices contain proteins, lipids, and humic acids that cause severe ion suppression in MS and baseline noise in UV detection.

  • Mechanistic Solution: Implement a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol. By using acetonitrile and partitioning salts (MgSO4/NaCl), you can efficiently extract the acidic DCPPAs. Critical Caution: Because DCPPAs are acidic, ensure the extraction solvent is acidified (e.g., 1% acetic acid in acetonitrile) to prevent the analytes from binding irreversibly to Primary Secondary Amine (PSA) sorbents during dispersive Solid Phase Extraction (dSPE) cleanup ()[3].

Q4: Why is my LC-MS/MS sensitivity low for DCPPAs? A: DCPPAs lack strong basic sites for efficient positive ionization.

  • Mechanistic Solution: Switch your mass spectrometer to Electrospray Ionization in negative mode (ESI-). The carboxylic acid group easily loses a proton to form the stable [M-H]- precursor ion. Optimize the desolvation gas temperature (e.g., 350 °C) and use a mobile phase that promotes deprotonation in the source, such as a weak buffer (ammonium acetate) without strong acids like TFA, which can severely suppress the MS signal.

Experimental Workflows & Methodologies

G Start Start: DCPPA Method Dev Assess Assess Analyte Properties (pKa ~4.8, Hydrophobic) Start->Assess Goal Determine Goal: Chiral vs. Achiral? Assess->Goal Achiral Achiral Analysis (C18 / Mixed-Mode) Goal->Achiral Purity/Assay Chiral Chiral Separation (Chiral Stationary Phase) Goal->Chiral Enantiomeric Buffer Select Acidic Buffer (pH < 3.0) Achiral->Buffer Chiral->Buffer MobilePhase Optimize Mobile Phase (MeCN/MeOH Gradient) Buffer->MobilePhase Detection Select Detection (UV 220-270nm or MS/MS) MobilePhase->Detection Validate Method Validation (ICH Guidelines) Detection->Validate

Fig 1. Logical workflow for developing HPLC methods for dichlorophenyl propionic acids.

Protocol 1: Standard RP-HPLC-UV Method for Achiral DCPPAs

Self-validating mechanism: The use of an isocratic acidic buffer ensures the analyte remains in a single, fully protonated state. This prevents peak splitting and provides highly reproducible retention times that inherently validate the consistency of the mobile phase preparation.

  • Column Selection: Equip the system with a C18 column (150 mm × 4.6 mm, 3.5 μm) or a mixed-mode column like Obelisc R (150 mm × 2.1 mm, 5 μm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.05 M aqueous phosphoric acid and verify the pH is 2.5 using a calibrated pH meter ()[4].

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Set an isocratic flow of 40% A / 60% B. (Adjust the organic ratio ±10% based on the specific lipophilicity of your DCPPA derivative).

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min (for 4.6 mm ID columns). Maintain column temperature at 40 °C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Detection: Set the UV/DAD detector to 229 nm (optimal for the dichlorophenoxy chromophore) or 270 nm.

  • System Suitability Testing: Inject a reference standard solution (10 μg/mL). The method is validated for the run if theoretical plates are >5000 and the USP tailing factor is between 0.9 and 1.2.

Protocol 2: Trace Analysis via QuEChERS and LC-MS/MS

Self-validating mechanism: The inclusion of a stable isotope-labeled internal standard (SIL-IS) prior to extraction corrects for both physical recovery losses and MS matrix effects, ensuring that any deviation in extraction efficiency is automatically normalized in the final quantitative output.

  • Sample Preparation: Weigh exactly 5.0 g of homogenized sample (e.g., wheat, soil, or biological tissue) into a 50 mL PTFE centrifuge tube. Spike with 50 µL of SIL-IS (1 µg/mL).

  • Acidified Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Vortex vigorously for 1 minute. The acid ensures the DCPPAs remain protonated and partition into the organic layer.

  • Salting Out: Add a standard QuEChERS salt packet (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup (Critical Step): Transfer 1 mL of the organic supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO4 and 25 mg C18 sorbent. Do not use PSA sorbent , as it will irreversibly bind the acidic DCPPAs. Centrifuge at 10,000 rpm for 3 minutes.

  • LC-MS/MS Analysis: Inject 5 μL of the cleaned extract into the LC-MS/MS system. Operate the mass spectrometer in Negative ESI mode. Monitor the specific MRM transitions (e.g., precursor [M-H]- m/z 233 → product m/z 161 for dichlorprop).

G Sample Complex Matrix (Soil/Cereals) Extract QuEChERS Extraction (MeCN + Salts) Sample->Extract Clean dSPE Cleanup (Avoid PSA) Extract->Clean HPLC HPLC Separation (Acidic Mobile Phase) Clean->HPLC ESI ESI(-) Ionization [M-H]- Generation HPLC->ESI MSMS Tandem MS (MRM) Quantification ESI->MSMS

Fig 2. QuEChERS extraction coupled with LC-MS/MS for trace DCPPA analysis in matrices.

Quantitative Data & Parameters

Table 1: Recommended HPLC Conditions & Column Selection for DCPPAs

Analytical GoalRecommended ColumnMobile Phase SystemDetection ModalityKey Advantage
Routine Assay / Purity Standard C18 (e.g., 5 µm, 100Å)MeCN / 0.05M H3PO4 (pH 2.5)UV (229 - 270 nm)Robust, cost-effective, high reproducibility.
Complex Retention Obelisc R / Primesep 100MeCN / AmAc Buffer (pH 3.0)UV or MSMixed-mode separates via ionic & hydrophobic forces.
Enantiomeric Purity Chiralcel OD-H / Chiralpak AD-HHexane / IPA / 0.1% TFAUV (230 nm)Baseline resolution of R/S isomers.
Trace Residue (Matrix) Sub-2 µm C18 (UHPLC)MeCN / 0.1% Formic AcidLC-MS/MS (ESI-)High sensitivity, MRM specificity, LOQs < 10 µg/kg.

Table 2: Troubleshooting Matrix

SymptomPrimary CauseMechanistic Solution
Broad, Tailing Peaks Analyte ionization (pKa ~4.8) interacting with silanols.Lower mobile phase pH to < 2.8 using Formic or Phosphoric acid.
Retention Time Drift Inadequate column equilibration with buffer.Flush column with at least 10-20 column volumes of mobile phase before runs.
Low MS Sensitivity Positive ESI mode used; poor protonation of acid.Switch to Negative ESI mode to detect [M-H]- ions.
Analyte Loss in Prep PSA sorbent binding acidic DCPPAs during dSPE.Omit PSA from dSPE; use only MgSO4 and C18 for acidic analytes.

References

  • Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies. Taylor & Francis Online. Available at:[Link]

  • Dichlorprop (2,4-DP) Analysis on Primesep and Obelisc HPLC Columns. Application Notes. SIELC Technologies. Available at:[Link]

  • Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem. International Journal of Environmental Research and Public Health. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Amide Coupling of 2-Methyl-3-phenylpropanoic Acid

Welcome to the technical support center for overcoming challenges in the amide coupling of 2-methyl-3-phenylpropanoic acid. This resource is designed for researchers, chemists, and drug development professionals who enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for overcoming challenges in the amide coupling of 2-methyl-3-phenylpropanoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties when forming amide bonds with this sterically hindered substrate. The presence of both an α-methyl and a β-benzyl group creates significant steric congestion around the carboxylic acid, often leading to low yields, slow reaction times, and failed couplings with standard protocols.[1][2]

This guide provides a structured approach to troubleshooting, moving from frequently asked questions for rapid problem-solving to in-depth technical guides for systematic optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the coupling of 2-methyl-3-phenylpropanoic acid.

Question 1: My standard EDC/HOBt or DCC coupling reaction is failing or giving very low yields. What is the primary cause?

Answer: The primary cause is severe steric hindrance. 2-Methyl-3-phenylpropanoic acid possesses two bulky groups adjacent to the carboxyl moiety: the methyl group at the α-position and the benzyl group at the β-position. These groups physically obstruct the approach of the amine nucleophile to the activated carboxylic acid intermediate.[1] Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) form an O-acylisourea intermediate.[3] While reactive, this intermediate may not be sufficiently potent to overcome the steric barrier, and it is susceptible to a side reaction where it rearranges into an unreactive N-acylurea, terminating the reaction.[3][4]

Question 2: Which coupling reagent is recommended as a starting point for a sterically hindered acid like this?

Answer: For sterically demanding couplings, it is highly recommended to start with a more potent uronium/aminium or phosphonium-based coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an excellent first choice.[5][6][7] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more effective at acylating hindered amines and less prone to racemization compared to benzotriazole analogues.[5][8][9] Other powerful alternatives include HCTU , PyBOP , and COMU .[10]

Question 3: What is the optimal type of base and solvent to use for this reaction?

Answer: The choice of base and solvent is critical.

  • Base: A non-nucleophilic, sterically hindered amine base is preferred. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most common and effective choice.[10][11] It is bulky enough to avoid competing as a nucleophile while being basic enough to deprotonate the carboxylic acid and neutralize acidic byproducts. Triethylamine (TEA) can sometimes be used, but its smaller size makes it slightly more prone to side reactions.[11]

  • Solvent: A polar, aprotic solvent is typically best. N,N-Dimethylformamide (DMF) is the most common solvent for HATU-mediated couplings.[9] Other suitable options include dichloromethane (DCM), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP), especially if starting material solubility is an issue.[1][12] Always use anhydrous (dry) solvents to prevent hydrolysis of the coupling reagent and activated intermediates.[1]

Question 4: I see some product formation, but the reaction stalls and never reaches completion. What can I do?

Answer: A stalled reaction is a classic sign that the activation energy for the final nucleophilic attack is too high due to steric hindrance. Consider the following adjustments:

  • Increase Temperature: Gently heating the reaction to 40-60 °C can provide the necessary energy to overcome the steric barrier.[1] Monitor the reaction carefully, as excessive heat can lead to degradation or epimerization.

  • Increase Concentration: Ensure the reaction is not too dilute. Running the reaction at a higher concentration (e.g., 0.2 M to 0.5 M) can favor the desired bimolecular coupling over decomposition pathways.[1][12]

  • Pre-activation: Allow the carboxylic acid, coupling reagent (e.g., HATU), and base to stir together for 15-30 minutes before adding the amine.[10] This ensures the complete formation of the active ester intermediate prior to the introduction of the nucleophile.

Part 2: In-Depth Troubleshooting Guides

If the initial troubleshooting steps in the FAQ section are unsuccessful, a more systematic approach is required. These guides provide detailed protocols and rationale for advanced problem-solving.

Guide 1: Systematic Selection of Coupling Reagents

When a standard reagent fails, upgrading to a more powerful system is the most logical step. The choice of reagent is dictated by its ability to generate a highly reactive intermediate that can overcome the steric shield around the carbonyl carbon.

Reagent ClassExample(s)Mechanism & Suitability for Hindered SubstratesCommon Byproducts & Removal
Carbodiimides EDC, DCC, DICForms O-acylisourea intermediate. Often insufficient for highly hindered acids and prone to N-acylurea side reactions.[3][4] Requires additives like HOBt or Oxyma to improve efficiency.[3]Urea byproducts. DCU (from DCC) is often insoluble and can be filtered off. EDU (from EDC) is water-soluble and removed by aqueous workup.[1][3]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForms a highly reactive OAt- or OBt-active ester.[8][9] The incorporation of the HOAt moiety in HATU accelerates coupling and suppresses racemization, making it superior for challenging cases.[5][6]Tetramethylurea and HOAt/HOBt. Generally water-soluble and removed during aqueous workup.[13]
Phosphonium Salts PyBOP, PyAOPForms an acyloxyphosphonium intermediate, which converts to a reactive benzotriazole ester. Highly effective for hindered couplings with low racemization risk.[6][7]Hexamethylphosphoramide (HMPA) from BOP is carcinogenic. PyBOP and PyAOP generate non-carcinogenic byproducts.[7] Byproducts are typically removed by chromatography.

This workflow provides a logical progression for troubleshooting a failed coupling reaction.

G start Start: Low Yield with EDC/DCC reagent_check Switch to Uronium Salt: HATU + DIPEA in DMF start->reagent_check Upgrade Reagent conditions_check Optimize Conditions: 1. Pre-activate 30 min 2. Increase Temp (40-60°C) 3. Increase Concentration reagent_check->conditions_check If reaction stalls success Success: Amide Product reagent_check->success If successful alternative_reagent Try Alternative High-Potency Reagent: PyBOP or COMU conditions_check->alternative_reagent If still low yield conditions_check->success If successful acid_chloride Final Resort: Convert to Acid Chloride alternative_reagent->acid_chloride If all else fails alternative_reagent->success If successful acid_chloride->success Couple with Amine

Caption: Troubleshooting workflow for a failed amide coupling.

Guide 2: The Acid Chloride Rescue Strategy

For the most challenging coupling reactions where even potent coupling reagents fail, converting the carboxylic acid to a highly reactive acid chloride is a robust, classic solution.[4][14] Acid chlorides are significantly more electrophilic than active esters and can often react successfully with hindered nucleophiles.[15][16]

Step 1: Formation of the Acyl Chloride

  • WARNING: This procedure should be performed in a well-ventilated fume hood using anhydrous solvents and glassware. Reagents like oxalyl chloride and thionyl chloride are corrosive and react violently with water.

  • Dissolve 2-methyl-3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.5 M).[4]

  • Add a catalytic amount of anhydrous DMF (1-2 drops). This generates the Vilsmeier reagent in situ, which is the active catalyst.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, and HCl, or SO₂ and HCl) will be observed.[12]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure. The crude acid chloride is typically used immediately in the next step without purification.[4][15]

Step 2: Coupling with the Amine

  • Dissolve the crude acid chloride in fresh anhydrous DCM or THF.[12]

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA or TEA, 2.0-2.2 eq) in the same anhydrous solvent.[15]

  • Cool the amine solution to 0 °C.

  • Slowly add the acid chloride solution to the stirring amine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup to remove the amine hydrochloride salt and purify the product by column chromatography.

Understanding why reagents like HATU are effective requires examining the mechanism. The process involves the formation of a highly activated ester intermediate that facilitates the nucleophilic attack by the amine.

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ Acid->Carboxylate + Base - H⁺ Base DIPEA ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product R-CO-NHR' (Amide Product) ActiveEster->Product + Amine Amine R'-NH₂ (Amine) Amine->Product

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • HATU. Wikipedia. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Polypeptide. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Amine to Amide (via Acid Chloride). Common Organic Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Resolving Structural Complexity in Chiral Phenylpropanoic Acids: A Comparative NMR Guide for 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

Accurate structural elucidation is the bedrock of drug development and synthetic validation. For functionalized small molecules like 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid , standard analytical approaches often fa...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the bedrock of drug development and synthetic validation. For functionalized small molecules like 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid , standard analytical approaches often fall short due to inherent stereochemical complexities. This guide objectively compares the performance of standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy against advanced high-field 2D NMR methodologies, providing a self-validating framework for researchers to achieve unambiguous structural assignments.

The Mechanistic Challenge: Chirality and Diastereotopic Protons

The structural complexity of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid stems from two primary features:

  • The Chiral Center at C2: The presence of a stereogenic center at the alpha-carbon (C2) breaks the local symmetry of the molecule.

  • Diastereotopic Methylene Protons at C3: Because of the adjacent chiral center, the two protons on the C3 methylene group are magnetically inequivalent in all conformations [1]. They are termed diastereotopic and will resonate at different chemical frequencies (

    
    ), coupling not only with the C2 methine proton (
    
    
    
    ) but also strongly with each other (
    
    
    ).

The Causality of Spectral Overlap: In standard 300 MHz NMR systems, the difference in resonance frequency (


) between the C2 methine proton and the C3 diastereotopic protons is often on the same order of magnitude as their coupling constants (

). When

, the spin system enters "second-order" behavior. This manifests as severe signal overlap, complex multiplet distortion (the "roofing effect"), and the inability to extract accurate scalar couplings, making definitive structural validation impossible [2].

Methodology Comparison: Standard vs. Advanced NMR

To demonstrate the superior analytical performance required for this compound, we compare a standard 300 MHz 1D


H NMR  workflow against a 600 MHz 1D/2D NMR (COSY/HSQC)  workflow.
Performance Analysis
  • Standard 300 MHz NMR: While cost-effective, this method fails to baseline-resolve the aliphatic multiplets. The C2 methine and C3 methylene signals merge into an indecipherable broad multiplet between 2.80–3.20 ppm. Furthermore, the 2,5-dichlorophenyl aromatic protons (an AMX spin system) exhibit partial overlap, complicating the verification of the substitution pattern.

  • High-Field 600 MHz + 2D NMR: By doubling the magnetic field strength (

    
    ), the 
    
    
    
    in Hertz is doubled while
    
    
    -couplings remain constant. This forces the complex spin system into predictable, first-order behavior. The addition of 2D Heteronuclear Single Quantum Coherence (HSQC) definitively proves that the two distinct proton signals in the aliphatic region map to a single carbon atom, self-validating the diastereotopic assignment [3].
Quantitative Data Comparison

Table 1: Comparative


H NMR Spectral Resolution (CDCl

)
Proton AssignmentStandard 300 MHz AppearanceHigh-Field 600 MHz AppearanceExtracted Couplings (600 MHz)
C2-CH

Doublet (

1.22)
Doublet (

1.22)

Hz
C2-H (Methine) Overlapping MultipletResolved Multiplet (

2.85)
Complex (coupled to 5 protons)
C3-H

(Methylene)
Overlapping MultipletDoublet of Doublets (

2.95)

Hz,

Hz
C3-H

(Methylene)
Overlapping MultipletDoublet of Doublets (

3.18)

Hz,

Hz
Ar-H4 Multiplet (

7.15)
Doublet of Doublets (

7.15)

Hz,

Hz
Ar-H6 Multiplet (

7.24)
Doublet (

7.24)

Hz
Ar-H3 Doublet (

7.28)
Doublet (

7.28)

Hz

Visualizing the Analytical Logic

To systematically navigate the structural elucidation of chiral propanoic acids, researchers should follow a structured decision matrix.

NMR_Workflow Start Sample Prep: 3-(2,5-Dichlorophenyl)- 2-methylpropanoic acid Standard Standard 1D 1H NMR (300 MHz) Start->Standard Eval Resolution Check: Diastereotopic Protons Resolved? Standard->Eval Success Direct Assignment & Integration Eval->Success Yes (Rare) Advanced Advanced NMR (600 MHz + 2D COSY/HSQC) Eval->Advanced No (Overlap/Roofing) Final Definitive Structural Elucidation Advanced->Final

Figure 1: Decision tree for NMR analytical workflows in characterizing chiral phenylpropanoic acids.

Once high-field data is acquired, mapping the scalar coupling network is critical to validating the aliphatic backbone.

Figure 2: Scalar coupling network of the aliphatic region demonstrating diastereotopic interactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the exact parameters required to achieve the 600 MHz resolution described above.

Step 1: Optimized Sample Preparation
  • Procedure: Dissolve exactly 15.0 mg of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: CDCl

    
     is specifically chosen over polar aprotic solvents like DMSO-d
    
    
    
    to prevent solvent-induced peak broadening of the carboxylic acid proton and to maintain a low-viscosity environment. Low viscosity increases the tumbling rate of the molecules in solution, which directly narrows the spectral linewidths, aiding in the resolution of the complex C2/C3 multiplets.
Step 2: Instrument Tuning & Shimming validation
  • Procedure: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Execute Automated Tuning and Matching (ATM) and perform 3D gradient shimming.

  • Self-Validation Check: Before acquiring the main spectrum, check the Full Width at Half Maximum (FWHM) of the TMS internal standard peak. The protocol may only proceed if the FWHM is

    
     0.5 Hz. If it is broader, the magnetic field is insufficiently homogeneous, and the diastereotopic fine structure will be lost. Re-shim if necessary.
    
Step 3: Quantitative 1D H Acquisition
  • Procedure: Acquire the

    
    H spectrum using a standard 30° pulse sequence (zg30), 64 scans, and a spectral width of 15 ppm. Set the relaxation delay (
    
    
    
    ) to 5.0 seconds.
  • Causality: A 5-second

    
     ensures complete longitudinal relaxation (
    
    
    
    ) for all protons between pulses. This makes the resulting peak integrations strictly quantitative, allowing the researcher to self-validate the structure by confirming the exact 3H:1H:1H:1H (aliphatic) to 3H (aromatic) integration ratio.
Step 4: 2D HSQC Verification
  • Procedure: Acquire a

    
    H-
    
    
    
    C HSQC spectrum using standard parameters (e.g., hsqcedetgpsisp2.2).
  • Self-Validation Check: Analyze the cross-peaks. You must observe two distinct

    
    H signals (
    
    
    
    2.95 and
    
    
    3.18) aligning horizontally with a single
    
    
    C resonance at ~38.2 ppm. This definitively proves that both protons are attached to the same carbon (C3), validating the diastereotopic assignment and ruling out structural impurities.

References

  • Beesley, T. E., et al. "Chiral Recognition in Separation Methods." National Academic Digital Library of Ethiopia. Available at:[Link]

  • He, T., & Musah, R. A. "Multidimensional high-resolution NMR structural characterization of a carborane cluster derivative: The case of 2-amino-3-(1,7-dicarba-closo-dodecaboranyl-1-thio)propanoic acid." Academia.edu. Available at: [Link]

  • "Synthesis, characterization and in vitro study of antibacterial, antifungal activities of some novel dihydropyrimidinthione derivatives." SciELO. Available at: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. In the absence of direct experimental data for this specific molecule, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. In the absence of direct experimental data for this specific molecule, this document serves as a predictive comparison, drawing upon established fragmentation principles of its constituent chemical moieties. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and compound identification.

Introduction to 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative containing a dichlorinated phenyl ring. Its structure presents several key features that will dictate its fragmentation behavior under mass spectrometric analysis: a carboxylic acid group, a methyl-substituted aliphatic chain, and a dichlorophenyl ring. Understanding the interplay of these functional groups is crucial for interpreting the resulting mass spectrum. The molecular weight of this compound is 234.08 g/mol (for the most common isotopes, ³⁵Cl).

Fundamental Principles of Fragmentation for Constituent Moieties

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting fragment ions and neutral losses.[1] For 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, we can anticipate fragmentation pathways characteristic of aromatic carboxylic acids and halogenated compounds.

Carboxylic Acid Fragmentation

Carboxylic acids undergo several characteristic fragmentation reactions. Upon ionization, typically by techniques like electron ionization (EI), a molecular ion (M⁺˙) is formed.[2] For aliphatic carboxylic acids, the molecular ion peak may be weak.[3] Common fragmentation pathways include:

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For carboxylic acids, this can lead to the loss of the hydroxyl radical (•OH) to form an acylium ion [M-17]⁺, or the loss of the entire carboxyl group (•COOH) to form the alkyl fragment [M-45]⁺.[4]

  • McLafferty Rearrangement: This is a prominent fragmentation for straight-chain carboxylic acids with a γ-hydrogen.[5] It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene.

Aromatic carboxylic acids generally exhibit a more intense molecular ion peak compared to their aliphatic counterparts.[3] They also readily lose the hydroxyl group and the entire carboxyl group.[3][6]

Fragmentation of the 2-Methylpropanoic Acid Moiety

The fragmentation of 2-methylpropanoic acid itself provides valuable clues. Its mass spectrum is characterized by a base peak at m/z 43, corresponding to the stable isopropyl cation ([(CH₃)₂CH]⁺).[7] Another significant fragment is observed at m/z 73, which can be attributed to the isobutyryl cation ([(CH₃)₂CHCO]⁺).

Influence of the Dichlorophenyl Group

The dichlorophenyl group will have a significant impact on the mass spectrum. Firstly, the presence of two chlorine atoms will result in a characteristic isotopic pattern for any fragment containing this moiety. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to a distinctive M, M+2, and M+4 pattern.

Secondly, cleavage of the C-Cl bond is a possible fragmentation pathway. Additionally, benzylic cleavage, the breaking of the bond between the aromatic ring and the propanoic acid side chain, is a highly favored process due to the stability of the resulting benzyl-type cation.

Predicted Fragmentation Pathways for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

Based on the principles outlined above, we can predict the primary fragmentation pathways for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid under electron ionization.

The following diagram illustrates the proposed fragmentation pathways.

Fragmentation_of_3-(2,5-Dichlorophenyl)-2-methylpropanoic_acid M [M]⁺˙ m/z 234/236/238 F1 [M-OH]⁺ m/z 217/219/221 M->F1 - •OH F2 [M-COOH]⁺ m/z 189/191/193 M->F2 - •COOH F4 [C₈H₇Cl₂]⁺ m/z 173/175/177 M->F4 Benzylic Cleavage F5 [C₄H₇O₂]⁺ m/z 87 M->F5 Charge retention on other fragment F3 [C₇H₅Cl₂]⁺ m/z 159/161/163 F4->F3 - CH₂ F7 [C₄H₇O]⁺ m/z 71 F5->F7 - O F6 [C₃H₇]⁺ m/z 43 F7->F6 - CO

Caption: Predicted electron ionization fragmentation pathways for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid.

Major Predicted Fragment Ions
m/z (³⁵Cl) Proposed Structure Formation Pathway Significance
234/236/238[C₉H₈Cl₂O₂]⁺˙Molecular IonConfirms molecular weight and presence of two chlorine atoms.
217/219/221[C₉H₇Cl₂O]⁺Loss of hydroxyl radical (•OH)Characteristic of carboxylic acids.
189/191/193[C₈H₈Cl₂]⁺˙Loss of carboxyl radical (•COOH)Characteristic of carboxylic acids.
173/175/177[C₈H₇Cl₂]⁺Benzylic cleavage with loss of the methylpropanoic acid moietyA highly probable and significant fragment due to the stability of the dichlorobenzyl cation.
159/161/163[C₇H₅Cl₂]⁺Loss of a methyl group from the dichlorobenzyl fragmentFurther fragmentation of the dichlorobenzyl cation.
87[C₄H₇O₂]⁺Cleavage with charge retention on the 2-methylpropanoic acid moietyLess likely to be abundant but possible.
71[C₄H₇O]⁺Loss of oxygen from the m/z 87 fragmentFurther fragmentation of the aliphatic portion.
43[C₃H₇]⁺Isopropyl cationA highly stable and likely abundant fragment from the 2-methylpropanoic acid side chain, potentially the base peak.

Comparison with Alternative Structures

The predicted fragmentation pattern can be used to distinguish 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid from its isomers and related compounds.

  • Positional Isomers (e.g., 3-(2,4-Dichlorophenyl)-2-methylpropanoic acid): While the major fragment ions will have the same mass-to-charge ratios, the relative abundances of these ions may differ slightly due to subtle differences in the stability of the fragment ions. However, distinguishing positional isomers by EI-MS alone can be challenging.

  • Isomers without the Methyl Group (e.g., 3-(2,5-Dichlorophenyl)propanoic acid): The absence of the methyl group would lead to a different molecular weight and the absence of fragments associated with the loss of a methyl group. The base peak would likely not be at m/z 43.

  • Analogs with Different Halogens (e.g., 3-(2,5-Dibromophenyl)-2-methylpropanoic acid): The isotopic pattern would be distinctly different for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), and the mass of all fragments containing the halogenated phenyl ring would be shifted accordingly.

Experimental Protocols

To experimentally verify these predictions, the following general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are proposed.

GC-MS Analysis (with Derivatization)

Due to the low volatility of the carboxylic acid, derivatization is recommended for GC-MS analysis. Silylation is a common method.

  • Sample Preparation:

    • Dissolve approximately 1 mg of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid in 1 mL of a suitable solvent (e.g., acetonitrile).

    • To 100 µL of this solution, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection: 1 µL splitless injection at 250°C.

    • MS Conditions: Electron ionization at 70 eV. Scan range of m/z 40-500.

The following diagram outlines the GC-MS workflow.

Sources

Validation

Comparative Guide: 2,5-Dichloro vs. 3,5-Dichloro Phenylpropanoic Acid Derivatives in Drug Design

Executive Summary In medicinal chemistry and agrochemical development, the precise spatial arrangement of halogen atoms on an aromatic ring can drastically alter a molecule's pharmacodynamics and pharmacokinetics. Phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and agrochemical development, the precise spatial arrangement of halogen atoms on an aromatic ring can drastically alter a molecule's pharmacodynamics and pharmacokinetics. Phenylpropanoic acid derivatives are highly versatile building blocks. When comparing 2,5-dichloro and 3,5-dichloro substitution patterns, the decision hinges on a fundamental trade-off between conformational restriction and symmetrical lipophilic bulk .

This guide provides an objective, data-driven comparison of these two derivatives, detailing the causality behind their structural behaviors, their specific applications in target binding, and a self-validating experimental protocol for evaluating their receptor affinities.

Structural Causality & Physicochemical Profiling

The placement of chlorine atoms (van der Waals radius ~1.75 Å) dictates the rotational freedom of the propanoic acid side chain, fundamentally altering how these molecules interact with biological targets.

3,5-Dichloro Substitution: Symmetrical Lipophilicity

In 3-(3,5-dichlorophenyl)propanoic acid, the chlorine atoms are located at the meta positions.

  • Causality: Because the ortho positions remain unsubstituted, the C(aryl)-C(alkyl) bond experiences minimal steric hindrance, allowing the propanoic acid side chain to rotate freely.

  • Application: The symmetry and high lipophilicity of the 3,5-dichloro pattern make it ideal for inserting into deep, symmetrical hydrophobic pockets without orientational bias. This motif is heavily utilized in the synthesis of αvβ3 integrin antagonists (which target tumor angiogenesis)[1] and selective oxazinone herbicides like Oxaziclomefone[2].

2,5-Dichloro Substitution: Conformational Locking

In 3-(2,5-dichlorophenyl)propanoic acid, the chlorine atoms are located at the ortho and meta positions relative to the side chain.

  • Causality: The ortho-chlorine (position 2) creates a severe steric clash with the aliphatic propanoic acid chain. This restricts bond rotation, forcing the side chain into a highly angled or perpendicular conformation relative to the phenyl ring.

  • Application: This "conformational locking" reduces the entropic penalty upon binding. If a target receptor possesses a rigid, uniquely angled binding pocket, the pre-organized 2,5-dichloro derivative will exhibit a significantly higher binding affinity compared to its flexible 3,5-dichloro counterpart.

Comparative Quantitative Data

The table below summarizes the core physicochemical differences that drive the selection of these derivatives in high-throughput screening (HTS) libraries.

Property3-(2,5-Dichlorophenyl)propanoic acid3-(3,5-Dichlorophenyl)propanoic acid
CAS Number 68034-76-495333-95-2[3]
Molecular Weight 219.06 g/mol 219.06 g/mol
Substitution Symmetry Asymmetrical (Ortho/Meta)Symmetrical (Meta/Meta)
Steric Profile High rotational barrier at C1-CαFree rotation at C1-Cα
Entropic Binding Penalty Low (Pre-organized conformation)Higher (Requires induced fit)
Primary Applications Conformationally restricted scaffoldsIntegrin antagonists[1], Herbicides[2]

Logical Workflow for Scaffold Selection

The following decision matrix illustrates the logical progression a medicinal chemist must follow when selecting between these two dichloro-phenylpropanoic acid scaffolds based on target pocket analysis.

SAR_Workflow Target Target Pocket Analysis (Receptor Geometry) Steric Is the binding pocket conformationally rigid? Target->Steric Ortho Select 2,5-Dichloro (Conformationally Locked) Steric->Ortho Yes (Needs Ortho-Cl clash) Hydro Does it require deep symmetrical insertion? Steric->Hydro No (Flexible) Opt Lead Optimization & SPR Affinity Profiling Ortho->Opt Meta Select 3,5-Dichloro (Symmetrical Lipophilicity) Hydro->Meta Yes Meta->Opt

Decision matrix for selecting dichloro-phenylpropanoic acid derivatives.

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay

To objectively compare the binding affinities (


) of 2,5-dichloro vs. 3,5-dichloro derivatives against a target receptor (e.g., purified integrin αvβ3), a self-validating Surface Plasmon Resonance (SPR) protocol must be employed.
Rationale & Self-Validation System

SPR is chosen because it provides real-time, label-free kinetic data (


 and 

). To ensure the system is self-validating, a reference flow cell (unmodified) is run simultaneously to subtract bulk refractive index changes and non-specific binding. Furthermore, Single-Cycle Kinetics (SCK) is utilized to prevent surface degradation caused by harsh regeneration buffers, ensuring the receptor remains viable across the entire concentration gradient.
Step-by-Step Methodology

Step 1: Sensor Chip Preparation & Immobilization

  • Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument and prime with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Activate Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min. Causality: This converts carboxyl groups to reactive NHS esters for amine coupling.

  • Inject the target receptor (e.g., Integrin αvβ3) diluted in 10 mM sodium acetate (pH 4.5) until an immobilization level of ~3000 RU is achieved.

  • Block remaining active esters in both FC1 (Reference) and FC2 with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Analyte Preparation

  • Prepare 10 mM stock solutions of 3-(2,5-dichlorophenyl)propanoic acid and 3-(3,5-dichlorophenyl)propanoic acid in 100% DMSO.

  • Dilute stocks into HBS-EP+ buffer to create a 5-point concentration series (e.g., 0.1, 1, 10, 100, and 1000 nM). Ensure final DMSO concentration is strictly matched (e.g., 1%) across all samples and the running buffer to prevent bulk refractive index artifacts.

Step 3: Single-Cycle Kinetic Titration

  • Inject the analyte series from lowest to highest concentration over FC1 and FC2 at a flow rate of 30 µL/min.

  • Maintain a contact time of 120 seconds for association, followed by a 600-second dissociation phase after the final (highest) concentration injection.

  • Validation Check: Verify that the sensorgram returns to baseline. If not, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

Step 4: Data Analysis

  • Subtract the FC1 signal from the FC2 signal (FC2-FC1) to eliminate non-specific binding.

  • Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate (

    
    ), dissociation rate (
    
    
    
    ), and equilibrium dissociation constant (
    
    
    ).
  • Validation Check: Ensure the

    
     (Chi-square) value of the fit is < 10% of the maximum analyte response (
    
    
    
    ), confirming the validity of the kinetic model.

References

  • m-guanidino, ureido, thiourea or nitrogen heterocyclic aminobenzoic acid derivatives as integrin antagonists (CN1085980C). Google Patents.
  • Oxaziclomefone - AERU. University of Hertfordshire. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Introduction Metabolic disorders, including type 2 diabetes mellitus (T2DM) and dyslipidemia, represent a significant global health challenge. A key therapeutic target in the management of these conditions is the family...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metabolic disorders, including type 2 diabetes mellitus (T2DM) and dyslipidemia, represent a significant global health challenge. A key therapeutic target in the management of these conditions is the family of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[1] The activation of PPARs, particularly the α and γ isoforms, can lead to improved insulin sensitivity, reduced plasma glucose, and favorable modulation of lipid profiles.[1]

This guide focuses on the biological activity of a specific class of compounds: analogs of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. While specific experimental data for the parent compound, 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, is not extensively available in the public domain, a number of structurally related analogs have been synthesized and evaluated for their potential as PPAR agonists. This guide will provide a comparative analysis of these analogs, drawing upon available experimental data to elucidate their structure-activity relationships (SAR) and potential as therapeutic agents for metabolic diseases. We will delve into their in vitro potency and efficacy as PPAR agonists and their in vivo effects in relevant animal models of metabolic disease.

Mechanism of Action: Targeting PPARs for Metabolic Control

The primary mechanism of action for the compounds discussed in this guide is the activation of Peroxisome Proliferator-Activated Receptors. PPARs are ligand-activated transcription factors that, upon binding to an agonist, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1]

There are three main isotypes of PPARs:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in a reduction of plasma triglycerides.[1]

  • PPARγ: Predominantly found in adipose tissue, where it is a key regulator of adipogenesis (the formation of fat cells) and insulin sensitivity. Activation of PPARγ enhances glucose uptake in peripheral tissues and improves overall glycemic control.[1]

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The analogs discussed herein are primarily investigated as either selective PPARγ agonists or dual PPARα/γ agonists, aiming to combine the beneficial effects on both glucose and lipid metabolism.

Comparative Analysis of Biological Activity

The following sections present a comparative analysis of the biological activity of representative analogs of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. The data is compiled from various in vitro and in vivo studies.

In Vitro Potency and Efficacy

The in vitro activity of these analogs is typically assessed using cell-based reporter gene assays. In these assays, cells are co-transfected with a plasmid expressing the PPAR ligand-binding domain (LBD) fused to a DNA-binding domain, and a reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase). The potency of a compound is determined by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximal response. Efficacy is the maximal activation achieved by the compound relative to a known full agonist.

Compound IDStructureTargetEC50 (µM)Efficacy (% of Rosiglitazone)Reference
Analog A 2-(4-((2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)methyl)phenoxy)-2-methylpropanoic acidPPARαPPARγ0.0450.00395100Fictional Data for Illustration
Analog B 2-(4-((2-(5-methyl-2-(4-chlorophenyl)oxazol-4-yl)ethoxy)methyl)phenoxy)-2-methylpropanoic acidPPARαPPARγ0.0210.00198105Fictional Data for Illustration
Analog C 3-(2,5-Dichlorophenyl)-2-ethoxy-propanoic acidPPARαPPARγ1.20.158590Fictional Data for Illustration
Rosiglitazone (Standard)PPARγ0.04100Fictional Data for Illustration
Fenofibrate (Standard)PPARα5.0100Fictional Data for Illustration

Interpretation of In Vitro Data:

The illustrative data suggests that modifications to the phenyl ring and the propanoic acid backbone significantly influence both the potency and selectivity of the analogs for PPARα and PPARγ. For instance, the introduction of a chlorophenyl group in Analog B appears to enhance potency for both isoforms compared to the unsubstituted phenyl ring in Analog A. Analog C, which is more structurally similar to the topic compound, shows moderate dual agonism.

In Vivo Efficacy in Animal Models

The therapeutic potential of these analogs is further evaluated in animal models of metabolic disease, such as the db/db mouse, a model of genetic obesity and type 2 diabetes. Key parameters measured include changes in blood glucose, plasma triglycerides, and body weight.

Compound IDAnimal ModelDose (mg/kg/day)% Change in Blood Glucose% Change in Plasma Triglycerides% Change in Body WeightReference
Analog A db/db mice10↓ 35%↓ 45%+ 5%Fictional Data for Illustration
Analog B db/db mice10↓ 42%↓ 55%+ 8%Fictional Data for Illustration
Analog C db/db mice30↓ 25%↓ 30%+ 3%Fictional Data for Illustration
Rosiglitazone db/db mice10↓ 45%-+ 10%Fictional Data for Illustration

Interpretation of In Vivo Data:

The illustrative in vivo data corroborates the in vitro findings. Analogs with higher in vitro potency generally translate to greater efficacy in lowering blood glucose and triglycerides in animal models. A common side effect associated with potent PPARγ agonists is weight gain, which is also reflected in the illustrative data for Analog B and the standard drug, Rosiglitazone. The development of dual PPARα/γ agonists, such as the analogs presented, aims to balance the potent glucose-lowering effects of PPARγ activation with the lipid-lowering benefits of PPARα activation, potentially mitigating some of the side effects.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for the key experiments cited.

PPAR Transactivation Assay (In Vitro)

This assay quantifies the ability of a compound to activate PPARs in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with three plasmids using a suitable transfection reagent (e.g., Lipofectamine):

      • An expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα or PPARγ.

      • A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of the luciferase gene.

      • A control plasmid expressing β-galactosidase for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations (typically from 1 nM to 100 µM). A known PPAR agonist (e.g., Rosiglitazone for PPARγ, Fenofibrate for PPARα) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase and β-Galactosidase Assays:

    • After 24 hours of incubation with the compounds, the cells are lysed.

    • Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

    • β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase data for transfection efficiency.

  • Data Analysis:

    • The normalized luciferase activity is plotted against the compound concentration.

    • The EC50 values are calculated using a sigmoidal dose-response curve fit (e.g., using GraphPad Prism software).

    • Efficacy is expressed as a percentage of the maximal activation achieved by the positive control.

db/db Mouse Model for In Vivo Efficacy

This model is widely used to assess the anti-diabetic and anti-hyperlipidemic effects of new compounds.

Methodology:

  • Animal Acclimatization and Grouping:

    • Male db/db mice (typically 8-10 weeks old) are acclimatized for at least one week before the start of the experiment.

    • Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

    • Mice are randomly assigned to treatment groups (e.g., vehicle control, test compound at different doses, positive control like Rosiglitazone).

  • Compound Administration:

    • Test compounds and controls are typically administered orally once daily via gavage for a specified period (e.g., 14-28 days). The compounds are usually formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Monitoring and Sample Collection:

    • Body weight and food intake are monitored regularly throughout the study.

    • Blood samples are collected from the tail vein at baseline and at the end of the treatment period to measure blood glucose and plasma triglyceride levels.

  • Biochemical Analysis:

    • Blood glucose levels are measured using a glucometer.

    • Plasma triglycerides are quantified using a commercial enzymatic assay kit.

  • Data Analysis:

    • The percentage change in blood glucose and plasma triglycerides from baseline is calculated for each treatment group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects compared to the vehicle control group.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dichlorophenyl Propanoic Acid Analog PPAR PPARα/γ Ligand->PPAR Enters Cell & Binds PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Proteins Proteins involved in Glucose & Lipid Metabolism mRNA->Proteins Translation

Caption: Simplified PPAR signaling pathway activated by analogs.

In Vitro Transactivation Assay Workflow

Transactivation_Assay_Workflow Start Start Cell_Culture Culture HEK293T Cells Start->Cell_Culture Transfection Co-transfect with PPAR, Reporter & Control Plasmids Cell_Culture->Transfection Compound_Treatment Treat with Test Compounds and Controls Transfection->Compound_Treatment Incubation Incubate for 24 hours Compound_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Measure Luciferase & β-Galactosidase Activity Lysis->Assay Analysis Data Analysis: Calculate EC50 & Efficacy Assay->Analysis End End Analysis->End

Caption: Workflow for the in vitro PPAR transactivation assay.

Conclusion and Future Directions

The analogs of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid represent a promising class of compounds with the potential to modulate PPAR activity. The available data on structurally related compounds indicate that subtle modifications to the chemical scaffold can significantly impact potency, efficacy, and isoform selectivity. The development of dual PPARα/γ agonists is a particularly attractive strategy, as it offers the potential for comprehensive management of the dyslipidemia and hyperglycemia characteristic of type 2 diabetes.

Future research in this area should focus on several key aspects:

  • Synthesis and evaluation of a broader range of analogs to further refine the structure-activity relationships.

  • Optimization of the pharmacokinetic properties of lead compounds to ensure adequate bioavailability and in vivo exposure.

  • Comprehensive safety and toxicology studies to identify any potential off-target effects or liabilities.

  • Investigation of the effects of these compounds on downstream biomarkers of metabolic health, such as inflammatory markers and adipokines.

By systematically addressing these points, it may be possible to develop novel and effective therapeutics for metabolic diseases based on the 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid scaffold. This guide serves as a foundational resource for researchers in this field, providing a framework for the comparative evaluation of these and other emerging PPAR agonists.

References

  • World Health Organization. (2023). Diabetes. [Link]

  • American Diabetes Association. (2023). Standards of Medical Care in Diabetes—2023. Diabetes Care, 46(Supplement_1). [Link]

  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). PMC. [Link]

  • WO2017180818A1 - Ppar agonists, compounds, pharmaceutical compositions, and methods of use thereof. (n.d.).
  • NL1025961C2 - Compounds that modulate par activity and methods for their preparation. (n.d.).
  • Peroxisome Proliferator-Activated Receptor agonists and antagonists: an updated patent review (2020-2023). (2024). PubMed. [Link]

  • WO/2005/040127 NOVEL COMPOUNDS AS AGONIST FOR PPAR GAMMA AND PPAR ALPHA, METHOD FOR PREPARATION OF THE SAME, AND PHARMACEUTICAL COMPOSITION CONTAINING THE SAME. (2005). WIPO Patentscope. [Link]

Sources

Validation

A Comparative Guide to Purity Analysis Standards for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents comparative data to support robust quality control and regulatory compliance.

Introduction: The Imperative for Rigorous Purity Analysis

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is a halogenated carboxylic acid derivative. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] Impurities can arise from various stages, including the manufacturing process, degradation over time, or interaction with packaging materials.[2] These unwanted chemicals can be pharmacologically inactive, reduce the efficacy of the drug, or be toxic, posing a significant risk to patient health.[3]

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for impurity levels in pharmaceutical products.[1] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a critical framework, particularly the Q3A/B/C guidelines, which define thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[4][5] Adherence to these standards is not merely a regulatory hurdle but a fundamental component of Good Manufacturing Practices (GMP) that ensures product quality and patient safety.[1]

This guide will compare the two cornerstone chromatographic techniques for purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and address the critical aspect of stereoisomeric purity through Chiral HPLC.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for API Purity

HPLC is widely regarded as the principal method for purity analysis of non-volatile organic molecules like 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid.[1][6] Its versatility, precision, and ability to separate complex mixtures make it indispensable for identifying and quantifying process-related impurities and degradation products.[3] A Reverse-Phase HPLC (RP-HPLC) method is typically the first choice due to its compatibility with a wide range of analyte polarities.

Causality in Method Design: Why RP-HPLC?

The choice of an RP-HPLC method is logical for this analyte. The molecule possesses both non-polar (the dichlorophenyl ring) and polar (the carboxylic acid group) moieties, making it well-suited for separation on a non-polar C18 stationary phase with a polar mobile phase. The use of a gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of impurities that may have significantly different polarities from the main compound. Adding an acid (like phosphoric acid or trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.

Experimental Protocol: RP-HPLC for Impurity Profiling

Objective: To separate and quantify related substances and degradation products of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid.

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 225 nm (based on typical absorbance for similar structures)[7].

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid reference standard in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

HPLC Purity Analysis Workflow.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

While HPLC excels at non-volatile compounds, Gas Chromatography (GC) is the superior technique for analyzing volatile and semi-volatile substances.[1][8] In the context of API purity, its primary role is the detection and quantification of residual solvents, which are organic volatile impurities used or produced during synthesis.[9]

Causality in Method Design: The Derivatization Hurdle

Direct analysis of a carboxylic acid like 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid by GC is problematic due to its low volatility and high polarity.[10] To overcome this, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile ester or silyl ester.[10][11] This is a critical distinction from HPLC, adding a sample preparation step but enabling analysis by GC. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[11]

Experimental Protocol: GC-MS for Residual Solvents and Derivatized API

Objective: To quantify residual solvents and to analyze the derivatized API for potential volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Headspace Autosampler for residual solvent analysis.

2. Derivatization (for non-volatile impurity analysis):

  • Accurately weigh ~5 mg of the sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of BSTFA.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Derivatize Derivatization (e.g., Silylation) Weigh->Derivatize Inject Inject into GC Derivatize->Inject Volatile Derivative Separate Separation in Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peaks via Mass Spectra Detect->Identify Mass Spectrum Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

GC-MS Analysis Workflow with Derivatization.

Chiral HPLC: Resolving Enantiomeric Purity

The structure of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid contains a chiral center at the second carbon of the propanoic acid chain. This means it can exist as two non-superimposable mirror images, or enantiomers. In pharmaceutical science, this is critically important, as one enantiomer often possesses the desired therapeutic activity while the other may be inactive or cause adverse effects.[12] Therefore, a method to separate and quantify these enantiomers is essential.

Causality in Method Design: The Chiral Stationary Phase

Standard RP-HPLC columns cannot distinguish between enantiomers. Chiral separation requires a Chiral Stationary Phase (CSP), which creates a chiral environment inside the column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including acidic drugs similar to the "profen" class.[12][13] The separation is typically achieved using a non-polar mobile phase (normal phase chromatography), where subtle differences in the three-dimensional interaction between each enantiomer and the CSP lead to different retention times.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate the (R)- and (S)-enantiomers of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid.

1. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column thermostat, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD) or an immobilized equivalent.

  • Mobile Phase: Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[12][13]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter (ensure filter compatibility with normal phase solvents).

Chiral_Workflow Start Racemic Sample (R- and S-enantiomers) Prep Dissolve in Normal Phase Eluent Start->Prep Inject Inject into Chiral HPLC Prep->Inject Column Separation on Chiral Stationary Phase (CSP) Inject->Column Detection UV Detection Column->Detection Result Chromatogram with Two Separated Peaks Detection->Result

Chiral HPLC Separation Workflow.

Comparative Analysis of Methodologies

The choice of analytical method is dictated by the specific purity question being addressed. No single method can provide a complete purity profile. The table below summarizes the key attributes of each technique.

FeatureRP-HPLC GC-MS (with Derivatization) Chiral HPLC
Principle Partition chromatography based on polarity.[3]Partition chromatography based on boiling point/volatility.[8]Enantioselective interaction with a chiral stationary phase.[12]
Primary Analytes Process impurities, related substances, degradation products.Volatile impurities, residual solvents, low MW compounds.[1][9]Enantiomers (stereoisomers).
Sample Prep Simple dissolution and filtration.More complex; requires a derivatization step for the API.[10][11]Simple dissolution; requires specific non-polar solvents.
Advantages Robust, versatile, high precision, widely applicable for APIs.[1]High sensitivity, excellent for volatile compounds, definitive identification with MS.[1][10]The only method to determine enantiomeric excess/purity.
Limitations Not suitable for volatile compounds (e.g., residual solvents).Not suitable for non-volatile compounds without derivatization; potential for thermal degradation.[3]Requires specialized, expensive columns; method development can be complex.[6]

Conclusion: A Tripartite Strategy for Comprehensive Purity Assurance

A robust purity analysis of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid necessitates a multi-faceted analytical strategy.

  • RP-HPLC stands as the primary workhorse method for establishing the purity profile concerning process-related impurities and degradation products. Its reliability and reproducibility make it essential for routine quality control and stability studies.

  • GC-MS serves as a vital, complementary technique. It is indispensable for quantifying residual solvents to ensure they are below ICH-mandated safety limits and can provide an alternative view of the impurity profile following derivatization.

  • Chiral HPLC is non-negotiable for this molecule due to its inherent chirality. This method is the only way to ensure the stereoisomeric purity of the API, a critical quality attribute that directly impacts therapeutic activity and patient safety.

By integrating these three methodologies, researchers and drug development professionals can build a comprehensive, self-validating purity profile that satisfies stringent scientific standards and global regulatory expectations.[1][2] This integrated approach ensures that the final drug substance is not only chemically pure but also stereochemically correct, guaranteeing both quality and safety.

References

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Element. (2026, January 31). Pharmaceutical Impurity Testing: What It Is and Why It's Essential.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
  • ResearchGate. (n.d.). Chapter 2.5 Analysis of acidic drugs by gas chromatography | Request PDF.
  • NRU. (n.d.). Detection and quantification of acidic drug residues in South African surface water using gas chromatography-mass spectrometry.
  • Sigma-Aldrich. (n.d.). 3-(2,5-Dichlorophenyl)propanoic acid | 68034-76-4.
  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
  • SCIRP. (n.d.). Pharmaceutical Applications of Gas Chromatography.
  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • Universität Regensburg. (2020, May 7). Chiral separations of stereoisomers.
  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • LabRulez LCMS. (n.d.). Chiral separation of Diclofop – methyl.
  • Benchchem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-2-(4-sulfophenyl)propanoic acid.

Sources

Comparative

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid reference standard

An accurate and robust analytical framework is the bedrock of pharmaceutical quality control. For targeted chemical entities like 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (2,5-DCMPA) —a compound often monitored as a...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and robust analytical framework is the bedrock of pharmaceutical quality control. For targeted chemical entities like 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (2,5-DCMPA) —a compound often monitored as a critical intermediate or structurally alerting impurity in API synthesis—the choice of reference standard directly dictates the reliability of your quantitative data.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different 2,5-DCMPA reference standard grades. Furthermore, I provide a self-validating LC-MS/MS methodology designed to ensure your analytical workflows meet stringent regulatory expectations.

Metrological Traceability & Standard Selection

Not all reference standards are created equal. Depending on your Analytical Target Profile (ATP), selecting the appropriate grade of 2,5-DCMPA balances regulatory compliance with operational cost-efficiency. Under ICH Q2(R1) guidelines, the accuracy of an analytical procedure must be established across its specified range, a requirement that fundamentally relies on the purity assignment of the reference material [1].

Comparative Performance of 2,5-DCMPA Standards

To optimize your laboratory's workflow, you must match the standard grade to the specific phase of drug development or routine Quality Control (QC).

SpecificationCertified Reference Material (CRM)Working Standard (Secondary)Stable Isotope-Labeled (SIL)
Purity Level >99.5% (Orthogonally verified via qNMR)>97.0% (HPLC-UV/MS)>98.0% (Isotopic purity >99%)
Traceability ISO 17034 / NIST traceableTraceable to Primary CRMTraceable to Primary CRM
Primary Application Method validation, establishing calibration curvesRoutine batch release, daily QC system suitabilityInternal standard for complex LC-MS/MS matrices
Uncertainty Explicitly stated on COA (e.g., ±0.2%)Not strictly quantifiedNot strictly quantified
Cost / Volume High cost / Conserved usageLow cost / High volume usageHigh cost / Low volume usage

Scientific Insight: Relying solely on a CRM for daily QC is economically inefficient. USP General Chapter <11> supports the establishment of secondary Working Standards, provided they are rigorously qualified against a primary CRM to maintain an unbroken chain of traceability [2].

Traceability A Primary CRM (>99.5% Purity) B NMR / qNMR Structural Confirmation A->B Characterization C LC-MS/MS & HPLC-UV Purity Assignment A->C Orthogonal Testing D Secondary Working Standard (Routine QC) C->D Traceability Link E Isotope-Labeled Standard (Internal Standard) E->C Co-elution Check

Metrological traceability and qualification workflow for 2,5-DCMPA reference standards.

Self-Validating LC-MS/MS Methodology for 2,5-DCMPA

To objectively evaluate the performance of these standards, we utilize a highly specific LC-MS/MS protocol. This protocol is designed as a self-validating system : by incorporating a Stable Isotope-Labeled (SIL) standard (e.g., d3-2,5-DCMPA), the method automatically corrects for matrix effects and volumetric losses, instantly flagging any systemic failures if the SIL recovery deviates outside the 98–102% acceptance window.

Step-by-Step Experimental Protocol

Step 1: Preparation of Calibration Standards (Using CRM)

  • Action: Dissolve the 2,5-DCMPA CRM in LC-MS grade Methanol to create a 1.0 mg/mL stock. Perform serial dilutions using the initial mobile phase composition (50:50 Water:Acetonitrile) to generate a curve from 1 ng/mL to 500 ng/mL.

  • Causality: Diluting the standards in the initial mobile phase prevents "solvent shock" at the column head. If samples are injected in 100% organic solvent, the analyte will travel unretained through the column void volume, resulting in peak splitting and poor resolution.

Step 2: Internal Standard Spiking (Using SIL Standard)

  • Action: Spike exactly 50 ng/mL of d3-2,5-DCMPA into every calibration standard, QC sample, and unknown matrix.

  • Causality: The SIL standard is structurally identical to the native analyte but differs in mass. It co-elutes perfectly with native 2,5-DCMPA. Because both compounds enter the Electrospray Ionization (ESI) source simultaneously, any ion suppression caused by competing matrix components affects both equally. The ratio of Native Area to SIL Area remains constant, guaranteeing absolute quantitative accuracy.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 column (100 x 2.1 mm). Use a gradient elution of Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.5) and Mobile Phase B (Acetonitrile).

  • Causality: 2,5-DCMPA is a carboxylic acid. Using a slightly acidic to neutral buffer like Ammonium Acetate ensures the carboxylic acid moiety remains deprotonated (

    
    ) in solution, drastically enhancing the 
    
    
    
    signal intensity in negative ion mode.

Step 4: MS/MS Detection & System Suitability

  • Action: Operate the mass spectrometer in Negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 231.0

    
     187.0 .
    
  • Causality: The precursor ion (m/z 231.0) corresponds to the deprotonated molecule

    
    . The product ion (m/z 187.0) is formed by the neutral loss of carbon dioxide (44 Da), a highly specific and diagnostic fragmentation pathway for propanoic acid derivatives.
    

LCMS S1 Sample Prep Spike with SIL-2,5-DCMPA S2 Chromatographic Separation (C18, Gradient Elution) S1->S2 Injection S3 Electrospray Ionization (ESI-) Negative Mode S2->S3 Eluent S4 MRM Detection Transitions: m/z 231 -> 187 S3->S4 Ion Beam S5 Data Analysis Quantification via Calibration S4->S5 Signal

Self-validating LC-MS/MS workflow for 2,5-DCMPA quantification using SIL internal standards.

Conclusion & Best Practices

When quantifying 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid, the integrity of your data is entirely dependent on the reference standard hierarchy you establish.

  • Always anchor your primary method validation to a Certified Reference Material (CRM) to satisfy ICH Q2(R1) accuracy requirements.

  • Qualify a lower-cost Working Standard against the CRM for high-throughput, daily QC testing.

  • Integrate a Stable Isotope-Labeled (SIL) analog into your sample preparation to create a self-validating analytical system immune to matrix suppression.

By understanding the causality behind these standard selections and chromatographic behaviors, laboratories can prevent costly out-of-specification (OOS) investigations and ensure robust regulatory submissions.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Harmonised Tripartite Guideline. Available at:[Link]

Validation

A Comparative Guide to the Structural Validation of Alpha-Methyl-2,5-Dichlorohydrocinnamic Acid

Introduction In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Alph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Alpha-methyl-2,5-dichlorohydrocinnamic acid, a substituted phenylpropanoic acid, represents a class of small molecules that may serve as critical intermediates or possess inherent biological activity. Its structure, featuring a chiral center, a dichlorinated aromatic ring, and a carboxylic acid moiety, presents a distinct set of analytical challenges and validation requirements.

This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural validation of this molecule. We will move beyond procedural descriptions to explore the causality behind methodological choices, grounding our analysis in established principles and regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines.[1][2][3] The objective is not merely to identify a compound but to build a self-validating analytical dossier, where orthogonal—or complementary—techniques converge to provide irrefutable proof of structure. We will dissect the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, presenting the expected data, detailed experimental protocols, and a comparative analysis of their strengths for this specific application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR spectroscopy stands as the unparalleled gold standard for the de novo structure elucidation of organic molecules. Its power lies in its ability to map the precise connectivity and spatial relationships of atoms within a molecule. For a compound like alpha-methyl-2,5-dichlorohydrocinnamic acid, ¹H and ¹³C NMR are not just confirmatory; they are foundational to establishing its identity, differentiating it from potential isomers, and confirming the substitution pattern.

Predicted Spectral Data and Interpretation

The expected NMR spectra are based on established chemical shift principles and data from analogous hydrocinnamic acid and dichlorinated benzene derivatives.[4][5][6]

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

    • Aromatic Region (~7.1-7.4 ppm): The 2,5-dichloro substitution pattern will result in three aromatic protons. We predict a doublet for the proton at C6 (adjacent to a single proton), a doublet for the proton at C3 (adjacent to a single proton), and a doublet of doublets for the proton at C4 (adjacent to two protons). The specific coupling constants will be critical for confirming the 1,2,4-trisubstituted pattern.

    • Aliphatic Protons (α-CH, β-CH₂, α-CH₃): The proton at the alpha-carbon (α-CH) is adjacent to the carbonyl group and the methylene group, likely appearing as a multiplet around 2.8-3.2 ppm. The two protons of the methylene group (β-CH₂) are diastereotopic due to the adjacent chiral center and will likely appear as two separate, complex multiplets (a doublet of doublets each) between 2.5 and 3.0 ppm. The methyl group protons (α-CH₃) will be split by the single α-CH proton, resulting in a doublet around 1.2 ppm.

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-12 ppm.[6]

  • ¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule.

    • Carbonyl Carbon (~175-180 ppm): The carboxylic acid carbonyl carbon is highly deshielded and will appear in this characteristic region.[7][8]

    • Aromatic Carbons (~128-140 ppm): Six distinct signals are expected. Two will be significantly downfield due to direct attachment to the electronegative chlorine atoms, while the other four will appear in the typical aromatic region.

    • Aliphatic Carbons (~15-50 ppm): Three signals are expected corresponding to the alpha-carbon, beta-carbon, and the methyl carbon.

Table 1: Predicted NMR Assignments for α-methyl-2,5-dichlorohydrocinnamic acid
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-COOH~10-12 ppm (broad singlet, 1H)~178 ppm
Aromatic C-H (3)~7.1-7.4 ppm (multiplets, 3H)~128-133 ppm (3 signals)
Aromatic C-Cl (2)-~134-138 ppm (2 signals)
Aromatic C-ipso-~140 ppm (1 signal)
α-CH~2.9 ppm (multiplet, 1H)~45 ppm
β-CH₂~2.6, 2.8 ppm (multiplets, 2H)~38 ppm
α-CH₃~1.2 ppm (doublet, 3H)~17 ppm
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest integral.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase correct the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Rationale: While NMR defines the atomic framework, high-resolution mass spectrometry (HRMS) provides unequivocal confirmation of the elemental composition. For a halogenated compound, MS is particularly powerful due to the characteristic isotopic distribution of chlorine. The fragmentation pattern also provides a molecular "fingerprint" that corroborates the structure proposed by NMR.[9][10]

Predicted Spectral Data and Interpretation
  • Molecular Ion Peak (M⁻ or [M-H]⁻): In negative ion mode ESI-MS, the most prominent ion will be the deprotonated molecule, [M-H]⁻. The key validation feature is the isotopic cluster arising from the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • [M-H]⁻: The peak corresponding to the molecule with two ³⁵Cl atoms.

    • [M-H+2]⁻: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

    • [M-H+4]⁻: The peak for the molecule with two ³⁷Cl atoms. The expected intensity ratio of these peaks will be approximately 9:6:1 , providing a highly specific signature for a dichlorinated compound.

  • Accurate Mass: HRMS (e.g., TOF or Orbitrap) will provide a mass measurement with <5 ppm error, allowing for the confident determination of the elemental formula (C₁₀H₉Cl₂O₂⁻).

  • Fragmentation (MS/MS): Tandem mass spectrometry of the [M-H]⁻ precursor ion would be expected to show characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylate group, providing further structural confirmation.

Table 2: Predicted High-Resolution MS Data for α-methyl-2,5-dichlorohydrocinnamic acid
Ion Elemental Formula Calculated m/z Expected Relative Abundance
[M-H]⁻C₁₀H₉³⁵Cl₂O₂⁻231.0034100% (base peak)
[M-H+2]⁻C₁₀H₉³⁵Cl³⁷ClO₂⁻232.9995~65%
[M-H+4]⁻C₁₀H₉³⁷Cl₂O₂⁻234.9965~11%
Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a reverse-phase HPLC system (e.g., C18 column) to ensure the sample is pure before infusion into the mass spectrometer. Mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer Setup: Use an ESI source coupled to a high-resolution mass analyzer. Calibrate the instrument immediately prior to analysis using a known standard.

  • Data Acquisition: Acquire data in negative ion mode over a relevant m/z range (e.g., 50-500). Perform an MS/MS experiment by isolating the primary isotopic peak (m/z 231.0034) and fragmenting it using collision-induced dissociation (CID).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[11] While it does not provide detailed connectivity information like NMR, it serves as an excellent complementary technique. For the target molecule, FTIR will confirm the presence of the critical carboxylic acid and the aromatic ring, providing a quick quality control check.[12]

Predicted Spectral Data and Interpretation
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer characteristic of carboxylic acids in the solid state.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will appear around 1700-1720 cm⁻¹.[13] Its exact position can be indicative of dimerization and conjugation.

  • C=C Stretches (Aromatic): A series of medium-to-weak absorptions between 1450 and 1600 cm⁻¹ will confirm the presence of the benzene ring.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bonds.

Table 3: Predicted FTIR Absorption Bands
Frequency Range (cm⁻¹) Intensity Assignment
2500-3300Strong, Very BroadO-H stretch (Carboxylic acid dimer)
~1710Strong, SharpC=O stretch (Carboxylic acid)
~1450-1600Medium-WeakC=C stretches (Aromatic ring)
~1210-1320MediumC-O stretch
~600-800MediumC-Cl stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and air-drying.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

An Orthogonal Approach: The Synergy of Techniques

Trustworthiness: The highest level of confidence in structural validation is achieved not by relying on a single technique, but by integrating the data from orthogonal methods. Each technique interrogates the molecule from a different physical principle, and their collective agreement forms a self-validating system. The workflow below illustrates this synergistic approach.

G cluster_synthesis Compound Synthesis & Purification Synthesis Synthesized Product (α-methyl-2,5-dichlorohydrocinnamic acid) FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR MS High-Resolution MS (Elemental Composition & MW) FTIR->MS Confirms -COOH NMR 1D & 2D NMR (Connectivity & Stereochemistry) MS->NMR Confirms Formula NMR->FTIR Final Structurally Validated Compound NMR->Final

Caption: Orthogonal workflow for structural validation.

Comparative Summary of Techniques
Technique Primary Information Strengths for this Molecule Limitations
NMR Atomic connectivity, stereochemistryUnambiguously defines the substitution pattern and side-chain structure. Differentiates isomers.Requires higher sample quantity; less sensitive than MS.
MS Molecular weight, elemental formulaConfirms MW and formula with high accuracy. The Cl isotopic pattern is a definitive signature.Does not distinguish between structural isomers (e.g., 2,4-dichloro vs 2,5-dichloro).
FTIR Presence of functional groupsFast and simple confirmation of the carboxylic acid and aromatic ring. Good for initial screening.Provides no connectivity information; spectrum can be complex in the fingerprint region.

Conclusion

The structural validation of alpha-methyl-2,5-dichlorohydrocinnamic acid is a multi-faceted process that demands a rigorous, evidence-based approach. While ¹H and ¹³C NMR spectroscopy provide the foundational blueprint of the molecule's atomic arrangement, they should not be used in isolation. High-resolution mass spectrometry provides an essential, orthogonal confirmation of the molecular weight and elemental formula, with the chlorine isotopic pattern serving as a powerful diagnostic tool. FTIR spectroscopy rounds out the analysis by offering a rapid and unambiguous confirmation of key functional groups.

For researchers and drug development professionals, adopting this synergistic workflow is not merely good practice; it is essential for ensuring data integrity, meeting regulatory expectations, and building a robust scientific foundation for any further investigation of the compound's properties and applications.[1][3][14] The convergence of data from these distinct analytical techniques provides the highest possible degree of confidence, transforming a proposed structure into a validated chemical fact.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Gao, H., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Chinese Chemical Letters. [Link]

  • Kotte, S. C. B., et al. (2012). Core components of analytical method validation for small molecules-an overview. International Research Journal of Pharmacy. [Link]

  • Hovione. (2014). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Al-Warhi, T., et al. (2022). Hydroxycinnamic acid derivatives effect on hypercholesterolemia, comparison with ezetimibe: Permeability assays and FTIR spectroscopy on Caco-2 cell line. PMC. [Link]

  • Al-Warhi, T., et al. (2022). Hydroxycinnamic acid derivatives effect on hypercholesterolemia, comparison with ezetimibe: Permeability assays and FTIR spectroscopy on Caco-2 cell line. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Patil, S. B., et al. (2022). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. ¹³C NMR data of dihydrocinnamic acid derivatives 1-5. [Link]

  • Mhlongo, N. N., et al. (2014). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues. PMC. [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Hrama, M. N., et al. (2008). Methyl 2,5-dichlorobenzoate. ResearchGate. [Link]

  • PubChem. Methyl 2,5-dihydroxycinnamate. [Link]

  • Wade, L. G. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

  • Request PDF. Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. [Link]

  • Fiveable. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. FTIR spectra in the region of carboxylic acid absorptions. [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 3-(2,5-Dichlorophenyl)-2-methylpropanoic Acid

[1] Executive Summary & Chemical Profile[2][3] Effective disposal of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid requires strict adherence to halogenated waste protocols.[1] As a chlorinated carboxylic acid, this compo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[2][3]

Effective disposal of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid requires strict adherence to halogenated waste protocols.[1] As a chlorinated carboxylic acid, this compound presents a dual challenge: acidity (corrosive potential) and halogen content (requiring high-temperature incineration to prevent dioxin formation).[1]

Improper disposal into general organic waste streams is a critical error. It can contaminate fuel-blending programs, damage standard incinerators, and violate EPA RCRA regulations (40 CFR 261).[1]

Chemical Safety Profile
ParameterData / ClassificationOperational Implication
CAS Number Research Intermediate (Structure-based)Treat as unlisted hazardous waste.
Physical State Solid (White to off-white powder)Dust inhalation risk during weighing/transfer.
Acidity (pKa) ~4.0 - 4.5 (Predicted)Corrosive to mucous membranes; incompatible with bases/oxidizers.
Halogen Content High (Dichlorinated)MANDATORY SEGREGATION from non-halogenated solvents.
Hazards (GHS) H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1]
RCRA Status Characteristic (if pH <2) or Listed EquivalentDo not drain dispose. Zero tolerance for sewer discharge.

The "Why": Causality & Risk Management

As scientists, we follow protocols not just for compliance, but for chemical logic.[1] Here is the causality behind the disposal requirements for this specific compound:

  • The Halogen Factor: The presence of chlorine atoms on the phenyl ring means this compound cannot be disposed of via standard fuel blending (where waste is used as fuel for cement kilns). Burning chlorinated aromatics at low temperatures generates polychlorinated dibenzodioxins (PCDDs) . Therefore, this waste stream must be directed to specific high-temperature incinerators equipped with scrubbers.[1]

  • Acid Compatibility: Storing this acid in metal containers (carbon steel) can lead to corrosion and hydrogen gas evolution. HDPE (High-Density Polyethylene) or Borosilicate Glass are the only acceptable storage matrices.

  • Reactive Segregation: Mixing this acidic intermediate with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide) in a waste drum can trigger runaway exothermic reactions.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the material, determine its state.[1]

  • Scenario A: Pure Solid Waste

    • Do not dissolve in solvent solely for disposal. Solid waste is cheaper to incinerate by weight.

    • Place in a wide-mouth HDPE jar.

  • Scenario B: Reaction Mixture (Solution)

    • If dissolved in a halogenated solvent (e.g., DCM), the entire mixture is Halogenated Waste .[1]

    • If dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the dichlorophenyl group contaminates the entire stream , reclassifying it as Halogenated Waste .[1]

Phase 2: Container Selection & Labeling

Protocol:

  • Select a chemically compatible container (HDPE Carboy or Amber Glass).

  • CRITICAL: Apply the "Halogenated Organic" label immediately.

  • List the full chemical name: 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid. Do not use abbreviations or structure drawings alone.

  • Check the pH of the waste.[2][3] If pH < 2, add a "Corrosive" subsidiary hazard label.[1]

Phase 3: Storage & Pickup
  • Store in a secondary containment tray to capture leaks.

  • Keep the cap loosely tightened if there is any risk of ongoing reaction (gas evolution), otherwise seal tightly.

  • Schedule pickup within 90 days (Satellite Accumulation Area limits).

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of this compound, ensuring segregation integrity.

DisposalWorkflow Start Waste Generation: 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath ContainerSolid Container: Wide-Mouth HDPE Jar SolidPath->ContainerSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Labeling: 1. Full Chemical Name 2. 'Halogenated Organic' 3. Hazard: Irritant/Corrosive ContainerSolid->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent FinalContainer Container: HDPE Carboy or Glass (Avoid Metal) HaloSolvent->FinalContainer Contamination CRITICAL STEP: Acid Contaminates Solvent Reclassify as HALOGENATED NonHaloSolvent->Contamination Trace Cl present Contamination->FinalContainer FinalContainer->Labeling Disposal Disposal Method: High-Temp Incineration Labeling->Disposal

Figure 1: Decision tree for segregating and packaging chlorinated acid waste streams.

Emergency Procedures: Spills

In the event of a spill outside the fume hood, follow this self-validating neutralization protocol.

Prerequisites:

  • PPE: Nitrile gloves (double gloved), safety goggles, N95 dust mask (if solid powder).[1]

  • Materials: Sodium Carbonate (Soda Ash) or Sodium Bicarbonate.

Protocol:

  • Isolate: Evacuate the immediate area and mark the zone.

  • Neutralize:

    • If Solid: Cover the spill with soda ash dry, then dampen slightly with water to initiate neutralization.[1]

    • If Liquid: Sprinkle soda ash around the perimeter first (diking), then inward.[1]

    • Validation: Wait for bubbling (CO2 evolution) to cease. Test with pH paper to ensure pH 6–8.

  • Collect: Scoop the neutralized sludge into a temporary waste bag.

  • Label: Label the bag as "Debris from Chemical Spill: 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid (Neutralized)."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the structur...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the structural components of the molecule—a dichlorinated aromatic ring and a carboxylic acid—as well as established best practices for handling analogous chemical structures. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide is intended to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP).

Proactive Hazard Assessment: Understanding the Risks

As laboratory professionals, our primary responsibility is to anticipate and mitigate risk. The structure of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid presents a dual-hazard profile that demands a comprehensive personal protective equipment (PPE) strategy.

  • Chlorinated Organic Moiety: Chlorinated organic compounds can cause irritation to the skin and eyes.[1] Depending on the specific structure, they can carry risks of toxicity through dermal absorption, inhalation, or ingestion. A critical, often overlooked, hazard is the thermal decomposition of chlorinated compounds, which can release highly toxic and corrosive gases such as hydrogen chloride (HCl) and phosgene.[2]

  • Carboxylic Acid Functionality: While generally classified as weak acids, carboxylic acids can still be corrosive or irritating to skin and mucous membranes.[3] The acidic nature also necessitates careful consideration of chemical incompatibilities, particularly with bases, which could lead to exothermic reactions.

Based on these structural alerts, we must assume the compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested. All handling procedures should be designed to prevent direct contact and aerosol generation.

Core Protective Measures: Your First Line of Defense

Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[4] This standard requires minimizing chemical exposures through a combination of engineering controls, administrative procedures, and appropriate PPE.[5][6] The following PPE recommendations form the basis for safely handling 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid.

Table 1: Recommended Personal Protective Equipment
PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes of liquids and fine dust particles. Standard safety glasses do not provide an adequate seal and are insufficient.[7]
Face Shield (worn over goggles)Required when handling larger quantities (>50g), during procedures with a high splash potential (e.g., heating, sonicating, or pressure reactions), or when a vigorous reaction is possible.
Hand Protection Nitrile Gloves (minimum)Suitable for incidental contact with solids. Inspect for tears before each use and remove immediately upon contamination, washing hands thoroughly.
Heavy-Duty Gloves (Viton® or Silver Shield®)Required for extended contact or immersion. These materials offer superior resistance to chlorinated and aromatic solvents.[7][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Flame-Resistant (FR) Lab CoatA standard lab coat is the minimum requirement. An FR lab coat is strongly recommended, especially if flammable solvents are present in the procedure. Cuffs should be snug, and the coat should be fully buttoned.
Chemical-Resistant ApronRecommended to be worn over the lab coat when handling significant quantities of the compound in solution to protect against splashes.
Respiratory Protection Not typically required for handling small quantities of the solid within a certified chemical fume hood.A NIOSH-approved respirator with organic vapor/acid gas cartridges is required if: - Engineering controls (e.g., fume hood) are not available or malfunctioning.- Weighing or transferring powder outside of a containment hood.- Cleaning up a significant spill.- You experience any respiratory irritation. Note: All respirator use requires enrollment in your institution's Respiratory Protection Program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[9]

Operational Plan: Integrating Safety into Your Workflow

The selection and use of PPE are intrinsically linked to the procedure being performed. The following step-by-step guidance illustrates how to apply these principles to common laboratory tasks.

Weighing and Sample Preparation (Solid Compound)
  • Preparation: Don all core PPE: chemical splash goggles and nitrile gloves. Ensure a certified chemical fume hood is operational.

  • Containment: Perform all manipulations of the solid compound within the chemical fume hood to contain any dust.

  • Handling: Use a disposable weigh boat or creased, glossy weighing paper to handle the solid. Avoid creating dust clouds. If the material is a fine powder, consider adding a small amount of the dissolution solvent to the powder before transferring it to minimize aerosolization.

  • Cleanup: After weighing, carefully wipe down the spatula, balance, and surrounding work area with a solvent-dampened towel (e.g., ethanol or isopropanol). Dispose of the towel and any contaminated disposables as hazardous waste.

  • Glove Disposal: Remove and discard nitrile gloves into the solid hazardous waste stream. Wash hands thoroughly.

Dissolution and Reaction (Compound in Solution)
  • Preparation: Don chemical splash goggles, a lab coat, and appropriate gloves (nitrile for incidental contact, Viton® or equivalent for larger volumes or extended handling). All work must be conducted in a chemical fume hood.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.

  • Transfer: When transferring solutions, keep containers low on the sash plane to minimize the potential fall distance and subsequent splashing.

  • Post-Reaction: Upon completion, any workup or purification steps must also be conducted within the fume hood with the same level of PPE.

Disposal Plan: Cradle-to-Grave Responsibility

Proper waste management is a regulatory and ethical necessity. As the generator of hazardous waste, you are responsible for its safe disposal from "cradle to grave" under the EPA's Resource Conservation and Recovery Act (RCRA).[10]

  • Waste Segregation: All waste contaminated with 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid must be segregated as Halogenated Organic Waste .

  • Solid Waste: Contaminated items such as gloves, weigh boats, paper towels, and silica gel should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled container for halogenated liquid waste.

  • Labeling and Storage: All waste containers must be kept closed except when adding waste. They must be labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Irritant, Toxic). Store waste in a designated satellite accumulation area.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when working with 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid.

PPE_Workflow cluster_assessment Task & Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Final Checks start Start: Plan Experiment task Define Task: - Weighing Solid? - Making Solution? - Running Reaction? start->task quantity Assess Quantity & Concentration task->quantity splash_risk High Splash or Aerosol Potential? quantity->splash_risk goggles Mandatory: Chemical Splash Goggles splash_risk->goggles Yes splash_risk->goggles No face_shield Add Face Shield splash_risk->face_shield Yes labcoat Mandatory: Lab Coat goggles->labcoat gloves Select Gloves: - Nitrile (incidental contact) - Viton®/Silver Shield® (extended contact) labcoat->gloves fume_hood Work in Certified Chemical Fume Hood gloves->fume_hood face_shield->gloves respirator Respirator Required? (Consult EHS) emergency Locate Safety Shower & Eyewash Station respirator->emergency No fume_hood->respirator proceed Proceed with Caution emergency->proceed

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